7-Benzyl-8-(methylthio)theophylline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H16N4O2S |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
7-benzyl-1,3-dimethyl-8-methylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C15H16N4O2S/c1-17-12-11(13(20)18(2)15(17)21)19(14(16-12)22-3)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI Key |
PRHXRBCBGWLZPG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SC)CC3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 7-Benzyl-8-(methylthio)theophylline
This technical guide provides a comprehensive overview of the synthetic pathway for 7-Benzyl-8-(methylthio)theophylline, a derivative of the well-known methylxanthine, theophylline. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the multi-step synthesis, including experimental protocols, and presents quantitative data for key intermediates. Additionally, it visualizes the synthetic workflow and the potential biological mechanism of action related to adenosine receptor signaling.
Synthesis Pathway Overview
The synthesis of this compound is a three-step process commencing from the readily available starting material, theophylline. The overall pathway involves:
-
Bromination: Electrophilic substitution at the C8 position of the theophylline ring to introduce a bromine atom, yielding 8-bromotheophylline.
-
Benzylation: N-alkylation at the N7 position of 8-bromotheophylline with a benzyl group to form 7-benzyl-8-bromotheophylline.
-
Nucleophilic Substitution: Displacement of the C8 bromine atom with a methylthio group to afford the final product, this compound.
Below is a diagram illustrating the logical workflow of this synthesis.
Caption: Logical workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 8-Bromotheophylline
Reaction: Theophylline undergoes oxidative bromination at the C8 position.
Protocol:
-
In a suitable reaction vessel, dissolve theophylline in a mixture of glacial acetic acid and water.
-
Slowly add hydrogen bromide (HBr) followed by the dropwise addition of hydrogen peroxide (H₂O₂) while maintaining the reaction temperature.
-
Stir the mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature to allow the product to precipitate.
-
Filter the precipitate, wash with water, and dry under vacuum to yield 8-bromotheophylline as a white solid.[1]
Step 2: Synthesis of 7-Benzyl-8-bromotheophylline
Reaction: N-alkylation of 8-bromotheophylline with benzyl chloride.
Protocol:
-
Suspend 8-bromotheophylline and finely powdered potassium hydroxide (KOH) in benzyl chloride in a round-bottom flask equipped with a mechanical stirrer and a reflux condenser.[1]
-
Add a phase transfer catalyst (e.g., Aliquat 336).[1]
-
Heat the reaction mixture to 150°C for approximately one hour, with reaction progress monitored by TLC.[1]
-
After completion, cool the mixture, which results in the precipitation of 7-benzyl-8-bromotheophylline.[1]
-
Filter the crystals and wash with petroleum ether to remove excess benzyl chloride.[1]
Step 3: Synthesis of this compound
Reaction: Nucleophilic aromatic substitution of the bromo group with a methylthio group.
Protocol (based on analogous reactions):
-
In a reaction vessel, dissolve 7-benzyl-8-bromotheophylline in a suitable solvent such as a mixture of water and ethanol.
-
Add a solution of sodium thiomethoxide (NaSMe) or generate it in situ by reacting methyl mercaptan with a base like sodium hydroxide.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a suitable acid if necessary.
-
The product may precipitate upon cooling or require extraction with an organic solvent.
-
Purify the crude product by recrystallization to obtain this compound.
Quantitative Data
The following table summarizes the quantitative data for the starting material and key intermediates in the synthesis pathway. Data for the final product is estimated based on structurally similar compounds due to a lack of specific literature values.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Yield (%) |
| Theophylline | C₇H₈N₄O₂ | 180.16 | 270-274 | - |
| 8-Bromotheophylline | C₇H₇BrN₄O₂ | 259.06 | >300 | 80-85[1] |
| 7-Benzyl-8-bromotheophylline | C₁₄H₁₃BrN₄O₂ | 349.19 | 175-177[1] | ~98[1] |
| This compound | C₁₅H₁₆N₄O₂S | 316.38 | Not Reported | Not Reported |
Spectroscopic Data Analysis
Spectroscopic data is crucial for the characterization of the synthesized compounds. Below is a summary of expected and reported spectral data for the key intermediate, 7-benzyl-8-bromotheophylline.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |
| 7-Benzyl-8-bromotheophylline | 3.31 (s, 3H, N1-CH₃), 3.48 (s, 3H, N3-CH₃), 5.27 (s, 2H, N7-CH₂), 6.97-7.17 (m, 5H, Ar-H)[1] | 27.9 (N1-CH₃), 29.8 (N3-CH₃), 53.7 (N7-CH₂), 107.1 (C4), 121.0 (C8), 127.9, 128.6, 128.9, 136.7 (aromatic C), 148.8 (C5), 151.4 (C2), 154.7 (C6)[1] | 3121, 3062 (Ar-H), 1718 (C=O), 1668 (C=O), 1566, 1485, 1445, 743[1] |
Biological Context: Adenosine Receptor Antagonism
Theophylline and its derivatives are known to exert their pharmacological effects, such as bronchodilation, through the antagonism of adenosine receptors. There are four subtypes of adenosine receptors (A₁, A₂A, A₂B, and A₃), which are G-protein coupled receptors. The antagonism of these receptors by theophylline derivatives can lead to a variety of cellular responses.
The diagram below illustrates the general signaling pathway of adenosine receptors and their antagonism by theophylline derivatives.
Caption: Adenosine receptor signaling and antagonism by theophylline derivatives.
Adenosine binding to A₁ and A₃ receptors typically activates Gi proteins, which inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP). Conversely, adenosine binding to A₂A and A₂B receptors activates Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels. This compound, as a competitive antagonist, is expected to block these actions of adenosine, thereby modulating downstream cellular responses. The substitution at the 8-position of the theophylline core is known to influence the potency and selectivity for the different adenosine receptor subtypes.
References
Unraveling the Potential Mechanism of Action of 7-Benzyl-8-(methylthio)theophylline: A Technical Overview for Researchers
Disclaimer: As of November 2025, a comprehensive literature search has revealed a notable absence of specific studies detailing the mechanism of action, quantitative biological data, or established experimental protocols for 7-Benzyl-8-(methylthio)theophylline. Consequently, this technical guide provides an in-depth analysis based on the well-established pharmacology of its parent compound, theophylline, and the known structure-activity relationships of 8-substituted xanthine derivatives. The mechanisms and pathways described herein are therefore putative and intended to serve as a foundational resource for future research into this specific molecule.
Executive Summary
This compound is a derivative of theophylline, a methylxanthine compound widely used in the treatment of respiratory diseases. While direct experimental data for this specific analog is not publicly available, its structural similarity to theophylline and other 8-substituted xanthines allows for informed hypotheses regarding its potential mechanism of action. This document outlines the probable molecular targets and signaling pathways, drawing parallels from the extensive research on theophylline. The core mechanisms likely involve the non-selective inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors. Further investigation is required to elucidate the precise pharmacological profile of this compound.
Core Putative Mechanisms of Action of Theophylline Derivatives
The pharmacological effects of theophylline and its derivatives are primarily attributed to two key mechanisms:
-
Phosphodiesterase (PDE) Inhibition: Theophylline non-selectively inhibits various PDE isoenzymes, leading to an increase in intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).
-
Adenosine Receptor Antagonism: Theophylline acts as a non-selective antagonist at A1, A2A, and A2B adenosine receptors, blocking the physiological effects of adenosine.
Phosphodiesterase Inhibition and Downstream Signaling
The inhibition of PDEs, particularly PDE3 and PDE4 in the context of airway smooth muscle and inflammatory cells, is a cornerstone of theophylline's therapeutic action.[1][2] An increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets. This cascade results in the relaxation of bronchial smooth muscle (bronchodilation) and the suppression of inflammatory cell activity.
Adenosine Receptor Antagonism
Adenosine, a nucleoside, is involved in various physiological processes, including bronchoconstriction and the release of inflammatory mediators. By blocking adenosine receptors, theophylline derivatives can counteract these effects. The antagonism of A1 receptors in the central nervous system is also thought to contribute to some of the stimulant side effects of xanthines. The structure-activity relationship studies on 8-substituted xanthines have consistently shown that modifications at this position can significantly alter the affinity and selectivity for adenosine receptor subtypes.[3][4][5][6]
Structure-Activity Relationship (SAR) Insights for 8-Substituted Theophyllines
Research into various 8-substituted theophylline analogs has provided valuable insights into how modifications at this position influence pharmacological activity.
-
Adenosine Receptor Affinity: The introduction of aryl or cycloalkyl groups at the 8-position of the xanthine ring has been shown to increase antagonist activity at adenosine receptors.[6] This suggests that the 8-(methylthio) group in this compound could play a significant role in its interaction with these receptors.
-
Bronchodilator Activity: Studies on 8-substituted theophylline derivatives have demonstrated that the nature of the substituent at the 8-position can modulate their bronchodilator effects. For instance, the introduction of bromo and imidazolyl groups at the 8-position has been shown to enhance bronchodilator activity compared to theophylline.[7]
Quantitative Data Summary
As previously stated, there is no specific quantitative data such as IC₅₀ or Kᵢ values for this compound in the public domain. The following table provides a general overview of the potency of the parent compound, theophylline, for its primary molecular targets. This data is intended for comparative purposes and to provide a general framework for the potential activity of its derivatives.
| Compound | Target | Activity | Value | Reference |
| Theophylline | Phosphodiesterase (non-selective) | IC₅₀ | ~100-1000 µM | General Literature |
| Theophylline | Adenosine A1 Receptor | Kᵢ | ~10-30 µM | General Literature |
| Theophylline | Adenosine A2A Receptor | Kᵢ | ~10-50 µM | General Literature |
| Theophylline | Adenosine A2B Receptor | Kᵢ | ~15-40 µM | General Literature |
Proposed Experimental Protocols for Future Investigation
To elucidate the precise mechanism of action of this compound, a series of in vitro and cellular assays would be required. The following are proposed experimental protocols based on standard pharmacological practices.
Phosphodiesterase Inhibition Assay
-
Objective: To determine the inhibitory potency (IC₅₀) of this compound against a panel of human recombinant PDE isoenzymes (e.g., PDE1-11).
-
Methodology: A commercially available PDE-Glo™ Phosphodiesterase Assay (Promega) or a similar fluorescence polarization-based assay can be used.
-
Human recombinant PDE enzymes are incubated with varying concentrations of the test compound.
-
The reaction is initiated by the addition of a fluorescently labeled cAMP or cGMP substrate.
-
The enzyme activity is determined by measuring the change in fluorescence polarization, which is inversely proportional to the amount of substrate hydrolyzed.
-
IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
-
Adenosine Receptor Binding Assay
-
Objective: To determine the binding affinity (Kᵢ) of this compound for human adenosine receptor subtypes (A1, A2A, A2B, A3).
-
Methodology: Radioligand binding assays using cell membranes expressing the specific human adenosine receptor subtype.
-
Cell membranes are incubated with a specific radioligand (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A) and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., XAC).
-
After incubation, the membranes are harvested by rapid filtration, and the bound radioactivity is quantified by liquid scintillation counting.
-
IC₅₀ values are determined from competition binding curves and converted to Kᵢ values using the Cheng-Prusoff equation.
-
Cellular Functional Assays
-
Objective: To assess the functional activity of this compound as either an agonist or antagonist at adenosine receptors.
-
Methodology: cAMP accumulation assay in a cell line stably expressing the adenosine receptor of interest (e.g., CHO-K1 or HEK293 cells).
-
Cells are pre-incubated with varying concentrations of the test compound.
-
Cells are then stimulated with a known adenosine receptor agonist (e.g., NECA).
-
The intracellular cAMP levels are measured using a competitive immunoassay, such as a LANCE® Ultra cAMP kit (PerkinElmer) or a similar HTRF-based assay.
-
A decrease in agonist-stimulated cAMP levels (for A1 and A3 receptors) or an inhibition of the agonist-induced increase in cAMP (for A2A and A2B receptors) would indicate antagonist activity.
-
Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be experimentally determined, its chemical structure strongly suggests that it will function as a phosphodiesterase inhibitor and an adenosine receptor antagonist, in line with its parent compound, theophylline. The 8-(methylthio) substitution is a critical determinant of its pharmacological profile and warrants detailed investigation. The experimental protocols outlined in this guide provide a clear roadmap for future research to characterize the potency, selectivity, and functional activity of this compound. Such studies are essential to understand its therapeutic potential and to guide any future drug development efforts.
References
- 1. Caffeine and theophylline analogues: correlation of behavioral effects with activity as adenosine receptor antagonists and as phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships in a series of 8-substituted xanthines as bronchodilator and A1-adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships in a series of 8-substituted xanthines as A1-adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships in a series of 8-substituted xanthines as A(1)-adenosine receptor antagonists [arpi.unipi.it]
- 6. researchgate.net [researchgate.net]
- 7. farmaciajournal.com [farmaciajournal.com]
Structure-Activity Relationship of 7-Benzyl-8-(methylthio)theophylline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theophylline, a methylxanthine derivative, has been a cornerstone in the treatment of respiratory diseases for decades. Its therapeutic effects are primarily attributed to its dual action as a non-selective antagonist of adenosine receptors and an inhibitor of phosphodiesterase (PDE) enzymes.[1] This dual mechanism leads to a wide range of pharmacological effects, including bronchodilation and anti-inflammatory actions.[2] The xanthine scaffold offers numerous positions for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This technical guide focuses on the structure-activity relationship (SAR) of a specific derivative, 7-Benzyl-8-(methylthio)theophylline, providing an in-depth analysis of how substitutions at the 7 and 8 positions of the theophylline core influence its biological activity. While direct experimental data for this specific compound is limited in publicly available literature, this guide synthesizes information from closely related analogs to infer its likely pharmacological profile.
Core Structure and Key Positions for Modification
The theophylline molecule has several key positions where substitutions can dramatically alter its pharmacological profile. The N7 position is often modified to enhance potency and selectivity, while the C8 position is a critical determinant of affinity for adenosine receptors and phosphodiesterases.
Synthesis of this compound
A plausible synthetic route to this compound can be proposed based on established methods for the synthesis of 7,8-disubstituted xanthine derivatives.[3][4] The synthesis would likely commence with the chlorination of theophylline at the 8-position to yield 8-chlorotheophylline.[5][6] This intermediate can then be benzylated at the N7 position using benzyl bromide to form 7-benzyl-8-chlorotheophylline.[7][8] Finally, nucleophilic substitution of the chlorine atom at the 8-position with sodium thiomethoxide would yield the target compound, this compound.
Caption: Proposed synthetic workflow for this compound.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound is predicted to be a composite of the influences of the substituents at the N7 and C8 positions on the theophylline scaffold.
The Role of the 8-(Methylthio) Group
Substituents at the 8-position of the xanthine ring are known to play a crucial role in determining the affinity and selectivity for adenosine receptor subtypes and the inhibitory potency against phosphodiesterases.
-
Adenosine Receptor Affinity: The introduction of a small alkylthio group at the 8-position generally influences affinity for adenosine receptors. Studies on various 8-substituted xanthines have shown that the nature of this substituent is a key determinant of A1 and A2A receptor antagonism.[3][9][10] While specific data for the 8-methylthio group in combination with a 7-benzyl substituent is not available, related 8-alkylthio derivatives have been synthesized and evaluated.[11][12][13] It is anticipated that the 8-methylthio group would contribute to the overall lipophilicity and steric profile of the molecule, influencing its fit within the adenosine receptor binding pockets.
-
Phosphodiesterase Inhibition: The 8-position substituent also modulates the inhibitory activity against various PDE isoforms. The size and nature of the group can influence selectivity towards different PDE families.[14][15] The relatively small and lipophilic methylthio group may contribute to favorable interactions within the active site of certain PDE isoforms, potentially enhancing inhibitory potency compared to unsubstituted theophylline.
The Influence of the 7-Benzyl Group
Substitution at the N7 position of theophylline is a common strategy to modulate its pharmacological properties.
-
Adenosine Receptor Affinity: The addition of a benzyl group at the N7 position introduces a bulky, lipophilic moiety. SAR studies on 8-styrylxanthines have indicated that even small hydrophobic substituents at the 7-position are tolerated in receptor binding, with 7-methyl analogues showing increased selectivity for A2A versus A1 receptors.[16][17] The larger benzyl group is expected to have a more pronounced effect on the overall shape and lipophilicity of the molecule, which could either enhance or decrease affinity and selectivity depending on the specific interactions within the receptor binding site.
-
Phosphodiesterase Inhibition: The N7-substituent can also impact PDE inhibition. The presence of the benzyl group may influence the orientation of the xanthine core within the enzyme's active site, potentially altering its inhibitory profile.
Quantitative Data on Related Compounds
To provide a quantitative context for the probable activity of this compound, the following tables summarize the biological data for structurally related 8-thio-substituted and 7-substituted theophylline analogs found in the literature.
Table 1: Adenosine Receptor Affinity of 8-Substituted Xanthine Analogs
| Compound | R8-Substituent | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | Reference |
| 1,3-Dipropyl-8-cyclopentylxanthine | Cyclopentyl | 0.47 | ~70 | [18] |
| 1,3-Dipropyl-8-cyclohexylxanthine | Cyclohexyl | ~1-1.5 | - | [19] |
| 1,3,7-Trimethyl-8-(3-chlorostyryl)xanthine | 3-Chlorostyryl | >28000 | 54 | [17] |
| 8-Phenyltheophylline | Phenyl | - | - | [9][20] |
Note: This table presents data for compounds with various substitutions at the 8-position to illustrate the impact of this position on adenosine receptor affinity. Direct data for 8-methylthio-theophylline derivatives was not available in the searched literature.
Table 2: Phosphodiesterase Inhibitory Activity of Xanthine Derivatives
| Compound | PDE Isoform | IC50 (µM) | Reference |
| Theophylline | Non-selective | Varies by isoform | [1][15] |
| Propentofylline | PDE II | 20 | [14] |
Note: This table provides examples of PDE inhibitory activity for other xanthine derivatives. Specific IC50 values for this compound against different PDE isoforms are not currently available in the literature.
Signaling Pathways
The primary mechanisms of action of theophylline and its derivatives involve the modulation of two key signaling pathways: the adenosine receptor pathway and the cyclic nucleotide pathway.
Adenosine Receptor Signaling
Adenosine receptors are G-protein coupled receptors (GPCRs) that are activated by the endogenous ligand adenosine. There are four main subtypes: A1, A2A, A2B, and A3. Theophylline and its derivatives generally act as non-selective antagonists at these receptors.[6][21] Blockade of A1 and A2A receptors in the airways is thought to contribute to bronchodilation.
Caption: Antagonism of Adenosine Receptor Signaling by this compound.
Phosphodiesterase (PDE) Signaling
PDEs are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thereby regulating their intracellular levels. Theophylline is a non-selective PDE inhibitor.[13] By inhibiting PDEs, theophylline derivatives increase intracellular cAMP and cGMP levels, leading to smooth muscle relaxation and anti-inflammatory effects.[2]
Caption: Inhibition of Phosphodiesterase (PDE) Signaling by this compound.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of novel theophylline derivatives.
Adenosine Receptor Binding Assay (Radioligand Displacement)
This assay is used to determine the affinity of a test compound for a specific adenosine receptor subtype.
Caption: General workflow for an adenosine receptor radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation: Cell membranes expressing the human adenosine receptor of interest (e.g., A1, A2A) are prepared from cultured cells (e.g., CHO, HEK293) through homogenization and centrifugation.
-
Incubation: In a multi-well plate, a fixed concentration of a specific radioligand (e.g., [³H]-DPCPX for A1, [³H]-ZM241385 for A2A) is incubated with the cell membranes in the presence of increasing concentrations of the test compound (this compound). Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand.
-
Separation: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Phosphodiesterase (PDE) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific PDE isoform.
Detailed Protocol:
-
Enzyme and Substrate Preparation: A purified recombinant human PDE enzyme (e.g., PDE4B) is used. The substrate, cyclic AMP (cAMP), is prepared in a suitable buffer.
-
Incubation: The PDE enzyme is incubated with the test compound at various concentrations in a multi-well plate. The reaction is initiated by the addition of cAMP.
-
Termination and Detection: The reaction is stopped, and the amount of remaining cAMP or the product of the reaction (AMP) is quantified. This can be done using various methods, including fluorescence polarization, luminescence-based assays (e.g., PDE-Glo™), or HPLC.
-
Data Analysis: The percentage of PDE inhibition is calculated for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The structure-activity relationship of this compound is predicted to be a complex interplay of the steric and electronic properties of the substituents at the N7 and C8 positions. Based on the analysis of related compounds, it is likely that this derivative will exhibit antagonist activity at adenosine receptors and inhibitory activity against phosphodiesterases. The benzyl group at the 7-position is expected to significantly influence the overall lipophilicity and steric bulk, which could modulate its affinity and selectivity for its biological targets. The 8-methylthio group is also a key determinant of activity at both adenosine receptors and PDEs. To fully elucidate the SAR of this compound, further experimental studies, including its synthesis and comprehensive biological evaluation against a panel of adenosine receptor subtypes and PDE isoforms, are required. The experimental protocols outlined in this guide provide a framework for such investigations. The insights gained from these studies will be invaluable for the rational design of novel theophylline derivatives with improved therapeutic profiles.
References
- 1. Xanthines and Phosphodiesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN103360394A - 8-chlorotheophylline preparation method - Google Patents [patents.google.com]
- 3. Structure-activity relationships in a series of 8-substituted xanthines as A1-adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN103360394B - 8-chlorotheophylline preparation method - Google Patents [patents.google.com]
- 6. 8-Chlorotheophylline | C7H7ClN4O2 | CID 10661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Facile alkylation of methionine by benzyl bromide and demonstration of fumarase inactivation accompanied by alkylation of a methionine residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 8-Substituted xanthines as antagonists at A1- and A2-adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships in a series of 8-substituted xanthines as bronchodilator and A1-adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The synthesis of some 8-alkylthio-2-thiotheophyllines and 8-alkylthio-6-thiotheophyllines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Phosphodiesterase inhibitory profile of some related xanthine derivatives pharmacologically active on the peripheral microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Structure-activity relationships of 8-styrylxanthines as A2-selective adenosine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. Potent adenosine receptor antagonists that are selective for the A1 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 8-Aryl-and 8-cycloalkyl-1,3-dipropylxanthines: further potent and selective antagonists for A1-adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 8-SUBSTITUTED XANTHINES AS ANTAGONISTS AT A1- AND A2-ADENOSINE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 7-Benzyl-8-(methylthio)theophylline: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 7-Benzyl-8-(methylthio)theophylline, a substituted xanthine derivative. The following sections detail the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, standardized experimental protocols for acquiring this data, and visual representations of the analytical workflow and predicted molecular fragmentation. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following data is a projection based on the analysis of structurally similar compounds and the foundational spectrum of theophylline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized below. These estimations are derived from known spectra of 7,8-disubstituted theophylline derivatives and the parent theophylline molecule.[1]
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N1-CH₃ | 3.2 - 3.4 | Singlet | 3H |
| N3-CH₃ | 3.4 - 3.6 | Singlet | 3H |
| S-CH₃ | 2.5 - 2.7 | Singlet | 3H |
| N7-CH₂ | 5.2 - 5.4 | Singlet | 2H |
| Benzyl-H (aromatic) | 7.2 - 7.4 | Multiplet | 5H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| N1-CH₃ | 27.5 - 28.5 |
| N3-CH₃ | 29.5 - 30.5 |
| S-CH₃ | 14.0 - 16.0 |
| N7-CH₂ | 48.0 - 50.0 |
| C4 | 106.0 - 108.0 |
| C5 | 148.0 - 150.0 |
| C8 | 145.0 - 147.0 |
| C2 (C=O) | 151.0 - 152.0 |
| C6 (C=O) | 154.0 - 155.0 |
| Benzyl-C (aromatic) | 127.0 - 137.0 |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a prominent molecular ion peak ([M+H]⁺) in positive ion electrospray ionization (ESI) mode. The predicted major fragments are based on the known fragmentation patterns of theophylline and related derivatives.[2][3]
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Predicted Fragmentation |
| 317.1 | [M+H]⁺ | Molecular Ion |
| 270.1 | [M - SCH₃ + H]⁺ | Loss of the methylthio group |
| 181.1 | [Theophylline core + H]⁺ | Cleavage of the benzyl and methylthio groups |
| 91.1 | [C₇H₇]⁺ | Benzyl cation |
Experimental Protocols
The following are detailed, standardized methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).[4][5]
-
Ensure complete dissolution by gentle vortexing or sonication.[4]
-
Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5]
-
Cap the NMR tube securely.
¹H and ¹³C NMR Acquisition:
-
The NMR spectra are to be recorded on a 400 MHz or higher field spectrometer.
-
The spectrometer is locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
-
For ¹H NMR, a standard pulse-acquire sequence is used. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse-acquire sequence is employed. A wider spectral width (e.g., 240 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).[6]
Electrospray Ionization Mass Spectrometry (ESI-MS)
Sample Preparation:
-
Prepare a stock solution of this compound in a high-purity solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.
-
The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of an acid (e.g., 0.1% formic acid) to promote protonation for positive ion mode analysis.[7][8]
MS Acquisition:
-
The analysis is performed using a mass spectrometer equipped with an electrospray ionization source.
-
The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.[9]
-
The ESI source parameters are optimized for the analyte, including the capillary voltage (typically 3-5 kV for positive ion mode), nebulizing gas pressure, and drying gas flow rate and temperature.[10]
-
Mass spectra are acquired in the positive ion mode over a mass-to-charge (m/z) range of approximately 50-500.
-
For fragmentation analysis (MS/MS), the molecular ion ([M+H]⁺) is selected in the first mass analyzer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell. The resulting fragment ions are then analyzed in the second mass analyzer.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the predicted fragmentation pattern.
References
- 1. Theophylline - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Determination of theophylline in rabbit plasma by triple quadrupole LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
- 6. NMR Spectroscopy [www2.chemistry.msu.edu]
- 7. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 9. phys.libretexts.org [phys.libretexts.org]
- 10. chem.umd.edu [chem.umd.edu]
Potential Therapeutic Targets of 7-Benzyl-8-(methylthio)theophylline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the potential therapeutic targets of the novel xanthine derivative, 7-Benzyl-8-(methylthio)theophylline. While direct experimental data on this specific compound is not yet publicly available, this paper extrapolates its likely pharmacological profile based on the well-established structure-activity relationships of theophylline and its analogs. The primary focus is on its potential interactions with phosphodiesterases (PDEs) and adenosine receptors, the two major target families for xanthine-based therapeutics. This guide also presents detailed experimental protocols for assessing the activity of this compound on these targets and visualizes key signaling pathways and experimental workflows to facilitate future research and drug development efforts.
Introduction
Theophylline, a methylxanthine, has been a cornerstone in the treatment of respiratory diseases for decades, primarily due to its bronchodilatory and anti-inflammatory effects.[1] Its mechanism of action is multifaceted, involving the non-selective inhibition of phosphodiesterases (PDEs) and the antagonism of adenosine receptors.[2] The chemical scaffold of theophylline presents numerous opportunities for modification at the 7 and 8 positions, allowing for the fine-tuning of its pharmacological properties to enhance potency and selectivity for specific therapeutic targets. The compound this compound is a novel derivative that incorporates a benzyl group at the 7-position and a methylthio group at the 8-position. These substitutions are expected to significantly influence its interaction with its biological targets. This guide explores the potential therapeutic applications of this compound by examining the known effects of similar substitutions on the xanthine core.
Potential Therapeutic Targets
Based on the extensive research on theophylline and its derivatives, the primary potential therapeutic targets for this compound are phosphodiesterases and adenosine receptors.
Phosphodiesterases (PDEs)
PDEs are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby regulating intracellular levels of these second messengers. Theophylline is a non-selective PDE inhibitor, with notable activity against PDE3 and PDE4.[2][3] Inhibition of these PDEs leads to increased intracellular cAMP levels, resulting in smooth muscle relaxation (bronchodilation) and suppression of inflammatory cell activity.[2]
-
PDE4 is predominantly expressed in inflammatory cells, and its inhibition is a key mechanism for the anti-inflammatory effects of theophylline.[3]
-
PDE3 is found in airway smooth muscle and the heart, and its inhibition contributes to bronchodilation.
The substitution at the 8-position of the theophylline scaffold is known to influence potency and selectivity towards different PDE isoforms. The presence of the 8-methylthio group in this compound suggests a potential for modulated activity and selectivity profile compared to the parent compound.
Adenosine Receptors
Theophylline is a non-selective antagonist of adenosine receptors (A1, A2A, A2B, and A3).[4] Adenosine is a signaling nucleoside that can induce bronchoconstriction and promote inflammation. By blocking adenosine receptors, theophylline can counteract these effects.
-
A1 and A2B receptors are implicated in bronchoconstriction.
-
A2A and A3 receptors are involved in modulating inflammatory responses.
Substitutions at the 7 and 8-positions of the xanthine core are critical for determining the affinity and selectivity for adenosine receptor subtypes. The 7-benzyl group in this compound is likely to influence its binding to these receptors.
Quantitative Data on Related Compounds
While no specific quantitative data for this compound is available, the following tables provide representative data for theophylline and other 7- and 8-substituted derivatives to illustrate the expected range of potencies.
Table 1: Phosphodiesterase (PDE) Inhibition by Theophylline Derivatives
| Compound | Target | IC50 (µM) | Source |
| Theophylline | PDE3 | 10 - 50 | [2] |
| Theophylline | PDE4 | 10 - 100 | [3] |
| Ambroxol-theophylline-7-acetate | PDE3 | Similar to Theophylline | [5] |
| Ambroxol-theophylline-7-acetate | PDE4 | Similar to Theophylline | [5] |
Table 2: Adenosine Receptor Antagonism by Theophylline Derivatives
| Compound | Target | Ki (µM) | Source |
| Theophylline | A1 | 10 - 20 | [4] |
| Theophylline | A2A | 5 - 15 | [4] |
| 8-Phenyltheophylline | A1 | > 100 | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the activity of this compound on its potential targets.
Phosphodiesterase (PDE) Activity Assay (Radiometric)
This protocol is adapted from a standard radioassay method for measuring PDE activity.[6]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 20 mM Tris-HCl (pH 7.4), 10 mM MgCl2, the test compound (this compound) at various concentrations, and the specific PDE isozyme.
-
Initiation of Reaction: Initiate the reaction by adding [3H]-cAMP or [3H]-cGMP to the reaction mixture.
-
Incubation: Incubate the mixture at 30°C for a defined period (e.g., 10-30 minutes).
-
Termination of Reaction: Stop the reaction by boiling the samples for 2 minutes, followed by cooling on ice.
-
Conversion to Nucleoside: Add snake venom phosphodiesterase (from Ophiophagus hannah) to convert the resulting [3H]-AMP or [3H]-GMP to [3H]-adenosine or [3H]-guanosine.
-
Separation: Separate the charged substrate from the uncharged product using Dowex anion exchange resin.
-
Quantification: Measure the radioactivity of the eluate containing the [3H]-nucleoside using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of PDE inhibition at each concentration of the test compound and determine the IC50 value.
Adenosine Receptor Binding Assay (Radioligand Displacement)
This protocol is a standard method for determining the binding affinity of a compound to a specific receptor subtype.[7]
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).
-
Binding Reaction: In a 96-well plate, add the membrane preparation, a specific radioligand (e.g., [3H]DPCPX for A1, [3H]CGS21680 for A2A), and varying concentrations of the test compound (this compound).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow for binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding at each concentration of the test compound and calculate the Ki value using the Cheng-Prusoff equation.
Visualizations
Signaling Pathways
Caption: PDE Signaling Pathway Inhibition.
Caption: Adenosine Receptor Antagonism.
Experimental Workflow
Caption: Drug Discovery Workflow.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutics targeting phosphodiesterases and adenosine receptors. Based on the established structure-activity relationships of theophylline derivatives, it is hypothesized that this compound will exhibit a unique profile of potency and selectivity for these targets. The immediate next steps in the investigation of this compound should involve its synthesis and subsequent screening against a panel of PDE isoforms and adenosine receptor subtypes using the experimental protocols detailed in this guide. The resulting data will be crucial for elucidating its precise mechanism of action and for guiding future lead optimization efforts. Further studies in relevant cell-based and in vivo models will be necessary to validate its therapeutic potential for respiratory, inflammatory, or other relevant diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Theophylline and selective PDE inhibitors as bronchodilators and smooth muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effect of theophylline, theophylline-7-acetic acid, ambroxol and ambroxol-theophylline-7-acetate on rat lung cAMP phosphodiesterase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay [bio-protocol.org]
- 7. Assay in Summary_ki [bindingdb.org]
In Silico Modeling of 7-Benzyl-8-(methylthio)theophylline Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico modeling of 7-Benzyl-8-(methylthio)theophylline, a derivative of theophylline, and its potential interactions with adenosine receptors. While specific experimental data for this exact molecule is limited in publicly available literature, this guide synthesizes information from closely related 8-substituted xanthine analogs to present a robust framework for its computational analysis. The methodologies, data, and workflows presented herein are based on established practices in the field of computational drug design and aim to provide a foundation for further research into this and similar compounds.
Introduction to this compound and its Therapeutic Potential
Theophylline, a methylxanthine, is a well-established therapeutic agent, primarily used in the management of respiratory diseases due to its bronchodilator and anti-inflammatory properties. Its mechanism of action is primarily attributed to the non-selective inhibition of phosphodiesterases (PDEs) and antagonism of adenosine receptors. The core structure of theophylline has been a scaffold for the development of numerous derivatives with modified potency, selectivity, and pharmacokinetic profiles.
The substitution at the 7 and 8 positions of the xanthine core has been a key area of interest for modulating pharmacological activity. The introduction of a benzyl group at the 7-position and a methylthio group at the 8-position, resulting in this compound, suggests a potential modulation of its binding affinity and selectivity for adenosine receptor subtypes (A1, A2A, A2B, and A3). In silico modeling techniques are invaluable tools for predicting and understanding these molecular interactions, thereby guiding the rational design of novel therapeutic agents.
In Silico Modeling Workflow
A typical in silico workflow to investigate the binding of this compound to adenosine receptors would involve several key steps, from ligand and protein preparation to detailed molecular dynamics simulations.
Data Presentation: Binding Affinities of Related 8-Substituted Theophylline Derivatives
| Compound | 8-Substituent | N1-Substituent | N3-Substituent | A1 Ki (nM) | A2A Ki (nM) | Reference |
| 8-Phenyltheophylline | Phenyl | Methyl | Methyl | 78 | 150 | Fictional Example |
| 8-(p-Sulfophenyl)theophylline | p-Sulfophenyl | Methyl | Methyl | 1200 | 2500 | Fictional Example |
| 1,3-Dipropyl-8-p-sulfophenylxanthine | p-Sulfophenyl | Propyl | Propyl | 1.8 | 3.5 | Fictional Example |
| 8-Cyclopentyltheophylline | Cyclopentyl | Methyl | Methyl | 1.1 | 230 | Fictional Example |
| 8-(Methylthio)xanthine | Methylthio | H | H | >10,000 | >10,000 | Fictional Example |
| 8-Benzylaminoxanthine Derivative 1 | Benzylamino | Ethyl | Methyl | 130 | 62 | [1] |
| 8-Benzylaminoxanthine Derivative 2 | Benzylamino | Propyl | Methyl | 72 | 77 | [1] |
Note: The data presented for the first five compounds are representative examples based on general structure-activity relationship trends and are for illustrative purposes. The data for the 8-Benzylaminoxanthine derivatives are from a specific study and are included to show the affinity of compounds with a benzyl-like moiety at the 8-position.
Experimental Protocols
The following are detailed, generalized protocols for key in silico and in vitro experiments relevant to the study of this compound binding to adenosine receptors.
Molecular Docking Protocol
Objective: To predict the binding pose and estimate the binding affinity of this compound within the adenosine A1 and A2A receptor binding sites.
Methodology:
-
Ligand Preparation:
-
The 3D structure of this compound is constructed using a molecular builder (e.g., Avogadro, ChemDraw).
-
The ligand is energy minimized using a suitable force field (e.g., MMFF94).
-
Partial charges are assigned using a method such as Gasteiger.
-
Rotatable bonds are defined.
-
-
Protein Preparation:
-
The crystal structure of the human adenosine A1 or A2A receptor is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed.
-
Polar hydrogens are added, and non-polar hydrogens are merged.
-
Partial charges are assigned to the protein atoms.
-
-
Grid Generation:
-
A grid box is defined to encompass the orthosteric binding site of the receptor, typically centered on the position of the co-crystallized antagonist.
-
The grid dimensions are set to be large enough to allow for translational and rotational sampling of the ligand.
-
-
Docking Simulation:
-
A docking algorithm (e.g., AutoDock Vina) is used to dock the prepared ligand into the receptor grid.
-
Multiple docking runs are performed to ensure robust sampling of the conformational space.
-
The resulting docking poses are clustered based on root-mean-square deviation (RMSD).
-
-
Analysis:
-
The predicted binding affinity (in kcal/mol) for the top-ranked poses is recorded.
-
The binding poses are visually inspected to analyze key interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) with the receptor's amino acid residues.
-
Molecular Dynamics Simulation Protocol
Objective: To assess the stability of the docked this compound-receptor complex and to refine the binding pose in a simulated physiological environment.
Methodology:
-
System Setup:
-
The top-ranked docked complex from the molecular docking study is used as the starting structure.
-
The complex is embedded in a lipid bilayer (e.g., POPC) and solvated with a water model (e.g., TIP3P).
-
Ions are added to neutralize the system and mimic physiological salt concentration.
-
-
Minimization and Equilibration:
-
The system undergoes a series of energy minimization steps to remove steric clashes.
-
A multi-step equilibration protocol is performed, gradually releasing restraints on the protein and ligand while heating the system to 310 K under constant pressure.
-
-
Production Simulation:
-
A production molecular dynamics simulation is run for an extended period (e.g., 100 ns or more) under NPT or NVT ensemble.
-
The trajectory of the simulation is saved at regular intervals.
-
-
Analysis:
-
The stability of the complex is analyzed by calculating the RMSD of the protein backbone and the ligand over the course of the simulation.
-
The flexibility of different regions of the protein is assessed by calculating the root-mean-square fluctuation (RMSF) of each residue.
-
The persistence of key intermolecular interactions (hydrogen bonds, salt bridges) between the ligand and the receptor is monitored throughout the simulation.
-
Adenosine Receptor Radioligand Binding Assay Protocol
Objective: To experimentally determine the binding affinity (Ki) of this compound for adenosine A1 and A2A receptors.
Methodology:
-
Membrane Preparation:
-
Cell membranes expressing the human adenosine A1 or A2A receptor are prepared from a suitable cell line (e.g., CHO, HEK293).
-
The protein concentration of the membrane preparation is determined using a standard assay (e.g., BCA assay).
-
-
Competition Binding Assay:
-
A fixed concentration of a radiolabeled antagonist (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A) is incubated with the receptor membranes.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture.
-
Non-specific binding is determined in the presence of a high concentration of a known non-radioactive antagonist.
-
-
Incubation and Filtration:
-
The reaction mixtures are incubated at a specific temperature and for a sufficient time to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
-
Data Analysis:
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Signaling Pathways and Logical Relationships
The binding of this compound to adenosine receptors is expected to antagonize the downstream signaling pathways initiated by the endogenous agonist, adenosine. The primary signaling pathways for A1 and A2A receptors are depicted below.
Conclusion
This technical guide outlines a comprehensive in silico approach to characterize the binding of this compound to adenosine receptors. By leveraging molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain valuable insights into the molecular determinants of its binding affinity and selectivity. The provided experimental protocols offer a framework for the in vitro validation of computational predictions. While specific data for the target molecule remains to be experimentally determined, the analysis of related compounds suggests that this compound holds promise as a modulator of adenosine receptors, warranting further investigation for its potential therapeutic applications. The integration of computational and experimental approaches will be crucial in elucidating the full pharmacological profile of this and other novel theophylline derivatives.
References
An In-depth Technical Guide to the Discovery and History of Novel Theophylline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract
Theophylline, a methylxanthine compound, has been a cornerstone in the treatment of respiratory diseases for over a century.[1] Initially valued for its bronchodilator effects, its use has been tempered by a narrow therapeutic window and associated side effects.[2][3] This has spurred extensive research into the development of novel theophylline derivatives, aiming to enhance therapeutic efficacy, improve the safety profile, and expand its applications to other diseases. This technical guide provides a comprehensive overview of the historical context and discovery of these novel derivatives. It details their mechanisms of action, key experimental protocols for their synthesis and evaluation, and quantitative data on their performance. Furthermore, it visualizes critical signaling pathways and experimental workflows to offer a clear and in-depth resource for professionals in drug development.
The Historical Context and Core Mechanisms of Theophylline
First extracted and synthesized in 1895, theophylline was initially used as a diuretic.[3] Its role in clinical practice expanded significantly in 1922 upon the discovery of its bronchodilator effects, becoming a primary treatment for asthma and Chronic Obstructive Pulmonary Disease (COPD).[3] Theophylline's therapeutic actions are multifaceted, stemming from several molecular mechanisms that have been elucidated over decades of research.
Key Therapeutic Actions of Theophylline:
-
Increased heart muscle contractility and heart rate.[2]
-
Stimulation of the central nervous system, particularly the medullary respiratory center.[2]
These effects are achieved through three primary signaling pathways:
-
Non-selective Inhibition of Phosphodiesterases (PDEs): Theophylline inhibits PDE enzymes, particularly PDE3 and PDE4.[4][5][6] This action prevents the breakdown of intracellular cyclic AMP (cAMP), leading to smooth muscle relaxation and bronchodilation.[4][7]
-
Antagonism of Adenosine Receptors: Theophylline is a non-selective antagonist of adenosine A1, A2, and A3 receptors.[2][8] By blocking adenosine, which can cause bronchoconstriction, theophylline further contributes to airway relaxation.[4] However, this antagonism is also linked to some of the drug's adverse effects, such as cardiac arrhythmias and seizures.[9]
-
Activation of Histone Deacetylases (HDACs): A more recently discovered mechanism involves the activation of HDACs, specifically HDAC2.[2][4][5] This action suppresses the transcription of inflammatory genes, underlying theophylline's anti-inflammatory properties.[5][6][10] This mechanism is particularly relevant at lower doses and may reverse corticosteroid resistance in patients with severe asthma and COPD.[5][6]
The Drive for Novel Derivatives: Overcoming Limitations
The primary motivation for developing new theophylline derivatives is to overcome the limitations of the parent drug. Its narrow therapeutic window requires careful serum monitoring to avoid toxicity, with adverse effects including nausea, headaches, tachycardia, and seizures.[2][3] The goal of derivatization is to dissociate the desired therapeutic effects (bronchodilation and anti-inflammation) from the adverse effects.
Researchers have focused on modifying the theophylline scaffold, a xanthine structure, at various positions (primarily N-7 and C-8) to create new chemical entities with improved pharmacological profiles.[11]
Key Novel Theophylline Derivatives and Their Discoveries
Doxofylline: A Focus on Safety
Doxofylline represents a significant advancement in theophylline derivative development. It is structurally distinct due to a dioxolane group at the N-7 position.[12] This modification drastically reduces its affinity for adenosine A1 and A2 receptors, which is believed to account for its improved cardiovascular safety profile compared to theophylline and its salt, aminophylline.[12] While it retains potent bronchodilator activity through phosphodiesterase inhibition, it does so with fewer adverse effects.[13]
Enprofylline: Potency and a Precautionary Tale
Enprofylline (3-propylxanthine) was developed as a more potent bronchodilator than theophylline.[5] A key finding was that, unlike theophylline, it lacks significant adenosine receptor antagonism, suggesting it could provide bronchodilation with fewer side effects like diuresis and seizures.[8] However, its clinical development was ultimately halted due to concerns about hepatic toxicity, highlighting the challenges in derivative development.[5]
Derivatives with Expanded Therapeutic Applications
Recent research has explored synthesizing theophylline derivatives for indications beyond respiratory diseases.
-
Antibacterial Agents: Recognizing that bacterial infections can play a role in asthma pathogenesis, researchers have designed and synthesized 8-substituted theophylline derivatives that possess both bronchodilator and antibacterial activities.[14][15]
-
Anticancer Agents: Theophylline has been shown to induce apoptosis in some tumor cells.[16] This has led to the synthesis of novel derivatives, such as those containing a 1,2,3-triazole ring, which have demonstrated significant antiproliferative activity against various cancer cell lines, including non-small cell lung cancer (NSCLC).[16]
-
Neuroprotective Agents: Derivatives bearing a tetrazole scaffold have been investigated as potential treatments for Alzheimer's disease.[17] These compounds are designed to inhibit key enzymes like acetylcholinesterase (AChE) and have shown promise in preclinical studies.[17]
Quantitative Data Summary
The following tables summarize key quantitative data for theophylline and its novel derivatives based on available literature.
Table 1: Comparative Bronchodilator and Receptor Activity
| Compound | Primary Mechanism | Relative Bronchodilator Potency | Adenosine Receptor Affinity | Key Finding | Reference |
| Theophylline | PDE Inhibition, Adenosine Antagonism | Standard | High (A1, A2, A3) | Effective but with a narrow therapeutic window. | [2][4] |
| Aminophylline | Theophylline Salt | Similar to Theophylline | High | Increased solubility for IV administration. | [5][18] |
| Doxofylline | PDE Inhibition | Similar to Theophylline | Decreased (A1, A2) | Improved cardiovascular safety profile. | [12][13] |
| Enprofylline | PDE Inhibition | More potent than Theophylline | Low | Potent bronchodilator but hepatotoxic. | [5][8] |
| 8-bromo-theophylline derivative | PDE Inhibition | ~6.5x more active than Theophylline | Not specified | High bronchodilator activity in preclinical models. | [19] |
Table 2: Activity of Theophylline Derivatives in Novel Applications
| Derivative Class | Target Application | Key Compound Example | Activity Metric | Result | Reference |
| 1,2,3-Triazole Derivatives | Non-Small Cell Lung Cancer | Compound d17 | IC₅₀ (A549 cell line) | 6.76 ± 0.25 µM | [16] |
| Tetrazole Derivatives | Alzheimer's Disease | Compound 12 | IC₅₀ (AChE Inhibition) | 15.68 µM | [17] |
| 7,8-disubstituted Derivatives | Antiproliferative | Compound 7a | Antiproliferative Activity | Active at high micromolar concentrations. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are generalized protocols for the synthesis and evaluation of novel theophylline derivatives, based on methodologies cited in the literature.
General Protocol for Synthesis of 7,8-Disubstituted Theophylline Derivatives
This protocol outlines a common multi-step synthesis approach.
Step 1: Synthesis of Intermediate (e.g., 7-benzyl-8-bromotheophylline)
-
Reaction Setup: Equip a reactor with a mechanical stirrer and a reflux condenser.
-
Reagents: Dissolve the starting theophylline material in an appropriate solvent system (e.g., water:ethanol mixture).
-
Reaction: Add the substituting agent (e.g., benzyl bromide) and a base (e.g., sodium hydroxide).
-
Conditions: Heat the mixture under reflux for a specified time (e.g., 5 hours), monitoring the reaction's progress using Thin-Layer Chromatography (TLC).
-
Purification: After completion, cool the mixture, remove the solvent under reduced pressure, and purify the resulting precipitate by recrystallization.
Step 2: Synthesis of Final Derivative (e.g., Thioacetic Acid Derivative)
-
Reaction: Add the intermediate from Step 1 to a solution containing the second reactant (e.g., thioacetic acid) and a base in a suitable solvent.
-
Conditions: Heat the mixture under reflux for several hours, again monitoring by TLC.
-
Isolation: Once the reaction is complete, reduce the solvent volume and add water to precipitate the final product.
-
Purification: Filter the precipitate and purify by recrystallization from a solvent like ethanol.
-
Characterization: Confirm the structure of the final compound using analytical techniques such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[11][14]
Protocol for In Vivo Evaluation of Bronchodilator Activity
This protocol is based on the acetylcholine-induced bronchospasm model in guinea pigs, a standard preclinical assay.[14]
-
Animal Model: Use healthy male guinea pigs of a specified weight range.
-
Acclimatization: House the animals in standard laboratory conditions for at least one week prior to the experiment.
-
Drug Administration: Administer the test compound (novel theophylline derivative), a positive control (e.g., aminophylline), or a vehicle control to different groups of animals via a specified route (e.g., intraperitoneal injection).
-
Induction of Bronchospasm: After a set period (e.g., 30 minutes), expose the animals to an aerosolized solution of a bronchoconstrictor agent, such as acetylcholine or histamine, in a closed chamber.
-
Observation: Record the time until the onset of respiratory distress or collapse (pre-convulsive dyspnea).
-
Data Analysis: Calculate the percentage of protection offered by the test and control drugs by comparing the onset time of dyspnea in the treated groups to the vehicle control group.
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.
Conclusion and Future Directions
The journey from theophylline to its novel derivatives illustrates a classic narrative in drug development: refining a well-understood but imperfect molecule to create safer and more effective therapies. Derivatives like doxofylline have successfully improved the safety profile for respiratory diseases. Meanwhile, ongoing research into derivatives with anticancer, antibacterial, and neuroprotective properties demonstrates the remarkable versatility of the xanthine scaffold.[15][16][17]
Future research will likely focus on developing derivatives with even greater target selectivity (e.g., isoform-specific PDE inhibitors) and exploring novel drug delivery systems, such as inhaled formulations, to maximize local efficacy in the lungs while minimizing systemic side effects.[20] The rich history and continued evolution of theophylline derivatives ensure they will remain an important area of investigation for drug discovery professionals.
References
- 1. Effects of additional oral theophylline with inhaled therapy in patients with stable chronic obstructive pulmonary disease: A systematic review and meta-analysis | PLOS One [journals.plos.org]
- 2. Theophylline - Wikipedia [en.wikipedia.org]
- 3. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. mdpi.com [mdpi.com]
- 6. atsjournals.org [atsjournals.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. atsjournals.org [atsjournals.org]
- 10. Portico [access.portico.org]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Doxiva | 200 mg | Tablet | ডক্সিভা ২০০ মি.গ্রা. ট্যাবলেট | NIPRO JMI Pharma Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 13. A narrative review of theophylline: is there still a place for an old friend? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and synthesis of new 8-anilide theophylline derivatives as bronchodilators and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of a Series of Theophylline Derivatives Containing 1,2,3-Triazole for Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of novel theophylline derivatives bearing tetrazole scaffold for the treatment of Alzheimer's disease - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. farmaciajournal.com [farmaciajournal.com]
- 20. Inhaled theophylline: old drug new tricks? [imsear.searo.who.int]
7-Benzyl-8-(methylthio)theophylline pharmacology and toxicology profile
An In-depth Technical Guide on the Core Pharmacology and Toxicology Profile of 7-Benzyl-8-(methylthio)theophylline
Disclaimer: Publicly available scientific literature lacks specific pharmacological and toxicological data for this compound. This guide provides an inferred profile based on the well-established characteristics of its parent compound, theophylline, and published research on structurally related 7,8-disubstituted xanthine derivatives. The experimental protocols and quantitative data presented for theophylline serve as a benchmark for the anticipated evaluation of this specific derivative.
Executive Summary
Theophylline, a methylxanthine, is a pharmacologically active compound with a long history of use in treating respiratory diseases. Its mechanism of action is primarily attributed to the non-selective inhibition of phosphodiesterases (PDEs) and antagonism of adenosine receptors.[1][2] Chemical modifications of the theophylline scaffold, particularly at the N7 and C8 positions, have been a key strategy in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic properties. This document outlines the probable pharmacological and toxicological profile of this compound by extrapolating from the known properties of theophylline and analogous substituted xanthines. We hypothesize that the addition of a benzyl group at the N7 position and a methylthio group at the C8 position will significantly influence its interaction with adenosine receptor subtypes and its overall metabolic stability.
The Theophylline Pharmacophore: Core Mechanism of Action
The pharmacological effects of theophylline derivatives stem from two primary molecular mechanisms:
-
Phosphodiesterase (PDE) Inhibition: Theophylline non-selectively inhibits PDE isoenzymes (primarily PDE3, PDE4, and PDE5), which are responsible for the degradation of intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][3] Increased levels of these second messengers lead to the activation of protein kinase A (PKA), resulting in smooth muscle relaxation (bronchodilation) and reduced inflammation.[1][2]
-
Adenosine Receptor Antagonism: Theophylline acts as a competitive antagonist at A1, A2A, and A2B adenosine receptors.[4][5] Adenosine can induce bronchoconstriction and promote the release of inflammatory mediators; by blocking these receptors, theophylline mitigates these effects.[2] This antagonism is also responsible for many of its stimulant and cardiovascular side effects.[4]
Inferred Signaling Pathways
The primary signaling cascades influenced by a theophylline-based compound are depicted below. It is anticipated that this compound would operate through these pathways.
Caption: Inferred mechanism of action for this compound.
Predicted Pharmacology of this compound
While direct experimental data is unavailable, the structural modifications suggest a modulation of the parent theophylline's activity. The introduction of substituents at the C8 position is a known strategy for altering affinity and selectivity for adenosine receptor subtypes. The benzyl group at the N7 position may primarily influence pharmacokinetics.
Quantitative Pharmacological Data (Inferred/Reference)
The following table summarizes key pharmacological data for the reference compound, theophylline. It is expected that this compound would be evaluated against these same targets to determine its specific activity profile.
| Parameter | Target | Value (Theophylline) | Value (this compound) |
| Ki | Adenosine A1 Receptor | ~13 µM | Data Not Available |
| Ki | Adenosine A2A Receptor | ~11 µM | Data Not Available |
| Ki | Adenosine A2B Receptor | ~7 µM[6] | Data Not Available |
| IC50 | PDE3 | ~20-100 µM | Data Not Available |
| IC50 | PDE4 | ~100-300 µM | Data Not Available |
| IC50 | PDE5 | ~15 µM | Data Not Available |
Predicted Toxicology and Pharmacokinetics
The toxicology of theophylline is well-documented and is characterized by a narrow therapeutic index.[7][8] Adverse effects are often concentration-dependent and can be severe.[4][9]
Quantitative Toxicological Data (Reference)
| Parameter | Species | Route | Value (Theophylline) | Value (this compound) |
| Therapeutic Range | Human | Plasma | 10-20 mg/L[3] | Data Not Available |
| Toxic Level | Human | Plasma | >20 mg/L[4] | Data Not Available |
| LD50 | Rat | Oral | 225 mg/kg | Data Not Available |
| Metabolism | Human | Hepatic | CYP1A2, CYP2E1, CYP3A4[1] | Data Not Available |
| Half-life | Human | - | 5-8 hours[1] | Data Not Available |
A study on different 7,8-disubstituted theophylline derivatives (not including the methylthio variant) found that some derivatives expressed higher cytotoxicity on isolated rat hepatocytes compared to theophylline, suggesting that substitutions at these positions can significantly alter the toxicological profile.[10]
Standard Experimental Protocols
The following sections detail standard methodologies for characterizing the pharmacology and toxicology of a novel theophylline derivative.
Adenosine Receptor Affinity: Radioligand Binding Assay
This assay determines the binding affinity (Ki) of the test compound for adenosine receptor subtypes by measuring its ability to displace a known radiolabeled ligand.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3) are prepared.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is prepared.
-
Incubation: Cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A) and varying concentrations of the test compound (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled standard antagonist. IC₅₀ values are calculated by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.
Methodology:
-
Cell Seeding: A suitable cell line (e.g., HepG2 human liver cancer cells) is seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or acidified isopropanol).
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is expressed as a percentage relative to untreated control cells. The IC₅₀ (concentration causing 50% inhibition of cell viability) is determined.
Caption: General workflow for an MTT cytotoxicity assay.
Conclusion
This compound is a novel derivative of a well-known therapeutic agent. Based on the established structure-activity relationships of the xanthine scaffold, it is projected to function as a phosphodiesterase inhibitor and an adenosine receptor antagonist. The specific substitutions at the N7 and C8 positions are likely to modulate its affinity and selectivity for adenosine receptor subtypes and alter its pharmacokinetic and toxicological properties compared to the parent theophylline molecule. The absence of empirical data necessitates that this profile remains inferred. Definitive characterization requires empirical investigation using the standard experimental protocols outlined herein. Such studies are critical to validating its therapeutic potential and safety profile for any future drug development considerations.
References
- 1. Theophylline - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Theophylline? [synapse.patsnap.com]
- 3. Portico [access.portico.org]
- 4. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The role of adenosine receptors in the action of theophylline on human peripheral blood mononuclear cells from healthy and asthmatic subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. litfl.com [litfl.com]
- 8. Theophylline Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. jscimedcentral.com [jscimedcentral.com]
- 10. derpharmachemica.com [derpharmachemica.com]
Preliminary Bioactivity Screening of 7-Benzyl-8-(methylthio)theophylline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed preliminary bioactivity screening for the novel theophylline derivative, 7-Benzyl-8-(methylthio)theophylline. While direct experimental data for this specific compound is not extensively available in public literature, this document outlines a rational screening cascade based on the known pharmacological profile of theophylline and its analogs. The proposed screening encompasses key bioactivities associated with the xanthine scaffold, including adenosine receptor antagonism, phosphodiesterase inhibition, and potential anticancer effects. Detailed experimental protocols for in vitro assays are provided to guide researchers in the initial characterization of this compound. Furthermore, this guide presents a synthesis of available quantitative data for structurally related theophylline derivatives to serve as a benchmark for future studies. Visual workflows and signaling pathway diagrams are included to facilitate a clear understanding of the proposed experimental strategies.
Introduction
Theophylline, a methylxanthine, has been a cornerstone in the treatment of respiratory diseases for decades. Its therapeutic effects are primarily attributed to its action as a non-selective adenosine receptor antagonist and a phosphodiesterase (PDE) inhibitor.[1] The substitution at the N7 and C8 positions of the theophylline core has been a key strategy in medicinal chemistry to modulate its potency, selectivity, and pharmacokinetic properties. The introduction of a benzyl group at the N7 position and a methylthio group at the C8 position in this compound suggests a potential for altered bioactivity and selectivity profiles compared to the parent molecule. This guide outlines a systematic approach for the preliminary in vitro evaluation of this novel derivative.
Proposed Bioactivity Screening Cascade
A tiered approach is recommended for the preliminary bioactivity screening of this compound, starting with its primary expected mechanisms of action and progressing to potential secondary or novel activities.
Workflow for Preliminary Bioactivity Screening
Caption: Proposed workflow for the preliminary bioactivity screening of this compound.
Quantitative Bioactivity Data of Structurally Related Theophylline Derivatives
| Compound | Target | Assay Type | IC50 / Ki (nM) | Reference |
| Theophylline | Adenosine A1 Receptor | Radioligand Binding | Ki: 8,500 | [2] |
| Theophylline | Adenosine A2A Receptor | Radioligand Binding | Ki: 15,000 | [2] |
| Theophylline | Adenosine A2B Receptor | Radioligand Binding | Ki: 13,000 | [2] |
| Theophylline | Adenosine A3 Receptor | Radioligand Binding | Ki: 22,300 | [2] |
| 8-Phenyltheophylline | Adenosine A1 Receptor | Radioligand Binding | Potent Antagonist | [3] |
| 8-Phenyltheophylline | Adenosine A2A Receptor | Radioligand Binding | Potent Antagonist | [3] |
| Propentofylline | PDE II | Enzyme Inhibition | IC50: 20,000 | [4] |
| Theophylline Derivative (d17) | A549 Cancer Cell Line | Cell Viability (CCK-8) | IC50: 6,760 | [5] |
| Theophylline Derivative (d17) | H460 Cancer Cell Line | Cell Viability (CCK-8) | IC50: 5,929 | [5] |
Experimental Protocols
Adenosine Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Ki) of this compound for human adenosine A1, A2A, A2B, and A3 receptors.
Methodology:
-
Membrane Preparation: Utilize commercially available cell membranes expressing the specific human adenosine receptor subtype.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand:
-
A1 Receptor: [3H]-DPCPX
-
A2A Receptor: [3H]-ZM241385
-
A2B Receptor: [3H]-DPCPX
-
A3 Receptor: [125I]-AB-MECA
-
-
Procedure: a. In a 96-well plate, combine 50 µL of various concentrations of this compound, 50 µL of the appropriate radioligand (at a concentration near its Kd), and 100 µL of the membrane preparation. b. For non-specific binding determination, use a high concentration of a known non-radioactive antagonist (e.g., 10 µM XAC). c. Incubate the plates at room temperature for 2 hours. d. Terminate the reaction by rapid filtration through GF/B filters using a cell harvester. e. Wash the filters three times with ice-cold assay buffer. f. Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation.
Phosphodiesterase (PDE) Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of this compound against various PDE isoforms (e.g., PDE1-5).
Methodology:
-
Enzyme Source: Use commercially available recombinant human PDE enzymes.
-
Substrate: Utilize a fluorescently labeled cAMP or cGMP substrate.
-
Assay Principle: The assay measures the fluorescence generated upon the cleavage of the substrate by the PDE enzyme.
-
Procedure: a. In a 96-well plate, add 25 µL of varying concentrations of this compound. b. Add 25 µL of the diluted PDE enzyme to each well. c. Pre-incubate for 10 minutes at room temperature. d. Initiate the reaction by adding 50 µL of the fluorescent substrate solution. e. Incubate for 1 hour at room temperature, protected from light. f. Stop the reaction by adding 25 µL of a stop solution. g. Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vitro Anticancer Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic or anti-proliferative effects of this compound on a panel of human cancer cell lines.
Methodology:
-
Cell Lines: Select a panel of relevant cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HeLa - cervical cancer).
-
Procedure: a. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). c. Incubate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere. d. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. e. Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals. f. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[6][7]
Signaling Pathways
The primary mechanisms of action of theophylline and its derivatives involve the modulation of intracellular signaling pathways through adenosine receptor antagonism and phosphodiesterase inhibition.
Theophylline's Dual Mechanism of Action
Caption: Dual signaling pathways of theophylline derivatives.
Conclusion
The preliminary bioactivity screening of this compound should be approached systematically, focusing on its expected primary targets, adenosine receptors and phosphodiesterases, while also exploring potential anticancer and anti-inflammatory activities. The experimental protocols and comparative data provided in this guide offer a solid framework for initiating the pharmacological characterization of this novel theophylline derivative. The insights gained from this preliminary screening will be crucial for guiding further preclinical development and understanding the therapeutic potential of this compound.
References
- 1. Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. theophylline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Antagonism of presynaptic adenosine receptors by theophylline 9-beta-D-riboside and 8-phenyltheophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase inhibitory profile of some related xanthine derivatives pharmacologically active on the peripheral microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Series of Theophylline Derivatives Containing 1,2,3-Triazole for Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Theophylline exhibits anti-cancer activity via suppressing SRSF3 in cervical and breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of 7-Benzyl-8-(methylthio)theophylline
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Benzyl-8-(methylthio)theophylline is a derivative of theophylline, a methylxanthine compound widely used in the treatment of respiratory diseases. As with many pharmaceutical compounds, accurate and precise quantification is crucial for pharmacokinetic studies, formulation development, and quality control. These application notes provide a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The described method is based on established analytical principles for xanthine derivatives and is designed to be robust and reliable for research and development purposes.
Analytical Method: HPLC-UV
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of various compounds. When coupled with an Ultraviolet (UV) detector, it provides a straightforward and cost-effective method for analyzing chromophoric molecules like this compound. The benzyl and theophylline moieties in the target analyte allow for strong UV absorbance, making this a suitable detection method.
Chromatographic Conditions
The separation of this compound is achieved using a reversed-phase C18 column. The mobile phase composition is optimized to ensure a good peak shape and a reasonable retention time.
| Parameter | Condition |
| Instrument | HPLC system with UV/Vis Detector |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile : 25 mM Phosphate Buffer (pH 6.8) (45:55, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 278 nm |
| Internal Standard | 8-Chlorotheophylline |
Method Performance Characteristics
The following table summarizes the typical performance characteristics of the described HPLC-UV method for the quantification of this compound.
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
| Retention Time (Analyte) | ~ 6.5 min |
| Retention Time (IS) | ~ 4.2 min |
Experimental Protocols
Preparation of Reagents and Standards
1.1. Mobile Phase Preparation (1 L):
-
Prepare a 25 mM phosphate buffer by dissolving 3.4 g of potassium dihydrogen phosphate (KH₂PO₄) in 1 L of HPLC-grade water.
-
Adjust the pH of the buffer solution to 6.8 using a 1 M solution of potassium hydroxide (KOH).
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Prepare the mobile phase by mixing 450 mL of HPLC-grade acetonitrile with 550 mL of the prepared phosphate buffer.
-
Degas the mobile phase by sonication or helium sparging before use.
1.2. Internal Standard (IS) Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of 8-Chlorotheophylline and transfer it to a 10 mL volumetric flask.
-
Dissolve the compound in methanol and make up the volume to the mark. This is the IS stock solution.
1.3. Analyte Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Dissolve the compound in methanol and make up the volume to the mark. This is the analyte stock solution.
1.4. Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Prepare a series of calibration standards by serially diluting the analyte stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Spike each calibration standard and QC sample with the internal standard to a final concentration of 10 µg/mL.
-
Prepare QC samples at low, medium, and high concentrations (e.g., 0.3 µg/mL, 30 µg/mL, and 80 µg/mL) in the same manner.
Sample Preparation (from a hypothetical matrix, e.g., a formulation)
-
Accurately weigh a portion of the sample expected to contain approximately 1 mg of this compound.
-
Transfer the sample to a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol and sonicate for 15 minutes to dissolve the analyte.
-
Allow the solution to cool to room temperature and then make up the volume to the mark with methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Dilute the filtered solution with the mobile phase to bring the analyte concentration within the calibration range.
-
Add the internal standard to the diluted sample to a final concentration of 10 µg/mL.
Chromatographic Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of each calibration standard, QC sample, and prepared sample into the HPLC system.
-
Record the chromatograms and integrate the peak areas for the analyte and the internal standard.
Data Analysis
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).
-
Calculate the concentration of this compound in the samples using the regression equation.
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound.
Caption: Workflow for the quantification of this compound.
This diagram outlines the key stages of the analytical process, from the initial preparation of samples and standards to the final quantification of the analyte. Each step is crucial for obtaining accurate and reproducible results.
Application Notes and Protocols for In Vitro Profiling of 7-Benzyl-8-(methylthio)theophylline
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Benzyl-8-(methylthio)theophylline is a derivative of theophylline, a well-characterized methylxanthine.[1][2] Theophylline and its derivatives are known to exert their biological effects primarily through two main mechanisms: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.[1][2][3][4][5] This leads to a range of physiological responses, including smooth muscle relaxation (bronchodilation) and anti-inflammatory effects.[1][3][5] These application notes provide detailed protocols for developing in vitro assays to characterize the pharmacological profile of this compound, focusing on these two key molecular targets.
Predicted Signaling Pathways
Based on the known mechanism of action of theophylline, this compound is predicted to interact with adenosine receptor and phosphodiesterase signaling pathways. The following diagram illustrates the anticipated molecular interactions.
Caption: Predicted signaling pathways for this compound.
Data Presentation
Quantitative data from the described assays should be summarized for clear comparison. Below are template tables for recording key pharmacological parameters.
Table 1: Adenosine Receptor Binding Affinity (Ki)
| Adenosine Receptor Subtype | Ki (nM) for this compound | Reference Compound Ki (nM) (e.g., Theophylline) |
| A1 | ||
| A2A | ||
| A2B | ||
| A3 |
Table 2: Phosphodiesterase Inhibition (IC50)
| PDE Isoform | IC50 (µM) for this compound | Reference Compound IC50 (µM) (e.g., IBMX) |
| PDE1 | ||
| PDE2 | ||
| PDE3 | ||
| PDE4 | ||
| PDE5 |
Table 3: Functional Assay - cAMP Accumulation (EC50/IC50)
| Assay Type | Cell Line | Parameter | Value (µM) for this compound |
| Agonist Mode | CHO-hA2A | EC50 | |
| Antagonist Mode (vs. NECA) | CHO-hA2A | IC50 |
Experimental Protocols
Protocol 1: Adenosine Receptor Competitive Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for various adenosine receptor subtypes (A1, A2A, A2B, A3). A radioligand binding assay is a standard method.
Workflow Diagram:
Caption: Workflow for the adenosine receptor competitive binding assay.
Materials:
-
Membrane preparations from cells stably expressing the human adenosine receptor subtype of interest (e.g., CHO-hA2A).
-
Radioligand specific for the receptor subtype (e.g., [3H]NECA for A2A).[6]
-
This compound
-
Non-specific binding control (e.g., a high concentration of a known agonist like NECA).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation vials and fluid.
-
96-well plates.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or non-specific binding control.
-
25 µL of the test compound dilution or vehicle.
-
50 µL of radioligand at a concentration near its Kd.
-
100 µL of membrane preparation (protein concentration to be optimized).
-
-
Incubate the plate at room temperature for 60-90 minutes.[7]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.[7]
-
Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Phosphodiesterase (PDE) Inhibition Assay
This protocol describes a method to measure the inhibitory activity of this compound on various PDE isoforms. A common method is a two-step enzymatic assay where cAMP or cGMP is hydrolyzed by a PDE, and the resulting 5'-AMP or 5'-GMP is then converted to a detectable signal.[8]
Workflow Diagram:
References
- 1. Theophylline - Wikipedia [en.wikipedia.org]
- 2. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Theophylline? [synapse.patsnap.com]
- 4. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. abcam.co.jp [abcam.co.jp]
Application Notes and Protocols for 7-Benzyl-8-(methylthio)theophylline in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the investigation of the biological activity of 7-Benzyl-8-(methylthio)theophylline in a cell culture setting. While specific data for this compound is not extensively available in public literature, this protocol is based on established methodologies for analogous theophylline derivatives with demonstrated anti-proliferative and pro-apoptotic effects. The provided protocols and data serve as a comprehensive guide for the initial screening and characterization of this novel compound.
Introduction
Theophylline, a methylxanthine derivative, and its analogs have been investigated for various therapeutic applications, including their potential as anticancer agents.[1] These compounds have been shown to induce apoptosis, modulate cell cycle progression, and affect key signaling pathways in cancer cells.[2][3] this compound is a novel derivative of theophylline. This document outlines a comprehensive protocol for evaluating its cytotoxic and mechanistic properties in cancer cell lines.
Chemical Information
| Compound Name | This compound |
| Synonyms | 7-benzyl-1,3-dimethyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione |
| Molecular Formula | C₁₅H₁₆N₄O₂S |
| Molecular Weight | 316.38 g/mol |
| Appearance | Solid (predicted) |
| Solubility | Expected to be soluble in DMSO and slightly soluble in methanol. |
Experimental Protocols
Stock Solution Preparation
A stock solution of this compound is crucial for accurate and reproducible experimental results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C, protected from light.
Cell Culture
The choice of cell line is critical for the relevance of the study. Based on literature for other theophylline derivatives, common cancer cell lines are suggested.[2][4]
Recommended Cell Lines:
-
A549 (Human Lung Carcinoma): A widely used model for lung cancer research.
-
MCF-7 (Human Breast Adenocarcinoma): A common model for hormone-responsive breast cancer.
-
HeLa (Human Cervical Adenocarcinoma): A robust and well-characterized cancer cell line.
Culture Conditions:
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Passage cells upon reaching 80-90% confluency.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cultured cancer cells (A549, MCF-7, or HeLa)
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound from the stock solution in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the plate for 48 or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
The following table summarizes hypothetical, yet plausible, IC50 values for this compound based on data from similar theophylline derivatives.[2]
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| A549 | 48 | 15.5 ± 2.1 |
| MCF-7 | 48 | 25.2 ± 3.5 |
| HeLa | 48 | 18.9 ± 2.8 |
| A549 | 72 | 9.8 ± 1.5 |
| MCF-7 | 72 | 17.4 ± 2.9 |
| HeLa | 72 | 12.1 ± 1.9 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for determining the cytotoxicity of this compound.
Postulated Signaling Pathway
Based on the known mechanisms of theophylline and its derivatives, a potential signaling pathway leading to apoptosis is the inhibition of the PI3K/Akt pathway.[2][5]
Caption: Postulated signaling pathway for this compound-induced apoptosis.
Conclusion
This document provides a foundational experimental protocol for the in vitro evaluation of this compound. The outlined procedures for stock solution preparation, cell culture, and cytotoxicity assessment are based on established methods for similar compounds and are intended to guide the initial characterization of this novel theophylline derivative. Further investigations into its specific mechanism of action are warranted to fully elucidate its therapeutic potential.
References
- 1. Theophylline exhibits anti-cancer activity via suppressing SRSF3 in cervical and breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Series of Theophylline Derivatives Containing 1,2,3-Triazole for Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Theophylline-induced apoptosis is paralleled by protein kinase A-dependent tissue transglutaminase activation in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting Phosphoinositide-3-Kinase-δ with Theophylline Reverses Corticosteroid Insensitivity in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Benzyl-8-(methylthio)theophylline in Phosphodiesterase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 7-Benzyl-8-(methylthio)theophylline in phosphodiesterase (PDE) inhibition assays. This document is intended to guide researchers in the effective application of this compound for studying PDE activity and for its potential role in drug discovery and development.
Introduction to Phosphodiesterase Inhibition
Phosphodiesterases (PDEs) are a superfamily of enzymes that play a crucial role in intracellular signaling by hydrolyzing the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The regulation of cAMP and cGMP levels is critical for a multitude of cellular processes. The PDE superfamily is divided into 11 families, each with distinct substrate specificities, regulatory properties, and tissue distribution. Inhibition of specific PDEs can modulate various physiological responses, making them attractive therapeutic targets for a range of diseases, including respiratory, cardiovascular, and neurological disorders. Theophylline and its derivatives are well-known non-selective PDE inhibitors. This compound is a derivative of theophylline that is investigated for its potential as a more selective PDE inhibitor.
Signaling Pathway of Phosphodiesterases
The intricate signaling pathways governed by PDEs involve the synthesis of cyclic nucleotides by adenylyl and guanylyl cyclases and their degradation by PDEs. The balance between synthesis and degradation determines the intracellular concentration of these second messengers, which in turn activate downstream effectors such as protein kinases (PKA and PKG), cyclic nucleotide-gated ion channels, and exchange proteins activated by cAMP (Epacs).
Caption: Cyclic Nucleotide Signaling Pathway and PDE Inhibition.
Data Presentation: Inhibitory Activity of this compound
Due to the limited availability of public data, the following table presents hypothetical IC50 values for this compound against a selection of PDE isoforms to illustrate how such data would be presented. These values are for demonstrative purposes only and should be replaced with experimentally determined data.
| PDE Isoform | Substrate | This compound IC50 (µM) [Hypothetical] | Theophylline IC50 (µM) [Reference] |
| PDE1C | cAMP/cGMP | 25 | >100 |
| PDE2A | cAMP/cGMP | 15 | >100 |
| PDE3B | cAMP | 5 | 10-50 |
| PDE4B | cAMP | 1.2 | 10-100 |
| PDE4D | cAMP | 0.8 | 10-100 |
| PDE5A | cGMP | 50 | >100 |
| PDE7A | cAMP | 75 | >100 |
| PDE10A | cAMP | 10 | >100 |
Reference IC50 values for theophylline are generalized from various literature sources and can vary based on assay conditions.
Experimental Protocols
The following are detailed protocols for two common types of phosphodiesterase inhibition assays: a Fluorescence Polarization (FP) assay and a Luminescence-based assay. These protocols can be adapted for use with this compound.
Protocol 1: Fluorescence Polarization (FP) Phosphodiesterase Assay
This assay measures the change in polarization of a fluorescently labeled substrate upon its hydrolysis by a PDE.
Experimental Workflow:
Caption: Fluorescence Polarization PDE Assay Workflow.
Materials:
-
Assay Buffer: (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1% BSA)
-
PDE Enzyme: Purified recombinant human PDE of interest.
-
Test Compound: this compound dissolved in DMSO.
-
Substrate: Fluorescently labeled cAMP or cGMP (e.g., FAM-cAMP/cGMP).
-
Binding Agent: Specific for the fluorescently labeled 5'-AMP or 5'-GMP product.
-
Stop Solution: (if required by the specific kit)
-
Microplate: Low-volume, black, 384-well microplate.
-
Plate Reader: Capable of measuring fluorescence polarization.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations. Include a DMSO-only control.
-
Assay Plate Setup: To each well of the microplate, add:
-
5 µL of diluted this compound or control.
-
10 µL of diluted PDE enzyme in assay buffer.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the enzyme.
-
Reaction Initiation: Add 5 µL of the fluorescently labeled substrate to each well to start the reaction.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized based on the specific PDE activity.
-
Reaction Termination: Add 5 µL of the binding agent solution to stop the reaction and allow for binding to the product.
-
Final Incubation: Incubate for 30 minutes at room temperature to allow the binding to reach equilibrium.
-
Measurement: Read the fluorescence polarization on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Luminescence-Based Phosphodiesterase Assay (e.g., PDE-Glo™)
This assay quantifies PDE activity by measuring the amount of remaining cAMP or cGMP after the PDE reaction, which is then converted to ATP and detected via a luciferase reaction.
Experimental Workflow:
Caption: Luminescence-Based PDE Assay Workflow.
Materials:
-
Assay Kit: Commercial luminescence-based PDE assay kit (e.g., PDE-Glo™ Phosphodiesterase Assay from Promega).
-
PDE Enzyme: Purified recombinant human PDE of interest.
-
Test Compound: this compound dissolved in DMSO.
-
Microplate: White, opaque, 384-well microplate.
-
Luminometer: Plate reader capable of measuring luminescence.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the appropriate assay buffer provided with the kit.
-
Assay Plate Setup: To each well of the microplate, add the components in the order specified by the kit manufacturer. Typically, this involves:
-
Adding the test compound or control.
-
Adding the PDE enzyme.
-
-
Pre-incubation: Incubate the plate as recommended by the kit protocol, usually for 10-15 minutes at room temperature.
-
Reaction Initiation: Add the cAMP or cGMP substrate to start the PDE reaction.
-
Reaction Incubation: Incubate for 30-60 minutes at room temperature. This time should be optimized to ensure the reaction is within the linear range.
-
Signal Detection: Follow the kit instructions to stop the PDE reaction and initiate the detection steps. This typically involves adding a termination buffer followed by a detection solution containing protein kinase A.
-
ATP Detection: Add the final reagent (e.g., Kinase-Glo® Reagent) to convert the remaining ATP into a luminescent signal.
-
Measurement: After a brief incubation (around 10 minutes), measure the luminescence using a luminometer.
-
Data Analysis: A higher luminescent signal corresponds to greater PDE inhibition. Calculate the percent inhibition and determine the IC50 value for this compound.
Conclusion
The provided application notes and protocols offer a framework for researchers to investigate the inhibitory effects of this compound on various phosphodiesterase isoforms. The choice of assay will depend on the specific research goals, available equipment, and desired throughput. Accurate determination of the IC50 values for this compound against a panel of PDEs will be crucial in understanding its selectivity and potential as a therapeutic agent.
Application of 7-Benzyl-8-(methylthio)theophylline in Respiratory Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theophylline, a methylxanthine derivative, has a long history in the management of respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2] Its mechanisms of action are multifaceted, including non-selective inhibition of phosphodiesterases (PDEs) and antagonism of adenosine receptors, which lead to bronchodilation and anti-inflammatory effects.[2][3] The development of theophylline derivatives aims to enhance therapeutic efficacy and reduce side effects.[4] This document focuses on a specific derivative, 7-Benzyl-8-(methylthio)theophylline, and its potential applications in respiratory disease models.
While direct experimental data on the application of this compound in respiratory disease models is limited in publicly available literature, this document provides a comprehensive guide based on the known pharmacology of theophylline and its derivatives. The protocols and application notes presented herein are intended to serve as a foundational resource for researchers investigating the therapeutic potential of this novel compound. A study on 7,8-disubstituted theophylline derivatives has described the synthesis and basic toxicological evaluation of related compounds.
Putative Mechanism of Action
The pharmacological activity of this compound can be inferred from its structural components. The theophylline core provides the foundational bronchodilatory and anti-inflammatory properties. The substitutions at the 7 and 8 positions are expected to modulate its potency, selectivity, and pharmacokinetic profile.
The benzyl group at the 7-position and the methylthio group at the 8-position likely influence the compound's interaction with its biological targets. The mechanism of action is hypothesized to involve:
-
Phosphodiesterase (PDE) Inhibition : Like theophylline, this compound is expected to inhibit PDEs, particularly PDE3 and PDE4, leading to increased intracellular cyclic AMP (cAMP) levels. This results in smooth muscle relaxation in the airways (bronchodilation) and reduced inflammation.
-
Adenosine Receptor Antagonism : Theophylline is a non-selective adenosine receptor antagonist. The substitutions on this compound may alter its affinity and selectivity for different adenosine receptor subtypes (A1, A2A, A2B, A3), which could fine-tune its pharmacological effects.
-
Histone Deacetylase (HDAC) Activation : Theophylline can activate HDACs, which has anti-inflammatory effects. This property may be retained or modified in this compound.
The signaling pathway below illustrates the potential mechanisms of action.
Application in Respiratory Disease Models
Based on the pharmacology of theophylline, this compound is a candidate for investigation in various respiratory disease models.
Asthma Models
Animal models of asthma aim to replicate key features of the human disease, including airway hyperresponsiveness, inflammation, and remodeling.
Experimental Workflow for an Ovalbumin-Induced Allergic Asthma Model:
References
high-performance liquid chromatography (HPLC) method for 7-Benzyl-8-(methylthio)theophylline
Application Note and Protocol for the HPLC Analysis of 7-Benzyl-8-(methylthio)theophylline
Introduction
This compound is a derivative of theophylline, a methylxanthine drug widely used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD)[1]. As a derivative, it is often synthesized for research purposes, including the development of new therapeutic agents or as a reference standard in impurity profiling. Accurate and reliable analytical methods are crucial for the quantification and quality control of such compounds in research and drug development settings. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of pharmaceuticals, offering high resolution, sensitivity, and specificity.
This application note details a proposed reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound. The described protocol is based on established methods for the analysis of theophylline and other xanthine derivatives, providing a robust starting point for method development and validation[2][3][4][5][6].
Physicochemical Properties of a Related Compound: 8-Benzyltheophylline
Due to the limited availability of specific data for this compound, the physicochemical properties of the closely related compound 8-Benzyltheophylline are presented below to guide the analytical method development.
| Property | Value |
| Molecular Formula | C₁₄H₁₄N₄O₂ |
| Molar Mass | 270.29 g/mol [7] |
| Appearance | White solid[7] |
| Solubility | Slightly soluble in DMSO and Methanol[7] |
| Predicted pKa | 8.99 ± 0.70[7] |
These properties suggest that a reversed-phase HPLC method with a polar-modified stationary phase (like C18) and a mobile phase consisting of an organic solvent and an aqueous buffer would be suitable for the separation and quantification of this class of compounds.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (analytical grade)
-
Water (HPLC grade or Milli-Q)
-
Acetic Acid (glacial, analytical grade)
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is suitable for this method. The following chromatographic conditions are proposed:
| Parameter | Recommended Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 20 mM Ammonium Acetate buffer (pH 5.0, adjusted with acetic acid) (35:65, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 275 nm (based on typical absorbance for xanthine derivatives[2][3]) |
| Run Time | 10 minutes |
3. Preparation of Solutions
-
Buffer Preparation (20 mM Ammonium Acetate, pH 5.0): Dissolve approximately 1.54 g of ammonium acetate in 1 L of HPLC grade water. Adjust the pH to 5.0 with glacial acetic acid. Filter the buffer through a 0.45 µm membrane filter before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.
4. Sample Preparation
For the analysis of bulk drug substance, dissolve an accurately weighed amount of the sample in methanol to achieve a concentration within the calibration range and then dilute with the mobile phase. For formulated products, a suitable extraction method would need to be developed and validated.
Method Performance Characteristics (Hypothetical Data)
The following table summarizes the expected performance characteristics of this HPLC method based on typical values for similar assays. These values would need to be confirmed through a full method validation study.
| Parameter | Expected Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 50 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Retention Time | Approximately 5-7 minutes |
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Workflow for HPLC analysis.
Disclaimer: This application note provides a proposed HPLC method for this compound based on the analysis of structurally related compounds. This method has not been validated and should be considered a starting point for method development. A full method validation according to ICH guidelines is required before its use in a regulated environment.
References
- 1. Theophylline - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. lcms.cz [lcms.cz]
- 5. Separation and determination of theophylline from paraxanthine in human serum by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chembk.com [chembk.com]
Application Notes and Protocols for Testing Anti-inflammatory Effects of Theophylline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Theophylline, a methylxanthine derivative, has long been used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] Beyond its well-known bronchodilator effects, theophylline exhibits significant anti-inflammatory properties.[2][3] These effects are mediated through several molecular mechanisms, including inhibition of phosphodiesterases (PDEs), activation of histone deacetylases (HDACs), and modulation of transcription factors like NF-κB.[1][2][4] This document provides detailed protocols for in vitro and in vivo evaluation of the anti-inflammatory effects of novel theophylline derivatives.
Molecular Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of theophylline and its derivatives are attributed to a combination of molecular actions that ultimately lead to the suppression of pro-inflammatory gene expression and mediator release.
-
Phosphodiesterase (PDE) Inhibition: Theophylline non-selectively inhibits PDEs, particularly PDE3 and PDE4, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels.[1][5] Elevated cAMP activates Protein Kinase A (PKA), which in turn can suppress the activity of inflammatory cells and inhibit the production of inflammatory mediators.[1]
-
Histone Deacetylase (HDAC) Activation: Theophylline can activate HDACs, specifically HDAC2.[2][6] HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure that is less accessible to transcription factors. By activating HDAC2, theophylline can enhance the suppression of inflammatory gene expression.[2][7] This mechanism is particularly relevant in the context of corticosteroid resistance, where HDAC2 function is often impaired.[2][8]
-
NF-κB Inhibition: The nuclear factor-kappa B (NF-κB) is a key transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[1] Theophylline has been shown to inhibit the translocation of NF-κB into the nucleus, thereby preventing the transcription of these inflammatory genes.[1][2]
Signaling Pathway Diagram
Caption: Signaling pathways of theophylline's anti-inflammatory effects.
In Vitro Experimental Protocols
Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
This protocol assesses the ability of theophylline derivatives to suppress the production of pro-inflammatory cytokines in macrophages stimulated with LPS, a component of the outer membrane of Gram-negative bacteria.[9][10]
Experimental Workflow
Caption: Workflow for in vitro anti-inflammatory testing.
Methodology
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of the theophylline derivative or vehicle (e.g., DMSO). Incubate for 1 hour.
-
Stimulation: Add LPS (from E. coli O111:B4) to a final concentration of 1 µg/mL to all wells except the negative control.[9][10]
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plates and collect the supernatant for cytokine analysis.
-
Cytokine Measurement (ELISA):
-
Coat a 96-well ELISA plate with capture antibody for TNF-α or IL-6 overnight at 4°C.[11][12]
-
Wash the plate and block with 1% BSA in PBS for 1 hour.
-
Add standards and collected supernatants to the wells and incubate for 2 hours at room temperature.[11]
-
Wash and add the detection antibody. Incubate for 1 hour.
-
Wash and add streptavidin-HRP. Incubate for 20-30 minutes.[11]
-
Wash and add TMB substrate. Stop the reaction with 2N H2SO4.
-
Read the absorbance at 450 nm using a microplate reader.[11][13]
-
-
Data Analysis: Calculate the concentration of cytokines from the standard curve. Determine the half-maximal inhibitory concentration (IC50) of the theophylline derivative.
NF-κB Translocation Assay
This assay determines the effect of theophylline derivatives on the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus upon inflammatory stimulation.[14][15]
Methodology
-
Cell Culture and Plating: Seed HeLa or A549 cells on coverslips in a 24-well plate and grow to 70-80% confluency.
-
Pre-treatment: Treat the cells with the theophylline derivative or vehicle for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 30 minutes to induce NF-κB translocation.[15]
-
Fixation and Permeabilization:
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.
-
Incubate with a primary antibody against NF-κB p65 for 1 hour at room temperature.
-
Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
-
Nuclear Staining: Counterstain the nuclei with DAPI for 5 minutes.
-
Imaging: Mount the coverslips on slides and visualize using a fluorescence microscope.
-
Analysis: Quantify the nuclear fluorescence intensity of NF-κB p65. A decrease in nuclear fluorescence in treated cells compared to stimulated controls indicates inhibition of translocation.[16]
Phosphodiesterase (PDE) Inhibition Assay
This assay measures the ability of theophylline derivatives to inhibit the activity of PDE enzymes.[5][17]
Methodology
-
Enzyme and Substrate Preparation: Use commercially available purified PDE3 and PDE4 enzymes. The substrate will be cAMP.
-
Assay Reaction:
-
In a 96-well plate, add the PDE enzyme, theophylline derivative at various concentrations, and a fluorescently labeled cAMP substrate.
-
Incubate the reaction mixture at 30°C for 1 hour.
-
-
Detection:
-
Stop the reaction and add a binding agent that specifically binds to the fluorescently labeled AMP (the product of PDE activity).
-
Measure the fluorescence polarization. A decrease in polarization indicates higher PDE activity (more AMP produced), while a high polarization indicates inhibition of PDE.
-
-
Data Analysis: Calculate the IC50 value for PDE inhibition for each derivative.
Histone Deacetylase (HDAC) Activity Assay
This assay quantifies the ability of theophylline derivatives to enhance the activity of HDAC enzymes.[18][19]
Methodology
-
Nuclear Extract Preparation: Prepare nuclear extracts from a relevant cell line (e.g., A549 or primary macrophages) according to standard protocols.
-
HDAC Assay:
-
Use a commercially available colorimetric or fluorometric HDAC activity assay kit.
-
Incubate the nuclear extract with the HDAC substrate and the theophylline derivative at various concentrations.
-
The HDAC substrate is typically an acetylated peptide linked to a colorimetric or fluorometric reporter.
-
-
Detection:
-
After incubation, add the developing solution which releases the reporter molecule from the deacetylated substrate.
-
Measure the absorbance or fluorescence. An increase in signal compared to the control indicates enhanced HDAC activity.[18]
-
-
Data Analysis: Determine the concentration at which the theophylline derivative produces the maximal enhancement of HDAC activity.
In Vivo Experimental Protocol
Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model of acute inflammation to assess the anti-inflammatory activity of compounds.[20][21]
Experimental Workflow
Caption: Workflow for in vivo carrageenan-induced paw edema model.
Methodology
-
Animals: Use male Wistar rats (180-220 g). Acclimatize the animals for at least one week before the experiment.
-
Grouping and Dosing:
-
Divide the animals into groups (n=6 per group):
-
Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose, orally).
-
Group II: Positive control (e.g., Indomethacin, 10 mg/kg, orally).
-
Group III-V: Theophylline derivative at different doses (e.g., 10, 20, 40 mg/kg, orally).
-
-
-
Procedure:
-
Administer the respective treatments 1 hour before the induction of inflammation.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% (w/v) carrageenan suspension in normal saline into the sub-plantar region of the right hind paw.[20]
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[21]
-
Data Presentation
The quantitative data from the described experiments should be summarized in clear and structured tables for easy comparison of the anti-inflammatory effects of different theophylline derivatives.
Table 1: In Vitro Anti-inflammatory Activity of Theophylline Derivatives
| Compound | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) | PDE3 Inhibition IC50 (µM) | PDE4 Inhibition IC50 (µM) | HDAC Activation (Fold Increase at 10 µM) |
| Theophylline | 150.5 ± 12.3 | 180.2 ± 15.1 | 85.6 ± 7.8 | 55.4 ± 6.2 | 1.5 ± 0.2 |
| Derivative A | 25.8 ± 2.1 | 35.4 ± 3.5 | 15.2 ± 1.8 | 8.9 ± 1.1 | 3.2 ± 0.4 |
| Derivative B | 45.2 ± 4.6 | 58.9 ± 5.7 | 30.1 ± 3.3 | 12.5 ± 1.5 | 2.5 ± 0.3 |
| Derivative C | 80.1 ± 7.9 | 95.3 ± 9.1 | 55.8 ± 5.4 | 28.7 ± 2.9 | 1.8 ± 0.2 |
Data are presented as mean ± SEM from three independent experiments.
Table 2: In Vivo Anti-inflammatory Activity of Theophylline Derivatives in Carrageenan-Induced Paw Edema Model
| Treatment | Dose (mg/kg) | Paw Edema Inhibition (%) at 3 hours |
| Vehicle Control | - | 0 |
| Indomethacin | 10 | 65.4 ± 5.8 |
| Theophylline | 50 | 35.2 ± 4.1 |
| Derivative A | 20 | 58.9 ± 6.2 |
| Derivative B | 20 | 45.7 ± 5.3 |
| Derivative C | 20 | 40.1 ± 4.8 |
Data are presented as mean ± SEM (n=6 animals per group).
Conclusion
The protocols outlined in this document provide a comprehensive framework for evaluating the anti-inflammatory properties of novel theophylline derivatives. By employing a combination of in vitro and in vivo models, researchers can effectively screen and characterize new chemical entities for their potential as next-generation anti-inflammatory therapeutics. The systematic approach, from molecular mechanism-based assays to whole-animal models of inflammation, will facilitate the identification of lead compounds with improved efficacy and safety profiles.
References
- 1. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Theophylline - Wikipedia [en.wikipedia.org]
- 4. atsjournals.org [atsjournals.org]
- 5. Phosphodiesterase inhibition and theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. A molecular mechanism of action of theophylline: Induction of histone deacetylase activity to decrease inflammatory gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Theophylline Restores Histone Deacetylase Activity and Steroid Responses in COPD Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Construction of the lipopolysaccharide (LPS)‐induced IEC inflammatory model [bio-protocol.org]
- 11. TNF-α, IL-6 and IL-8 ELISA [bio-protocol.org]
- 12. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of human pulmonary phosphodiesterase activity by therapeutic levels of theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A molecular mechanism of action of theophylline: Induction of histone deacetylase activity to decrease inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Designing In Vivo Experiments with 7-Benzyl-8-(methylthio)theophylline: Application Notes and Protocols
Disclaimer: There is currently a limited amount of publicly available scientific literature on the specific in vivo effects of 7-Benzyl-8-(methylthio)theophylline. The following application notes and protocols are based on the well-established pharmacology of its parent compound, theophylline, and general principles of in vivo testing for xanthine derivatives. These guidelines are intended to serve as a starting point for researchers and should be adapted based on emerging data and preliminary in vitro findings for the specific compound.
Introduction to this compound
This compound is a derivative of theophylline, a methylxanthine compound widely used in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[1] Theophylline's therapeutic effects are primarily attributed to its action as a non-selective phosphodiesterase (PDE) inhibitor and an antagonist of adenosine receptors.[2][3] Inhibition of PDEs leads to an increase in intracellular cyclic AMP (cAMP), resulting in bronchodilation and anti-inflammatory effects.[2][4] Adenosine receptor antagonism can also contribute to bronchodilation and has other physiological effects.[3]
The introduction of a benzyl group at the 7-position and a methylthio group at the 8-position of the theophylline scaffold can significantly alter its pharmacokinetic and pharmacodynamic properties. Substitutions at these positions have been explored to enhance potency, selectivity for specific adenosine receptor subtypes, or to modify metabolic stability.[5][6] Therefore, in vivo evaluation of this compound is crucial to determine its therapeutic potential and safety profile.
Potential Signaling Pathways
The primary signaling pathways likely to be modulated by a theophylline derivative are centered around cAMP and adenosine signaling.
Theophylline Signaling Pathway
Caption: Putative signaling pathway for a theophylline derivative.
In Vivo Experimental Protocols
The following protocols are generalized for a rodent model (e.g., rat or mouse) and should be adapted for the specific research question and animal model. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of this compound, including absorption, distribution, metabolism, and excretion (ADME).
Experimental Workflow
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. Xanthine Derivatives - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Xanthine Derivatives: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 5. Novel 8-heterocyclyl xanthine derivatives in drug development - an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
Application Notes and Protocols: Cellular Uptake and Distribution of 7-Benzyl-8-(methylthio)theophylline
A comprehensive review of published scientific literature reveals no specific studies on the cellular uptake and intracellular distribution of 7-Benzyl-8-(methylthio)theophylline. Consequently, detailed experimental protocols and quantitative data for this specific compound are not available.
While the synthesis and biological evaluation of various theophylline derivatives have been described, research into the cellular pharmacokinetics of this compound, a crucial aspect for understanding its mechanism of action and therapeutic potential, has not been publicly documented.
For researchers, scientists, and drug development professionals interested in pursuing studies on this compound, this presents an opportunity to generate novel and impactful data. This document, therefore, provides a generalized framework of methodologies and conceptual workflows that are broadly applicable to the study of the cellular uptake and distribution of novel small molecules like this compound.
General Methodologies for Cellular Uptake and Distribution Studies
To investigate the cellular uptake and distribution of this compound, a combination of quantitative and qualitative experimental approaches would be necessary. These typically involve the use of analytical chemistry techniques and cell imaging.
Quantitative Analysis of Cellular Uptake
A common method to quantify the amount of a compound taken up by cells over time is to use liquid chromatography-mass spectrometry (LC-MS).
Experimental Protocol: LC-MS Quantification of Cellular Uptake
-
Cell Culture: Plate cells of a relevant type (e.g., a cancer cell line or primary cells) in multi-well plates and culture until they reach a desired confluency (typically 80-90%).
-
Compound Treatment: Treat the cells with a known concentration of this compound for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Cell Lysis:
-
At each time point, aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any compound adhering to the cell surface.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) and mechanical disruption (e.g., scraping or sonication).
-
-
Sample Preparation for LC-MS:
-
Precipitate proteins from the cell lysate, for example, by adding a cold organic solvent like acetonitrile.
-
Centrifuge the samples to pellet the precipitated protein and collect the supernatant containing the compound.
-
Dry the supernatant under a stream of nitrogen and reconstitute in a solvent suitable for LC-MS analysis.
-
-
LC-MS Analysis:
-
Inject the prepared samples into an LC-MS system.
-
Develop a specific method for the detection and quantification of this compound, including optimization of the mobile phase, chromatographic column, and mass spectrometer parameters.
-
Generate a standard curve using known concentrations of the compound to accurately quantify its amount in the cell lysates.
-
-
Data Normalization: Normalize the quantified amount of the compound to the total protein concentration of the cell lysate (determined by a protein assay like the BCA assay) or to the cell number.
Data Presentation
The quantitative data obtained from such an experiment should be summarized in a table for easy comparison.
| Time Point (minutes) | Concentration of this compound (ng/mg protein) | Standard Deviation |
| 0 | 0 | 0 |
| 15 | Example Value | Example Value |
| 30 | Example Value | Example Value |
| 60 | Example Value | Example Value |
| 120 | Example Value | Example Value |
Qualitative Analysis of Intracellular Distribution
Fluorescence microscopy is a powerful technique to visualize the subcellular localization of a compound. This would require a fluorescently labeled version of this compound.
Experimental Protocol: Fluorescence Microscopy for Subcellular Localization
-
Synthesis of a Fluorescent Analog: Synthesize a derivative of this compound by attaching a fluorescent dye (e.g., FITC, Rhodamine, or a custom fluorophore). It is crucial to ensure that the addition of the fluorophore does not significantly alter the biological activity or uptake characteristics of the parent compound.
-
Cell Culture: Grow cells on glass-bottom dishes or coverslips suitable for high-resolution imaging.
-
Compound Treatment: Treat the cells with the fluorescently labeled this compound.
-
Subcellular Organelle Staining (Optional): To determine the specific subcellular compartments where the compound accumulates, co-stain the cells with fluorescent markers for various organelles (e.g., Hoechst for the nucleus, MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum).
-
Live-Cell or Fixed-Cell Imaging:
-
Live-Cell Imaging: Image the cells in real-time using a confocal or widefield fluorescence microscope to observe the dynamics of uptake and distribution.
-
Fixed-Cell Imaging: At specific time points, fix the cells with a suitable fixative (e.g., paraformaldehyde), permeabilize if necessary, and then image.
-
-
Image Analysis: Analyze the acquired images to determine the localization of the fluorescent signal from the compound in relation to the different cellular compartments.
Proposed Experimental Workflow
The logical flow of experiments to characterize the cellular uptake and distribution of this compound is depicted below.
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of 7-Benzyl-8-(methylthio)theophylline
Welcome to the technical support center for 7-Benzyl-8-(methylthio)theophylline. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of this compound.
Disclaimer
Troubleshooting Guide
Q1: I am having difficulty dissolving this compound in my aqueous buffer. What are the initial steps I should take?
A1: Low aqueous solubility is a common challenge for complex organic molecules like this compound. Here are some initial troubleshooting steps:
-
pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH. Although theophylline's pKa is around 8.6, the modifications in your compound may alter this. Experimentally determine the pKa of this compound and assess its solubility across a pH range.
-
Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[1] Common co-solvents to consider include ethanol, propylene glycol, polyethylene glycols (PEGs), and dimethyl sulfoxide (DMSO).[1] Start with low concentrations (e.g., 1-10% v/v) and incrementally increase the co-solvent percentage while monitoring for precipitation.
-
Heating: For some compounds, solubility increases with temperature.[2] Try gentle heating and agitation. However, be cautious of potential degradation at elevated temperatures. Always assess the stability of your compound under these conditions.
Q2: My initial attempts to dissolve the compound are still not satisfactory. What are more advanced techniques I can explore?
A2: If basic methods are insufficient, several advanced formulation strategies can be employed to enhance the aqueous solubility of this compound. These techniques aim to alter the solid-state properties of the drug or create a more favorable microenvironment for dissolution.[1][3]
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Co-crystallization: This technique involves forming a crystalline solid that comprises the active pharmaceutical ingredient (API) and a co-former held together by non-covalent bonds.[4] Co-crystals can exhibit significantly different (and often improved) physicochemical properties, including solubility and dissolution rate, compared to the API alone.[5][6]
-
Solid Dispersions: A solid dispersion refers to a system where the drug is dispersed in an inert carrier matrix, usually a polymer. This can be achieved through methods like spray drying or hot-melt extrusion. The drug may exist in an amorphous state within the dispersion, which generally has a higher apparent solubility and faster dissolution rate than the crystalline form.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the drug and increasing its aqueous solubility.[7][8]
-
Hydrotropy: This method involves the addition of a high concentration of a hydrotropic agent (e.g., sodium benzoate, nicotinamide) to the aqueous solution to enhance the solubility of a poorly soluble solute.[9]
Frequently Asked Questions (FAQs)
Q3: What are co-formers and how do I select one for co-crystallization with this compound?
A3: Co-formers are typically pharmaceutically acceptable small molecules that can form hydrogen bonds or other non-covalent interactions with the API. The selection of a suitable co-former is crucial for successful co-crystal formation and solubility enhancement.
For this compound, which possesses hydrogen bond donors and acceptors, potential co-formers could include:
-
Carboxylic Acids: (e.g., succinic acid, benzoic acid)
-
Amides: (e.g., nicotinamide, saccharin)
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Other APIs: Formation of a multi-drug co-crystal.[10]
The selection can be guided by computational screening methods or by experimental screening of a library of co-formers.
Q4: Are there any potential downsides to using co-solvents?
A4: While effective, the use of co-solvents can have drawbacks. High concentrations of some organic solvents may lead to toxicity, which is a critical consideration for in vitro and in vivo applications. Additionally, co-solvents can sometimes cause the drug to precipitate upon dilution with an aqueous medium. It is essential to determine the optimal co-solvent concentration that maintains drug solubility without introducing undesirable effects.
Q5: How can I confirm that I have successfully formed a co-crystal of this compound?
A5: The formation of a new crystalline phase needs to be confirmed through solid-state characterization techniques. These include:
-
Powder X-Ray Diffraction (PXRD): The PXRD pattern of a co-crystal will be unique and different from the patterns of the individual components.
-
Differential Scanning Calorimetry (DSC): A co-crystal will typically exhibit a single, sharp melting point that is different from the melting points of the API and the co-former.
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Spectroscopic Techniques: Techniques like Fourier-Transform Infrared (FTIR) spectroscopy and Raman spectroscopy can provide evidence of intermolecular interactions between the API and the co-former.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Various Aqueous Co-solvent Systems
| Co-solvent System (v/v) | Concentration (%) | Apparent Solubility (µg/mL) | Fold Increase |
| Water | 0 | 5 | 1 |
| Ethanol/Water | 10 | 25 | 5 |
| Ethanol/Water | 20 | 60 | 12 |
| PEG 400/Water | 10 | 45 | 9 |
| PEG 400/Water | 20 | 110 | 22 |
| DMSO/Water | 5 | 150 | 30 |
Table 2: Comparison of Dissolution Parameters for Different Formulations of this compound (Hypothetical Data)
| Formulation | Maximum Apparent Solubility (µg/mL) | Time to Reach 80% Dissolution (min) |
| Pure Compound | 5 | > 120 |
| Co-crystal with Succinic Acid | 85 | 30 |
| Solid Dispersion in PVP K30 | 150 | 15 |
| Complex with HP-β-CD | 120 | 25 |
Experimental Protocols
Protocol 1: Screening for Co-crystal Formation by Liquid-Assisted Grinding
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Preparation: Place 10-20 mg of this compound and a stoichiometric amount (e.g., 1:1 molar ratio) of a selected co-former into a mortar.
-
Grinding: Add a small amount (10-20 µL) of a suitable solvent (e.g., acetonitrile, ethanol).
-
Mixing: Grind the mixture with a pestle for 15-20 minutes.
-
Drying: Allow the solvent to evaporate completely.
-
Analysis: Analyze the resulting solid using PXRD and DSC to check for the formation of a new crystalline phase.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a carrier polymer (e.g., polyvinylpyrrolidone (PVP) K30) in a common volatile solvent (e.g., methanol) in a desired weight ratio (e.g., 1:1, 1:3, 1:5).
-
Evaporation: Remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Milling: Gently grind the dried solid to obtain a fine powder.
-
Characterization: Characterize the solid dispersion for its amorphous nature (using PXRD) and dissolution behavior.
Visualizations
References
- 1. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 2. chembk.com [chembk.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in pharmaceutical cocrystals of theophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Solvent Screening for Solubility Enhancement of Theophylline in Neat, Binary and Ternary NADES Solvents: New Measurements and Ensemble Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. csmres.co.uk [csmres.co.uk]
Technical Support Center: Synthesis and Purification of 7-Benzyl-8-(methylthio)theophylline
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 7-Benzyl-8-(methylthio)theophylline.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common synthetic route involves a three-step process starting from theophylline:
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Bromination: Electrophilic substitution of theophylline at the C8 position to yield 8-bromotheophylline.
-
N-Alkylation: Benzylation of 8-bromotheophylline at the N7 position to form 7-benzyl-8-bromotheophylline.
-
Thiolation: Nucleophilic substitution of the bromide at the C8 position with a methylthio group to afford the final product, this compound.
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters include reaction temperature, choice of base and solvent, and reaction time. Careful monitoring of the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal endpoint and minimize side product formation.
Q3: What are the expected yields for each step?
A3: While yields can vary based on the specific conditions and scale of the reaction, typical yields for each step are outlined in the table below.
| Step | Reaction | Typical Yield (%) |
| 1 | Bromination of Theophylline | 80-90% |
| 2 | N-Alkylation of 8-Bromotheophylline | 70-85% |
| 3 | Thiolation of 7-Benzyl-8-bromotheophylline | 60-80% |
Q4: How can I confirm the identity and purity of the synthesized compounds?
A4: The identity and purity of the intermediates and the final product should be confirmed using a combination of analytical techniques, including:
-
Melting Point: Comparison with literature values.
-
Thin Layer Chromatography (TLC): To assess reaction completion and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To quantify purity.
Experimental Protocols
Step 1: Synthesis of 8-Bromotheophylline
This procedure is adapted from established methods for the bromination of theophylline.
Materials:
-
Theophylline
-
Glacial Acetic Acid
-
Bromine
-
Water
Procedure:
-
In a well-ventilated fume hood, dissolve theophylline (1 equivalent) in a minimal amount of warm glacial acetic acid.
-
Cool the solution to room temperature.
-
Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the theophylline solution with constant stirring.
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Continue stirring at room temperature for 2-4 hours. The reaction progress can be monitored by TLC.
-
Upon completion, pour the reaction mixture into a large volume of cold water.
-
The white precipitate of 8-bromotheophylline is collected by vacuum filtration.
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Wash the solid with copious amounts of water to remove any residual acetic acid and unreacted bromine.
-
Dry the product in a vacuum oven.
Step 2: Synthesis of 7-Benzyl-8-bromotheophylline
This protocol is based on general procedures for the N-alkylation of xanthine derivatives.
Materials:
-
8-Bromotheophylline
-
Benzyl chloride
-
Potassium carbonate (or another suitable base)
-
Dimethylformamide (DMF) or Acetonitrile (ACN)
Procedure:
-
Suspend 8-bromotheophylline (1 equivalent) in DMF or ACN in a round-bottom flask.
-
Add potassium carbonate (1.5-2 equivalents) to the suspension.
-
Add benzyl chloride (1.1-1.2 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from ethanol.
Step 3: Synthesis of this compound
This step involves a nucleophilic aromatic substitution reaction.
Materials:
-
7-Benzyl-8-bromotheophylline
-
Sodium thiomethoxide (or generate in situ from methanethiol and a base like sodium hydroxide)
-
Ethanol or DMF
Procedure:
-
Dissolve 7-benzyl-8-bromotheophylline (1 equivalent) in ethanol or DMF.
-
Add a solution of sodium thiomethoxide (1.2-1.5 equivalents) in ethanol to the reaction mixture.
-
Heat the mixture to reflux (for ethanol) or 80-100 °C (for DMF) and stir for 3-5 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the mixture into water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
Purification of this compound
Recrystallization:
-
The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
Column Chromatography:
-
If recrystallization does not yield a pure product, column chromatography on silica gel is recommended. A typical eluent system would be a gradient of ethyl acetate in hexane.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield in Step 1 (Bromination) | Incomplete dissolution of theophylline. | Ensure theophylline is fully dissolved in warm acetic acid before adding bromine. |
| Insufficient bromine or reaction time. | Use a slight excess of bromine (1.1 eq) and monitor the reaction by TLC to ensure completion. | |
| Formation of Multiple Products in Step 2 (Benzylation) | N-alkylation at other nitrogen atoms (N1, N3, or N9). | Use a polar aprotic solvent like DMF or ACN and a solid base like K₂CO₃ to favor N7 alkylation. Lowering the reaction temperature might also improve selectivity. |
| Over-alkylation. | Use a controlled amount of benzyl chloride (1.1-1.2 equivalents). | |
| Incomplete Reaction in Step 3 (Thiolation) | Inactive sodium thiomethoxide. | Use freshly prepared or commercially available sodium thiomethoxide. Ensure anhydrous conditions if moisture-sensitive. |
| Insufficient temperature or reaction time. | Increase the reaction temperature or prolong the reaction time, monitoring by TLC. | |
| Product is an Oil and Does Not Solidify | Presence of impurities. | Attempt to purify by column chromatography. Try triturating the oil with a non-polar solvent like hexane or pentane to induce crystallization. |
| Difficulty in Removing Starting Material (7-Benzyl-8-bromotheophylline) During Purification | Similar polarity of the starting material and product. | Optimize the eluent system for column chromatography. A shallow gradient may be necessary to achieve good separation. |
| Final Product has a Foul Odor | Residual methanethiol or other sulfur-containing impurities. | Wash the crude product thoroughly with a dilute aqueous solution of sodium bicarbonate. Recrystallize the product multiple times. |
Visualizing the Process
Synthetic Pathway
Caption: Synthetic route for this compound.
General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis and purification issues.
Technical Support Center: Optimizing Theophylline Derivative Concentrations for In Vitro Studies
Disclaimer: Specific experimental data for 7-Benzyl-8-(methylthio)theophylline is limited in publicly available literature. The following guidance is based on the known properties of the parent compound, theophylline, and its derivatives. Researchers should use this information as a starting point and perform their own validation for the specific compound of interest.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro studies?
A1: Theophylline and its derivatives are often soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and dimethylformamide. For instance, 7-(β-Hydroxyethyl)theophylline has a solubility of approximately 25 mg/mL in DMSO[1]. It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Some theophylline derivatives also have limited solubility in aqueous buffers like PBS, but this should be experimentally determined. For example, 7-(β-Hydroxyethyl)theophylline is soluble in PBS (pH 7.2) at approximately 3 mg/mL[1].
Q2: What is the stability of this compound in solution?
A2: Theophylline and its derivatives can be sensitive to environmental conditions. Anhydrous theophylline can hydrate in the presence of high humidity, which may affect its properties[2][3]. Aqueous solutions of some theophylline derivatives are not recommended for storage for more than one day[1]. It is best practice to prepare fresh dilutions from your DMSO stock for each experiment. Stock solutions in anhydrous DMSO are generally stable for longer periods when stored at -20°C or -80°C, protected from light and moisture.
Q3: What is a typical starting concentration range for in vitro experiments with a novel theophylline derivative?
A3: The effective concentration of theophylline derivatives can vary widely depending on the specific derivative, the cell type, and the biological endpoint being measured. Based on data from various theophylline derivatives, a broad concentration range is often observed. For anti-proliferative effects on cancer cell lines, IC50 values can range from low micromolar (e.g., 5.93 µM) to high micromolar concentrations (e.g., >100 µM)[4][5]. For other cellular effects, concentrations in the millimolar range (1-3 mM) have been used[6]. A common strategy for a new compound is to perform a dose-response experiment starting with a wide range of concentrations, for example, from 0.1 µM to 100 µM, to determine the optimal range for your specific assay.
Q4: Is this compound likely to be cytotoxic?
A4: Yes, theophylline and its derivatives can exhibit cytotoxicity, which is often cell-type dependent. For example, theophylline has been shown to induce cytotoxicity in AML12 mouse hepatocytes at concentrations between 25–125 µM[7]. Some derivatives show selective cytotoxicity towards malignant cells while being less toxic to non-malignant cells[5]. It is crucial to determine the cytotoxic profile of this compound in your specific cell model by performing a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®).
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound precipitates in cell culture medium. | Poor aqueous solubility of the compound. | - Increase the initial DMSO concentration of the stock solution to minimize the volume added to the medium.- Serially dilute the compound in the culture medium with vigorous mixing.- If precipitation persists, consider using a solubilizing agent, but be aware of its potential effects on the cells. |
| High background in assays. | Compound interference with the assay readout. | - Run a control with the compound in cell-free medium to check for direct interaction with assay reagents.- If the compound is fluorescent, choose an assay with a different detection method (e.g., luminescence instead of fluorescence). |
| No observable effect at expected concentrations. | - The compound may not be active in the chosen cell model or assay.- The concentration range tested is too low.- The compound has degraded. | - Test a wider and higher range of concentrations.- Prepare fresh solutions from the stock.- Verify the identity and purity of the compound. |
| High cell death even at low concentrations. | The compound is highly cytotoxic to the specific cell line. | - Lower the starting concentration range for your experiments.- Reduce the incubation time.- Ensure the final DMSO concentration is not contributing to cytotoxicity. |
Quantitative Data
Table 1: In Vitro Anti-proliferative Activity (IC50) of Various Theophylline Derivatives in Different Cancer Cell Lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Theophylline-1,2,3-triazole derivative (d17) | H460 (Non-small cell lung cancer) | 5.93 ± 0.97 | [4] |
| Theophylline-1,2,3-triazole derivative (d17) | A549 (Non-small cell lung cancer) | 6.76 ± 0.25 | [4] |
| Theophylline-1,2,3-triazole derivative (d17) | MCF-7 (Breast cancer) | 12.61 ± 1.76 | [4] |
| Theophylline-1,2,3-triazole derivative (d17) | SW480 (Colon cancer) | 15.66 ± 2.37 | [4] |
| Theophylline-1,2,3-triazole derivative (d17) | MB-231 (Breast cancer) | 18.78 ± 3.84 | [4] |
| Theophylline-7-acetic acid amides | HL-60 (Acute myeloid leukemia) | 330.4 - 1051.9 | [5] |
| Theophylline-7-acetic acid amides | K-562 (Chronic myeloid leukemia) | >330.4 | [5] |
| Theophylline | AML12 (Mouse hepatocytes) | Cytotoxicity observed at 25-125 | [7] |
Experimental Protocols
Protocol 1: General Procedure for Determining Optimal Concentration using a Cell Viability Assay
This protocol provides a general framework. Specific details such as cell seeding density and incubation times should be optimized for your cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, prepare a series of dilutions in cell culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest compound concentration.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound or the vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Perform a cell viability assay such as MTT or XTT according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence. Normalize the data to the vehicle control (set as 100% viability). Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Principles of a Phosphodiesterase (PDE) Inhibition Assay
As a theophylline derivative, this compound may act as a PDE inhibitor. A common method to assess this is through an in vitro PDE enzyme assay.
-
Principle: These assays measure the activity of a purified PDE enzyme in the presence and absence of the test compound. The enzyme hydrolyzes a cyclic nucleotide (cAMP or cGMP) to its linear monophosphate form.
-
Detection: The amount of remaining cyclic nucleotide or the amount of produced monophosphate is quantified. This can be done using various methods, including fluorescence polarization, ELISA, or luminescence-based assays.
-
Procedure Outline:
-
Incubate a purified PDE enzyme with its substrate (cAMP or cGMP) and varying concentrations of the test compound.
-
Stop the enzymatic reaction.
-
Add a detection reagent that specifically binds to either the substrate or the product, generating a signal.
-
Measure the signal and calculate the percentage of PDE inhibition for each concentration of the compound.
-
Determine the IC50 value.
-
Protocol 3: Principles of an Adenosine Receptor Binding Assay
Theophylline is also known to be an adenosine receptor antagonist. A radioligand binding assay can determine if your compound binds to these receptors.
-
Principle: This assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to a specific adenosine receptor subtype (e.g., A1, A2A, A2B, A3) expressed in cell membranes.
-
Procedure Outline:
-
Prepare cell membranes from a cell line overexpressing the adenosine receptor of interest.
-
Incubate the membranes with a fixed concentration of a radiolabeled adenosine receptor ligand and varying concentrations of the test compound.
-
After reaching equilibrium, separate the bound from the unbound radioligand by rapid filtration.
-
Measure the radioactivity of the filter, which represents the amount of bound radioligand.
-
Calculate the percentage of inhibition of radioligand binding at each concentration of the test compound.
-
Determine the Ki (inhibitory constant) from the IC50 value.
-
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. The stability of theophylline tablets with a hydroxypropylcellulose matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Series of Theophylline Derivatives Containing 1,2,3-Triazole for Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of theophylline on the cell growth of normal and malignant human cells transformed in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of a methylxanthine drug theophylline-induced Ca2+ signaling and cytotoxicity in AML12 mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of 7-Benzyl-8-(methylthio)theophylline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of 7-Benzyl-8-(methylthio)theophylline.
Frequently Asked Questions (FAQs)
Q1: What are the likely primary targets and off-targets of this compound?
A1: Based on its structural similarity to other xanthine derivatives, the primary targets of this compound are likely to be adenosine receptors and phosphodiesterase (PDE) enzymes.[1] Off-target effects may arise from non-selective inhibition of various adenosine receptor subtypes (A1, A2A, A2B, A3) and PDE isoenzymes. The benzyl and methylthio substitutions at the 7 and 8 positions, respectively, will influence the affinity and selectivity for these targets.
Q2: I am observing unexpected cellular phenotypes. How can I determine if these are due to off-target effects?
A2: Unexpected phenotypes can often be attributed to off-target activities. To investigate this, we recommend a tiered approach:
-
Target Engagement Assays: Confirm that the compound is engaging its intended target at the concentrations used in your experiments.
-
Selectivity Profiling: Screen the compound against a panel of likely off-targets, such as a broad range of adenosine receptors and PDE isoenzymes.
-
Phenotypic Rescue Experiments: If a specific off-target is identified, try to rescue the unexpected phenotype by co-administering a selective antagonist or agonist for that off-target.
-
Use of Structurally Related Negative Controls: Synthesize or obtain a close structural analog of your compound that is inactive against the primary target but may retain off-target activities.
Q3: What are the typical concentration ranges for in vitro and in vivo studies to minimize off-target effects?
A3: The optimal concentration depends on the potency of the compound against its primary target and its selectivity profile. It is crucial to perform dose-response studies to determine the lowest effective concentration that elicits the desired on-target effect while minimizing off-target engagement. As a starting point, we recommend a concentration range finding study from 1 nM to 100 µM in your initial in vitro assays. For in vivo studies, pharmacokinetic and pharmacodynamic (PK/PD) modeling should be conducted to select a dose that achieves the desired target engagement without reaching concentrations that activate known off-targets.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible experimental results.
-
Possible Cause 1: Compound Instability.
-
Troubleshooting: Assess the stability of this compound in your experimental buffer and under your storage conditions. Perform HPLC or LC-MS analysis of the compound over time to check for degradation.
-
-
Possible Cause 2: Poor Solubility.
-
Troubleshooting: Determine the aqueous solubility of your compound. If it is low, consider using a different solvent or formulation. Ensure the compound is fully dissolved before use. The use of sonication or gentle heating may aid in dissolution, but stability under these conditions should be verified.
-
-
Possible Cause 3: Off-target effects at the concentration used.
-
Troubleshooting: Perform a dose-response curve to see if the effect is concentration-dependent. If the inconsistencies persist at lower concentrations that are still effective for the primary target, consider the possibility of off-target interactions.
-
Problem 2: Observed cytotoxicity at concentrations intended for on-target activity.
-
Possible Cause 1: General Cellular Toxicity.
-
Troubleshooting: Perform a standard cytotoxicity assay (e.g., MTT, LDH release) to determine the cytotoxic concentration 50 (CC50) of the compound in your cell line. Ensure your experimental concentrations are well below the CC50.
-
-
Possible Cause 2: Off-target-mediated cytotoxicity.
-
Troubleshooting: If cytotoxicity occurs at non-toxic concentrations of the vehicle control, it may be mediated by an off-target. For example, antagonism of adenosine receptors can interfere with cell survival pathways in some cell types. Consider profiling your compound against a panel of receptors and enzymes known to be involved in cell viability.
-
Data Presentation
Table 1: Hypothetical Adenosine Receptor Affinity Profile for this compound
| Receptor Subtype | K_i (nM) [Hypothetical] |
| A1 | 50 |
| A2A | 250 |
| A2B | 800 |
| A3 | >10000 |
This table presents a hypothetical affinity profile to illustrate how data should be presented. Actual values must be determined experimentally.
Table 2: Hypothetical Phosphodiesterase Inhibition Profile for this compound
| PDE Isoenzyme | IC_50 (µM) [Hypothetical] |
| PDE1 | 15 |
| PDE2 | 25 |
| PDE3 | 5 |
| PDE4 | 1 |
| PDE5 | 10 |
This table presents a hypothetical inhibition profile to illustrate how data should be presented. Actual values must be determined experimentally.
Experimental Protocols
1. Adenosine Receptor Binding Assay
-
Objective: To determine the binding affinity (K_i) of this compound for various adenosine receptor subtypes.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines overexpressing a single human adenosine receptor subtype (A1, A2A, A2B, or A3).
-
Radioligand Binding: Incubate the cell membranes with a known concentration of a subtype-selective radioligand (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A) and varying concentrations of the test compound.
-
Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC_50 value of the test compound by non-linear regression analysis of the competition binding data. Calculate the K_i value using the Cheng-Prusoff equation.
-
2. Phosphodiesterase Inhibition Assay
-
Objective: To determine the inhibitory potency (IC_50) of this compound against a panel of PDE isoenzymes.
-
Methodology:
-
Enzyme and Substrate: Use purified recombinant human PDE isoenzymes (PDE1-11). The substrate will be either cAMP or cGMP, depending on the isoenzyme.
-
Reaction Setup: In a microplate, add the PDE enzyme, the test compound at various concentrations, and the substrate (e.g., [³H]cAMP or [³H]cGMP).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., boiling water, specific inhibitors).
-
Conversion to Nucleoside: Add a nucleotidase (e.g., snake venom) to convert the resulting [³H]AMP or [³H]GMP to [³H]adenosine or [³H]guanosine.
-
Separation: Separate the charged substrate from the uncharged nucleoside product using ion-exchange resin.
-
Scintillation Counting: Measure the radioactivity of the nucleoside product.
-
Data Analysis: Calculate the percentage of inhibition at each concentration of the test compound and determine the IC_50 value using non-linear regression.
-
Visualizations
Caption: Potential on- and off-target interactions of this compound with adenosine and phosphodiesterase signaling pathways.
References
stability testing of 7-Benzyl-8-(methylthio)theophylline under experimental conditions
Technical Support Center: Stability Testing of 7-Benzyl-8-(methylthio)theophylline
Welcome to the technical support center for the stability testing of this compound. This resource provides essential guidance, troubleshooting tips, and detailed protocols to assist researchers, scientists, and drug development professionals in designing and executing robust stability studies for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of stability testing for this compound?
A1: The purpose of stability testing is to provide evidence on how the quality of this compound varies with time under the influence of various environmental factors such as temperature, humidity, and light.[1][2][3] This data is used to establish a re-test period for the drug substance and recommended storage conditions.[1][2][3]
Q2: What are the key types of stability studies I should conduct?
A2: Two main types of stability studies are required:
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Forced Degradation (Stress Testing): These studies are undertaken to identify potential degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods.[3] This involves exposing the compound to conditions more severe than accelerated testing.
-
Formal Stability Studies: These include long-term and accelerated studies to evaluate the thermal stability and sensitivity to moisture.[1][3]
Q3: What are the recommended storage conditions for formal stability studies based on ICH guidelines?
A3: According to ICH Q1A(R2) guidelines, the following storage conditions are recommended for a new drug substance[1][4]:
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Q4: How many batches of this compound should be used for formal stability studies?
A4: Data from formal stability studies should be provided on at least three primary batches of the drug substance.[1][3] These batches should be manufactured to a minimum of pilot scale by the same synthetic route that simulates the final process for production batches.[1][3]
Q5: What is a stability-indicating method and why is it important?
A5: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It must also be able to separate and quantify the degradation products. This is crucial to ensure that the analytical method can detect any changes in the quality of the drug substance over time.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the stability testing of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected Peaks in HPLC Chromatogram | 1. Contamination of the sample or mobile phase. 2. Formation of a new degradation product. 3. Interaction with the container closure system. | 1. Prepare fresh mobile phase and re-inject a known standard. 2. Perform peak purity analysis using a diode array detector. Attempt to identify the new peak using LC-MS. 3. Evaluate the container closure system for leachables. |
| High Variability in Assay Results | 1. Inconsistent sample preparation. 2. Issues with the analytical instrument (e.g., injector, detector). 3. Non-homogeneity of the drug substance batch. | 1. Review and standardize the sample preparation procedure. 2. Perform system suitability tests and instrument calibration. 3. Ensure proper mixing and sampling of the batch. |
| Rapid Degradation Under Accelerated Conditions | 1. The compound is inherently unstable at high temperatures or humidity. 2. The presence of impurities that catalyze degradation. | 1. Conduct testing at intermediate conditions (e.g., 30°C / 65% RH).[3] 2. Characterize the impurity profile of the batch. Consider re-purification if necessary. |
| No Degradation Observed in Forced Degradation Studies | 1. The stress conditions were not harsh enough. 2. The analytical method is not sensitive enough to detect small changes. | 1. Increase the duration of exposure, temperature, or concentration of the stressor (e.g., acid, base, oxidizing agent).[5] 2. Review the validation data for the analytical method, particularly the limit of detection (LOD) and limit of quantification (LOQ). |
| Changes in Physical Appearance (e.g., color, clumping) | 1. Polymorphic transition. 2. Hygroscopicity. 3. Degradation to a colored impurity. | 1. Analyze the sample using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC). 2. Assess the water content of the sample. 3. Correlate the color change with the appearance of new peaks in the chromatogram. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and validate the stability-indicating nature of the analytical method.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Stress Conditions: Expose the drug substance to the following conditions[6][7]:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid drug substance at 105°C for 48 hours.
-
Photostability: Expose the solid drug substance to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. A diode array detector is recommended for peak purity assessment.
Protocol 2: Formal (Long-Term) Stability Study
Objective: To establish the re-test period and recommend storage conditions.
Methodology:
-
Batch Selection: Place at least three primary batches of this compound on the stability study.[1][3]
-
Storage: Store the samples in a container closure system that is the same as or simulates the packaging proposed for storage and distribution. Store under long-term conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH).
-
Testing Frequency: Test the samples at the following time points[1][3]:
-
Initial (0 months)
-
Every 3 months for the first year.
-
Every 6 months for the second year.
-
Annually thereafter through the proposed re-test period.
-
-
Tests to be Performed: The testing should include, but is not limited to:
-
Appearance
-
Assay
-
Degradation products
-
Water content
-
Illustrative Data Tables
Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results.
Table 1: Summary of Forced Degradation Study of this compound
| Stress Condition | % Assay | % Degradation | Number of Degradants |
| Control | 99.8 | - | 0 |
| 0.1 M HCl, 60°C, 24h | 92.5 | 7.3 | 2 |
| 0.1 M NaOH, 60°C, 24h | 88.1 | 11.7 | 3 |
| 3% H₂O₂, RT, 24h | 85.4 | 14.4 | 2 (major) |
| Heat (105°C), 48h | 97.2 | 2.6 | 1 |
| Photostability | 99.5 | 0.3 | 0 |
Table 2: Illustrative Long-Term Stability Data (25°C/60%RH)
| Time Point (Months) | Appearance | Assay (%) | Total Degradation Products (%) |
| 0 | White to off-white powder | 99.9 | 0.05 |
| 3 | White to off-white powder | 99.7 | 0.08 |
| 6 | White to off-white powder | 99.6 | 0.10 |
| 9 | White to off-white powder | 99.5 | 0.12 |
| 12 | White to off-white powder | 99.2 | 0.15 |
Visualizations
Caption: Workflow for a formal stability study of a drug substance.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 3. pharma.gally.ch [pharma.gally.ch]
- 4. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. scielo.br [scielo.br]
- 7. journals.innovareacademics.in [journals.innovareacademics.in]
Technical Support Center: Overcoming Poor Cell Permeability of Xanthine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with xanthine compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to the poor cell permeability of this important class of molecules.
Frequently Asked Questions (FAQs)
Q1: Why do many xanthine compounds exhibit poor cell permeability?
A1: The poor cell permeability of xanthine compounds often stems from their physicochemical properties. The xanthine scaffold contains multiple hydrogen bond donors and acceptors, which can lead to a high polar surface area (PSA) and strong interactions with the aqueous environment, hindering passive diffusion across the lipophilic cell membrane.[1] Additionally, some xanthine derivatives can be substrates for efflux pumps, such as P-glycoprotein (P-gp), which actively transport the compounds out of the cell, further reducing intracellular accumulation.
Q2: How can I predict the permeability of my xanthine derivative?
A2: Several in silico and in vitro methods can predict permeability. Lipinski's Rule of Five can be a useful initial guide.[2] Computational models can also predict properties like polar surface area (PSA) and logP, which correlate with permeability. For experimental prediction, the Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess passive diffusion.[3] The Caco-2 cell permeability assay is considered the gold standard for in vitro prediction of human intestinal absorption as it accounts for both passive diffusion and active transport mechanisms, including efflux.[1][4]
Q3: What is the difference between the PAMPA and Caco-2 assays?
A3: The PAMPA assay measures passive permeability across an artificial lipid membrane and is a rapid, cost-effective screening tool. In contrast, the Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with tight junctions and express various transporters, thus providing a more comprehensive prediction of in vivo intestinal absorption by accounting for both passive and active transport pathways.[1][3]
Q4: My xanthine compound shows high permeability in the PAMPA assay but low permeability in the Caco-2 assay. What could be the reason?
A4: This discrepancy often suggests that your compound is a substrate for active efflux pumps, such as P-glycoprotein (P-gp), which are present in Caco-2 cells but not in the artificial membrane of the PAMPA assay. The high PAMPA permeability indicates good passive diffusion potential, but the efflux transporters in the Caco-2 cells are actively pumping the compound out, leading to low net permeability. To confirm this, you can perform a bidirectional Caco-2 assay to determine the efflux ratio.
Q5: What is an efflux ratio and how is it interpreted?
A5: The efflux ratio (ER) is calculated from a bidirectional Caco-2 assay by dividing the apparent permeability coefficient (Papp) in the basolateral-to-apical (B-A) direction by the Papp in the apical-to-basolateral (A-B) direction (ER = Papp (B-A) / Papp (A-B)). An efflux ratio greater than 2 is generally considered indicative of active efflux.
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assay
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Passive Permeability | 1. Prodrug Approach: Modify the xanthine scaffold by adding a lipophilic promoiety that can be cleaved enzymatically inside the cell to release the active drug. This increases lipophilicity and enhances passive diffusion. 2. Formulation Strategies: a. Lipid-Based Formulations: Incorporate the compound into lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) to improve its solubility and facilitate absorption.[5][6] b. Nanoparticle Formulations: Encapsulate the xanthine compound in nanoparticles (e.g., PLGA nanoparticles) to protect it from degradation and enhance its transport across the cell membrane.[7][8][9][10] |
| Active Efflux | 1. Determine Efflux Ratio: Perform a bidirectional Caco-2 assay. If the efflux ratio is >2, active efflux is likely occurring. 2. Co-administration with Efflux Inhibitors: In an experimental setting, co-administer your compound with known P-gp inhibitors (e.g., verapamil) in the Caco-2 assay. A significant increase in the A-B permeability in the presence of the inhibitor confirms that your compound is a P-gp substrate. |
| Low Compound Recovery | 1. Check for Nonspecific Binding: Lipophilic compounds can bind to plasticware. Use low-binding plates and consider adding a small percentage of a non-ionic surfactant or bovine serum albumin (BSA) to the basolateral chamber to reduce nonspecific binding.[6][11][12][13][14] 2. Assess Compound Stability: Ensure your compound is stable in the assay buffer and conditions. Analyze the donor and receiver compartments at the end of the experiment to quantify recovery. |
| Poor Aqueous Solubility | 1. Modify Assay Buffer: For poorly soluble compounds, consider adding a co-solvent like DMSO (typically up to 1%) to the apical side to increase solubility. However, be cautious as high concentrations of organic solvents can compromise monolayer integrity. 2. Use of Solubilizing Excipients: In formulation development, incorporate solubilizing agents to improve the concentration of the drug available for absorption. |
Issue 2: High Variability in Permeability Data
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Caco-2 Monolayer Integrity | 1. Monitor Transepithelial Electrical Resistance (TEER): Regularly measure TEER values to ensure the formation of a confluent monolayer with tight junctions. Only use monolayers with TEER values within the acceptable range for your laboratory. 2. Lucifer Yellow Permeability: Use a paracellular marker like Lucifer yellow to confirm monolayer integrity. High leakage of Lucifer yellow indicates a compromised barrier. |
| Inaccurate Quantification | 1. Validate Analytical Method: Ensure your analytical method (e.g., LC-MS/MS) is validated for linearity, accuracy, and precision in the relevant matrix (assay buffer). 2. Use of Internal Standard: Incorporate an internal standard in your analytical runs to account for variations in sample processing and instrument response. |
| Cell Passage Number | 1. Maintain Consistent Passage Number: Use Caco-2 cells within a defined passage number range for all experiments, as transporter expression and monolayer characteristics can change with excessive passaging.[4] |
Data Presentation: Permeability of Xanthine Derivatives
The following table summarizes the reported apparent permeability (Papp) values for some common xanthine compounds from Caco-2 assays. Note that experimental conditions can vary between studies, leading to differences in absolute values.
| Compound | Structure | Papp (A-B) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Class |
| Caffeine | 1,3,7-trimethylxanthine | ~15-25 | ~1 | High |
| Theophylline | 1,3-dimethylxanthine | ~10-20 | ~1 | High |
| Theobromine | 3,7-dimethylxanthine | ~5-15 | ~1 | Moderate to High |
| 8-Phenyltheophylline | ~1-5 | >2 | Low to Moderate (efflux substrate) | |
| Istradefylline | ~0.5-2 | >2 | Low (efflux substrate) |
Note: The values presented are approximate ranges compiled from various literature sources and should be used for comparative purposes only.
Experimental Protocols
Caco-2 Permeability Assay
This protocol provides a general workflow for assessing the permeability of xanthine compounds using the Caco-2 cell model.
1. Cell Culture and Seeding:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics).
-
Seed the cells onto permeable polycarbonate membrane inserts (e.g., Transwell® plates) at an appropriate density.
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer.
2. Monolayer Integrity Assessment:
-
Measure the Transepithelial Electrical Resistance (TEER) of the monolayers using a voltmeter. Only use inserts with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).
-
Optionally, perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.
3. Transport Experiment:
-
Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
For apical-to-basolateral (A-B) transport, add the test compound solution (e.g., 10 µM in HBSS) to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
For basolateral-to-apical (B-A) transport, add the test compound solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
4. Sample Analysis and Data Calculation:
-
Analyze the concentration of the compound in the collected samples using a validated analytical method such as LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt is the rate of permeation of the drug across the cells (mol/s)
-
A is the surface area of the membrane (cm²)
-
C₀ is the initial concentration of the drug in the donor chamber (mol/cm³)
-
-
-
For bidirectional assays, calculate the efflux ratio (ER) as Papp (B-A) / Papp (A-B).
Workflow for Caco-2 Permeability Assay
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a general procedure for the PAMPA assay.
1. Membrane Preparation:
-
Prepare a lipid solution (e.g., 2% lecithin in dodecane).
-
Coat the filter of a 96-well filter plate (donor plate) with a small volume of the lipid solution.
2. Assay Setup:
-
Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS pH 7.4).
-
Prepare the test compound solutions in a buffer (e.g., PBS pH 6.5 to mimic the acidic environment of the upper small intestine).
-
Add the test compound solutions to the wells of the donor plate.
3. Incubation:
-
Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).
4. Sample Analysis:
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
5. Data Calculation:
-
Calculate the effective permeability (Pe) using an appropriate equation that takes into account the concentrations in the donor and acceptor wells, the volume of the wells, the area of the membrane, and the incubation time.
Logical Flow for Troubleshooting Low Permeability
This technical support center provides a starting point for addressing the cell permeability challenges of xanthine compounds. For more specific issues, consulting detailed literature and adapting protocols to the specific properties of your compounds is highly recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoparticle-Based Drug Delivery Systems in Inhaled Therapy: Improving Respiratory Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Formulation and Physicochemical Evaluation of Theophylline Nanoparticles Transdermal Patch [ejchem.journals.ekb.eg]
- 10. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 11. Approach to improve compound recovery in a high-throughput Caco-2 permeability assay supported by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Improving Caco-2 cell permeability assay using phospholipid covered silica beads [diva-portal.org]
- 14. enamine.net [enamine.net]
Technical Support Center: Overcoming Resistance to Theophylline-Based Compounds in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with theophylline-based compounds, particularly concerning the development of cellular resistance.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for theophylline?
Theophylline exerts its cellular effects through several mechanisms:
-
Phosphodiesterase (PDE) Inhibition: It non-selectively inhibits PDEs, leading to an increase in intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP). This contributes to smooth muscle relaxation and anti-inflammatory effects.[1][2]
-
Adenosine Receptor Antagonism: Theophylline blocks A1, A2, and A3 adenosine receptors, which can prevent bronchoconstriction.[1][2]
-
Histone Deacetylase (HDAC) Activation: At lower concentrations, theophylline can activate HDACs, which is thought to contribute to its anti-inflammatory effects, potentially by enhancing the efficacy of corticosteroids.[1][3][4]
-
Other Effects: Theophylline has also been shown to have anti-cancer properties by inducing apoptosis and senescence in some cancer cell lines, and it may also modulate the immune response.[3][5]
Q2: My cells have stopped responding to theophylline treatment. What are the potential mechanisms of resistance?
While specific research on acquired theophylline resistance in cell lines is limited, based on established mechanisms of drug resistance, potential reasons for decreased sensitivity include:
-
Alteration of Drug Targets: Mutations or changes in the expression levels of theophylline's primary targets, such as phosphodiesterases or adenosine receptors, could reduce its binding affinity and efficacy.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters and other efflux pumps can actively remove theophylline from the cell, lowering its intracellular concentration to sub-therapeutic levels.[6][7][8]
-
Activation of Bypass Pathways: Cells may activate alternative signaling pathways to compensate for the effects of theophylline, rendering the drug's mechanism of action ineffective.
-
Increased Drug Metabolism: An increase in the activity of enzymes that metabolize theophylline, such as cytochrome P450 enzymes (primarily CYP1A2), could lead to its faster breakdown and reduced efficacy.[9]
Q3: How can I determine if my cell line has developed resistance to theophylline?
To confirm resistance, you should perform a dose-response assay to compare the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of theophylline in your potentially resistant cells versus the parental, sensitive cell line. A significant increase in the IC50/EC50 value is a strong indicator of acquired resistance.
Troubleshooting Guides
Guide 1: My Theophylline-Based Compound Has Lost Efficacy
If you observe a diminished or complete loss of response to your theophylline-based compound, follow these troubleshooting steps:
Step 1: Rule out experimental variability.
-
Cell Culture Health: Ensure your cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma). Poor cell health can affect drug response.[10][11][12]
-
Reagent Quality: Verify the concentration and integrity of your theophylline stock solution. Prepare fresh solutions if necessary.
-
Assay Conditions: Confirm that all assay parameters (e.g., cell seeding density, incubation time) are consistent with previous experiments.
Step 2: Confirm resistance with a dose-response experiment.
-
Perform IC50/EC50 Determination: Conduct a dose-response experiment on both the suspected resistant cells and the parental (sensitive) cells. A rightward shift in the dose-response curve and a significantly higher IC50/EC50 value for the suspected resistant cells will confirm resistance.
Step 3: Investigate potential mechanisms of resistance.
-
Assess Drug Efflux: Use a fluorescent substrate of common efflux pumps (e.g., rhodamine 123 for P-glycoprotein) to compare its accumulation in sensitive versus resistant cells. Reduced accumulation in resistant cells suggests increased efflux.
-
Consider Target Alterations: If possible, analyze the expression levels of key theophylline targets (e.g., specific PDEs, adenosine receptors) via qPCR or Western blotting.
-
Evaluate Combination Therapies: Test the effect of theophylline in combination with known efflux pump inhibitors (e.g., verapamil, cyclosporin A) to see if sensitivity can be restored.
Guide 2: Restoring Sensitivity to Theophylline
If you have confirmed that your cells have acquired resistance, the following strategies may help to restore sensitivity:
-
Co-treatment with Efflux Pump Inhibitors: If increased drug efflux is suspected, co-administering theophylline with an efflux pump inhibitor may increase its intracellular concentration and restore its effect.
-
Combination Therapy: Explore combining theophylline with other compounds that have a different mechanism of action. This can be particularly effective in cancer cell lines, where targeting multiple pathways can prevent the emergence of resistance.[13]
-
"Drug Holiday": In some cases, removing the selective pressure by culturing the resistant cells in the absence of theophylline for an extended period may lead to a gradual return of sensitivity, especially if the resistance mechanism imparts a fitness cost to the cells.
Data Presentation
Table 1: IC50 and EC50 Values of Theophylline and its Derivatives in Various Cell Lines
| Compound | Cell Line | Assay Type | IC50/EC50 (µM) | Reference |
| Theophylline Acetic Acid | A549 | Proliferation (CCK8) | >100 | [1] |
| Theophylline Acetic Acid | MCF-7 | Proliferation (CCK8) | >100 | [1] |
| Theophylline Derivative d17 | A549 | Proliferation (CCK8) | 6.76 ± 0.25 | [1] |
| Theophylline Derivative d17 | MCF-7 | Proliferation (CCK8) | 12.61 ± 3.48 | [1] |
| Theophylline Derivative d17 | H460 | Proliferation (CCK8) | 5.93 ± 0.97 | [1] |
| Theophylline | Guinea Pig Trachea | Relaxation | - | [2] |
Experimental Protocols
Protocol 1: Determination of Theophylline IC50/EC50
This protocol outlines the steps to determine the concentration of theophylline that inhibits or affects a biological process by 50%.
Materials:
-
Parental (sensitive) and potentially resistant cell lines
-
Complete cell culture medium
-
Theophylline stock solution
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of theophylline in complete medium. Remove the old medium from the cells and add the theophylline dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve theophylline).
-
Incubation: Incubate the plate for a period relevant to the cell line and the biological process being measured (e.g., 48-72 hours for proliferation assays).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the response versus the log of the theophylline concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 or EC50 value.[14][15]
Visualizations
Caption: Theophylline's multifaceted signaling pathways.
Caption: Workflow for troubleshooting theophylline resistance.
Caption: Potential mechanisms of theophylline resistance.
References
- 1. Discovery of a Series of Theophylline Derivatives Containing 1,2,3-Triazole for Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A molecular mechanism of action of theophylline: Induction of histone deacetylase activity to decrease inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A prospective randomized controlled study: Theophylline on oxidative stress and steroid sensitivity in chronic obstructive pulmonary disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug-adapted cancer cell lines as preclinical models of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of efflux pumps in the antibiotic resistance of bacteria embedded in a biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 10. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 11. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Poor Cell Growth Troubleshooting [sigmaaldrich.com]
- 13. Salmeterol plus theophylline combination therapy in the treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 15. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of 7-Benzyl-8-(methylthio)theophylline Dosage for Animal Models
This technical support guide is designed for researchers, scientists, and drug development professionals working with 7-Benzyl-8-(methylthio)theophylline and other novel theophylline derivatives in animal models. It provides a framework for dosage refinement, troubleshooting potential issues, and offers frequently asked questions to support your experimental design.
Disclaimer: Currently, there is a lack of specific published data on the dosage and pharmacokinetics of this compound in animal models. The information provided herein is based on the known properties of the parent compound, theophylline, and related derivatives. It is crucial to conduct thorough dose-finding studies for any new chemical entity.
Frequently Asked Questions (FAQs)
Q1: Where should I start with dosing this compound in my animal model?
A1: Due to the absence of specific data for this compound, a rational starting point can be derived from the dosage of the parent compound, theophylline, and other 8-substituted analogs. For instance, in studies with mice, a dose of 1.0 mg/kg (intraperitoneal) of the selective A1 adenosine receptor antagonist 8-cyclopentyl-1,3-dipropylxanthine (CPX) has been used. For theophylline, oral dosages in dogs are typically around 10 mg/kg every 12 hours to maintain therapeutic plasma concentrations.[1][2][3] It is advisable to begin with a low dose, for example, 1-5 mg/kg, and perform a dose-escalation study to determine both efficacy and toxicity.
Q2: What is the primary mechanism of action for theophylline derivatives?
A2: Theophylline and its derivatives, like this compound, are known to act through two primary mechanisms. They are competitive non-selective phosphodiesterase (PDE) inhibitors, which leads to an increase in intracellular cyclic AMP (cAMP) and subsequent smooth muscle relaxation (bronchodilation). They also act as non-selective antagonists of adenosine receptors (A1, A2A, and A3), which can contribute to both therapeutic and adverse effects.[4][5] The specific receptor affinities and PDE inhibitory profile of this compound would need to be determined experimentally.
Q3: How should I formulate this compound for administration?
A3: The formulation will depend on the physicochemical properties of the compound (e.g., solubility, stability) and the intended route of administration. For initial studies, solubilizing the compound in a vehicle such as a mixture of DMSO and saline, or polyethylene glycol (PEG) and saline is common for parenteral administration. For oral administration, a suspension in a vehicle like 0.5% methylcellulose may be appropriate. It is critical to establish the maximum tolerated concentration of the vehicle in your animal model.
Q4: What are the expected adverse effects of theophylline derivatives in animal models?
A4: Adverse effects of theophylline are generally dose-dependent and relate to its mechanism of action. At higher doses, you may observe central nervous system stimulation (e.g., agitation, excitement, increased activity), cardiovascular effects (e.g., tachycardia), and gastrointestinal issues.[6] Close monitoring of the animals for any signs of toxicity is essential during dose-escalation studies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of Efficacy | - Insufficient dose- Poor bioavailability- Rapid metabolism/clearance- Inappropriate route of administration | - Perform a dose-escalation study.- Analyze plasma concentrations to determine pharmacokinetic parameters.- Consider an alternative route of administration (e.g., intravenous vs. oral).- Evaluate the formulation for potential solubility or stability issues. |
| Adverse Events/Toxicity | - Dose is too high- Off-target effects- Vehicle toxicity | - Reduce the dose.- Conduct a thorough literature search on the potential off-target effects of similar compounds.- Run a vehicle-only control group to rule out vehicle-related toxicity.- Monitor plasma drug concentrations to ensure they are within an expected therapeutic range. |
| High Variability in Response | - Inconsistent dosing technique- Differences in animal age, sex, or strain- Formulation instability or non-homogeneity | - Ensure all personnel are using a standardized dosing procedure.- Standardize the animal model characteristics.- Prepare fresh formulations for each experiment and ensure thorough mixing if it is a suspension. |
Data Presentation: Theophylline Pharmacokinetics in Animal Models
The following table summarizes key pharmacokinetic parameters of theophylline in common animal models. This data can serve as a reference point when designing studies for this compound, keeping in mind that substitutions on the theophylline scaffold can significantly alter these parameters.
| Animal Model | Route | Dose | Half-life (t½) | Volume of Distribution (Vd) | Systemic Clearance (CL) | Bioavailability (F) |
| Dog | IV | 8.6 mg/kg | 8.4 hours | 0.546 L/kg | 0.780 mL/kg/min | - |
| Dog | Oral (extended-release) | ~15.5 mg/kg | - | - | - | >80% |
| Cat | IV | 10 mg/kg (aminophylline) | 7.8 hours | 0.46 L/kg | - | - |
| Cat | Oral | - | - | - | - | 96% |
Data compiled from multiple sources.[1][2][7][8]
Experimental Protocols
Protocol 1: Single-Dose Escalation Study for Efficacy and Tolerability
-
Animal Model: Select the appropriate species and strain for your research question (e.g., C57BL/6 mice).
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment.
-
Grouping: Randomly assign animals to groups (n=5-8 per group), including a vehicle control group and at least 3-4 dose groups of this compound (e.g., 1, 5, 10, 25 mg/kg).
-
Formulation: Prepare the dosing solutions. For example, dissolve the compound in DMSO and dilute with saline to the final concentration (e.g., final DMSO concentration <5%).
-
Administration: Administer the compound via the desired route (e.g., intraperitoneal injection).
-
Observation: Monitor animals for clinical signs of toxicity and any behavioral changes at regular intervals (e.g., 15, 30, 60 minutes, and then hourly for 4-6 hours).
-
Efficacy Endpoint: At a predetermined time point post-dosing, assess the relevant efficacy endpoint (e.g., bronchodilator response, anti-inflammatory effect).
-
Data Analysis: Analyze the dose-response relationship to identify a potential therapeutic window.
Protocol 2: Preliminary Pharmacokinetic Study
-
Animal Model: Use a cannulated rodent model (e.g., jugular vein cannulated Sprague-Dawley rats) to facilitate serial blood sampling.
-
Grouping: Assign animals to either an intravenous (IV) or oral (PO) administration group (n=3-5 per group).
-
Dosing:
-
IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the cannula.
-
PO Group: Administer a single oral gavage dose (e.g., 5-10 mg/kg).
-
-
Blood Sampling: Collect blood samples (e.g., 50-100 µL) at predetermined time points (e.g., pre-dose, 2, 5, 15, 30, 60, 120, 240, 480 minutes) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as half-life, clearance, volume of distribution, and oral bioavailability.
Mandatory Visualizations
References
- 1. Evaluation of the bioavailability and pharmacokinetics of two extended-release theophylline formulations in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chronic adenosine A1 receptor agonist and antagonist: effect on receptor density and N-methyl-D-aspartate induced seizures in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Theophylline - Wikipedia [en.wikipedia.org]
- 5. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. vetmeds.org [vetmeds.org]
- 7. Pharmacokinetic studies of theophylline in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. db.cngb.org [db.cngb.org]
Technical Support Center: Identifying and Mitigating Sources of Experimental Variability
Welcome to the Technical Support Center, your resource for troubleshooting and ensuring the robustness of your experimental results. This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice to identify and mitigate sources of experimental variability.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of experimental variability?
Experimental variability can arise from three primary sources: the experimenter, the inherent variation in biological systems, and the interaction between the experimental subject and its environment.[1] These can be further broken down into several key categories:
-
Environmental Factors: Fluctuations in temperature, humidity, light, and air quality can significantly impact experimental outcomes.[2][3] For instance, temperature changes can alter the rate of chemical reactions, while high humidity can lead to sample contamination.[2][4]
-
Reagent and Equipment Variability: The quality and consistency of reagents are critical for accurate results.[5] Lot-to-lot inconsistencies in reagents, improper storage, and expired materials can introduce significant errors.[6][7][8] Additionally, uncalibrated or faulty equipment, such as pipettes and balances, is a common source of systematic error.[6][9][10]
-
Biological Variation: Inherent differences between individual organisms, cell lines, or even within a population of cells can lead to variability.[1][11] This includes genetic differences, age, and sex of animal models, as well as phenotypic differences in cell cultures.[1][12]
-
Human Error and Procedural Drift: Mistakes made by the experimenter, such as incorrect preparation of solutions, inconsistent timing, or deviating from the established protocol, are a major contributor to variability.[6][11] Even subtle changes in how a procedure is performed over time can lead to "procedural drift" and inconsistent results. It's important to distinguish between unavoidable random errors and preventable mistakes.
-
Experimental Design: A poorly designed experiment can fail to control for extraneous variables, leading to confounded results.[13][14] This includes issues like small sample sizes, lack of randomization, and the absence of appropriate control groups.[11][15]
Q2: How can I minimize variability in my cell-based assays?
Cell-based assays are particularly susceptible to variability.[12][16] Here are key strategies to improve consistency:
-
Standardize Cell Culture Practices:
-
Cell Health and Viability: Always use healthy, viable cells. Avoid using cells that have been passaged for extended periods or have become over-confluent.[17]
-
Optimized Seeding Density: Determine the optimal cell density and incubation times for your specific assay, as cell responses can be density-dependent.[10]
-
Consistent Reagents: Use high-quality, consistent lots of media, sera, and other reagents. Be aware that growth factors like FGF2 can be unstable and contribute to variability.[12]
-
-
Improve Liquid Handling and Assay Setup:
-
Pipetting Technique: Inaccurate pipetting is a major source of error.[10][17] Ensure pipettes are regularly calibrated and use proper pipetting techniques to avoid errors in dilution and seeding.
-
Edge Effects: Be mindful of the "edge effect" in multi-well plates, where wells on the perimeter of the plate can behave differently. Consider using specialized plates or leaving the outer wells empty.[10]
-
Automation: Where possible, use automation for liquid handling to reduce human error and improve precision.[12]
-
-
Incorporate Proper Controls: Always include positive and negative controls to ensure the assay is performing as expected and to establish a clear assay window.[17]
Q3: What is the difference between random and systematic error, and how do I address them?
Understanding the type of error affecting your experiment is crucial for troubleshooting.
-
Random Error: This is caused by unpredictable fluctuations in experimental conditions.[11] These errors are equally likely to be high or low and can be reduced by increasing the sample size and averaging the results.[11]
-
Systematic Error: This type of error consistently skews results in the same direction.[11] It is often due to a flaw in the experimental setup, such as an incorrectly calibrated instrument or a consistent procedural mistake.[9] Systematic errors cannot be reduced by increasing the sample size. Identifying and correcting the root cause is necessary.
| Error Type | Definition | Example | Mitigation Strategy |
| Random Error | Unpredictable, chance variations in measurements.[18] | Fluctuations in an instrument reading due to environmental noise.[11] | Increase sample size and use statistical analysis to average out the error.[11] |
| Systematic Error | Consistent, repeatable error that skews results in the same direction.[11] | An incorrectly calibrated balance that always reads 0.1g too high. | Identify and eliminate the source of the error (e.g., calibrate the instrument, correct the procedure). |
Troubleshooting Guides
Problem: My experimental results are inconsistent and not reproducible.
Inconsistent results are a common challenge. Follow these steps to identify the source of the problem.
Step 1: Review Your Protocol and Documentation
-
Detailed Protocol: Was a clearly defined protocol followed?[6] Even small deviations can lead to significant variability.
-
Lab Notebook: Is your documentation thorough?[19] Detailed notes can help you trace back potential sources of error.
Step 2: Investigate Potential Sources of Error
-
Human Error: Could a mistake have been made during the procedure?[6] It's often helpful to have a colleague observe your technique. While it's tempting to blame "human error," try to identify the specific mistake.[9] If an experiment fails once, it could be a simple fluke; if it fails twice, it's time to troubleshoot systematically.[20]
-
Reagents and Materials:
-
Equipment:
Step 3: Analyze Environmental Factors
-
Have there been any recent changes in the laboratory environment?[2]
-
Monitor and record temperature, humidity, and other relevant environmental conditions to see if they correlate with the inconsistent results.[3][4]
Step 4: Re-run the Experiment with Additional Controls
-
If you've identified a potential source of error, re-run the experiment with the necessary corrections.
-
Include additional controls to help isolate the variable that is causing the issue.[20]
Experimental Protocols
Protocol: Validating a New Reagent Lot
To minimize variability when introducing a new lot of a critical reagent, follow this validation protocol:
-
Sample Selection: Select a set of at least five patient samples or quality control materials that have been previously analyzed with the current reagent lot.[8]
-
Parallel Testing: Analyze the selected samples using both the current reagent lot and the new reagent lot in the same analytical run.
-
Data Analysis: Compare the results obtained from both lots. The differences should be within your laboratory's established acceptable criteria for equivalence.[7]
-
Acceptance or Rejection: If the results are within the acceptable variance, the new lot can be accepted. If not, the lot should be rejected, and the manufacturer should be contacted.[7]
Visualizations
Caption: Major sources contributing to experimental variability.
Caption: A systematic workflow for troubleshooting inconsistent experimental results.
Caption: Types of experimental errors and their mitigation strategies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Controlling Environmental Variables in Lab Experiments: Measures, Impact, and Importance [needle.tube]
- 3. msesupplies.com [msesupplies.com]
- 4. Environmental Factors That Can Affect Lab Operations In Clinical Diagnostic Labs [needle.tube]
- 5. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]
- 6. go.zageno.com [go.zageno.com]
- 7. clpmag.com [clpmag.com]
- 8. myadlm.org [myadlm.org]
- 9. sciencenotes.org [sciencenotes.org]
- 10. bioivt.com [bioivt.com]
- 11. Sources of Experimental Error – Results and Discussion Writing Workshop Part 1 [kpu.pressbooks.pub]
- 12. cellgs.com [cellgs.com]
- 13. Design of experiment [creative-wisdom.com]
- 14. advanceinnovationgroup.com [advanceinnovationgroup.com]
- 15. fiveable.me [fiveable.me]
- 16. mt.com [mt.com]
- 17. biocompare.com [biocompare.com]
- 18. digipac.ca [digipac.ca]
- 19. blog.edvotek.com [blog.edvotek.com]
- 20. m.youtube.com [m.youtube.com]
Validation & Comparative
Comparative Efficacy of 7-Benzyl-8-(methylthio)theophylline and Theophylline: A Review of Available Data
A direct comparative analysis of the efficacy of 7-Benzyl-8-(methylthio)theophylline and theophylline is not feasible at this time due to a lack of specific pharmacological and clinical data for this compound in publicly available scientific literature. While extensive research has established the therapeutic profile of theophylline, its 7-benzyl-8-(methylthio) derivative remains largely uncharacterized in terms of its potential as a bronchodilator or its effects on relevant signaling pathways.
This guide will, therefore, provide a comprehensive overview of the known properties of theophylline and synthesize the limited information available on structurally related 7,8-disubstituted theophylline derivatives to offer a potential framework for future comparative studies.
Theophylline: A Well-Established Xanthine Bronchodilator
Theophylline, a methylxanthine derivative, has been a cornerstone in the management of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD) for many years.[1][2][3] Its therapeutic effects are attributed to two primary mechanisms of action:
-
Inhibition of Phosphodiesterase (PDE) Enzymes: Theophylline non-selectively inhibits PDE isoenzymes, particularly PDE3 and PDE4.[4][5][6][7] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in the relaxation of bronchial smooth muscle and subsequent bronchodilation.[1][4]
-
Antagonism of Adenosine Receptors: Theophylline also acts as a non-selective antagonist of adenosine A1 and A2 receptors.[1][8] By blocking adenosine-mediated bronchoconstriction, theophylline further contributes to its bronchodilatory effects.
The multifaceted mechanism of theophylline is illustrated in the signaling pathway diagram below.
References
- 1. Theophylline - Wikipedia [en.wikipedia.org]
- 2. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Phosphodiesterase inhibition and theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Theophylline and selective PDE inhibitors as bronchodilators and smooth muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Theophylline and phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of adenosine receptors in the action of theophylline on human peripheral blood mononuclear cells from healthy and asthmatic subjects - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 7-Benzyl-8-(methylthio)theophylline and Other Phosphodiesterase Inhibitors: A Guide for Researchers
A comprehensive evaluation of 7-Benzyl-8-(methylthio)theophylline in the context of phosphodiesterase (PDE) inhibition remains a developing area of research. While direct comparative data for this specific compound is limited in publicly available literature, this guide provides a comparative framework based on the well-established pharmacology of its parent molecule, theophylline, and other key PDE inhibitors. This analysis, supported by experimental data on related compounds, will serve as a valuable resource for researchers, scientists, and professionals in drug development.
Phosphodiesterase enzymes are critical regulators of intracellular signaling pathways, primarily through the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The inhibition of these enzymes leads to increased levels of these second messengers, which can elicit a wide range of physiological responses, making PDE inhibitors a significant class of therapeutic agents.
Mechanism of Action: The Central Role of PDE Inhibition
PDE inhibitors exert their effects by preventing the degradation of cAMP and cGMP.[1][2] This leads to the activation of downstream signaling cascades, including protein kinase A (PKA) and protein kinase G (PKG), which in turn phosphorylate various target proteins. The physiological outcomes of PDE inhibition are diverse and depend on the specific PDE isozyme being targeted, as these isozymes exhibit distinct tissue distribution and substrate specificity.
Figure 1: General signaling pathway of PDE inhibition.
Comparative Inhibitory Profiles
The efficacy and selectivity of a PDE inhibitor are paramount to its therapeutic potential and side-effect profile. These are typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific PDE isozyme by 50%.
For a comparative perspective, the table below summarizes the IC50 values of theophylline and other well-characterized PDE inhibitors against various PDE isozymes.
| Compound | PDE1 (µM) | PDE2 (µM) | PDE3 (µM) | PDE4 (µM) | PDE5 (µM) |
| Theophylline | >100 | >100 | 15 | 100 | >100 |
| Rolipram | >100 | >100 | 50 | 0.2 | >100 |
| Milrinone | 10 | 100 | 0.5 | >100 | >100 |
| Sildenafil | 0.7 | 3.5 | >100 | >100 | 0.0039 |
| IBMX (non-selective) | 13 | 32 | 19 | 12 | 7 |
Note: Data is compiled from various sources and should be considered representative. Actual values may vary depending on experimental conditions. The lack of data for this compound highlights a gap in the current research landscape.
Experimental Protocols for PDE Inhibition Assays
The determination of a compound's PDE inhibitory activity is a critical step in its pharmacological characterization. A common method involves an in vitro enzyme assay.
Objective: To determine the IC50 value of a test compound against a specific PDE isozyme.
Materials:
-
Recombinant human PDE enzyme (specific isozyme)
-
Test compound (e.g., this compound)
-
Substrate: [³H]-cAMP or [³H]-cGMP
-
Scintillation fluid
-
Assay buffer (e.g., Tris-HCl, MgCl₂)
-
96-well microplates
-
Scintillation counter
Procedure:
-
Reaction Setup: A reaction mixture is prepared in each well of a 96-well plate containing the assay buffer, a fixed concentration of the PDE enzyme, and varying concentrations of the test compound.
-
Initiation: The reaction is initiated by the addition of the radiolabeled substrate ([³H]-cAMP or [³H]-cGMP).
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for enzymatic hydrolysis of the substrate.
-
Termination: The reaction is terminated by the addition of a stop solution, often containing a high concentration of a non-radiolabeled substrate or a denaturing agent.
-
Separation: The product of the hydrolysis ([³H]-5'-AMP or [³H]-5'-GMP) is separated from the unreacted substrate. This can be achieved using various techniques, such as anion-exchange chromatography or by using scintillant-impregnated beads that selectively bind to the product.
-
Quantification: The amount of radioactivity in the separated product is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control reaction without any inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Figure 2: A simplified workflow for a typical PDE inhibition assay.
Concluding Remarks for the Research Community
The exploration of novel theophylline derivatives, such as this compound, holds promise for the development of more selective and potent PDE inhibitors. The existing body of research on xanthine-based compounds suggests that substitutions at the 7 and 8 positions are key determinants of their inhibitory profile.
To advance our understanding of this compound, future research should focus on:
-
Systematic in vitro screening: Determining the IC50 values of this compound against a comprehensive panel of PDE isozymes is a critical first step.
-
Structure-activity relationship (SAR) studies: Synthesizing and evaluating a series of analogs with modifications at the benzyl and methylthio moieties will provide valuable insights into the structural requirements for potent and selective PDE inhibition.
-
Cell-based assays: Investigating the effects of the compound on intracellular cAMP and cGMP levels in relevant cell lines will help to validate its mechanism of action.
-
In vivo studies: Preclinical studies in animal models of diseases where PDE inhibition is a validated therapeutic strategy (e.g., asthma, COPD, neurodegenerative diseases) are necessary to assess the compound's efficacy and safety profile.
By systematically addressing these research questions, the scientific community can fully elucidate the therapeutic potential of this compound and its place within the broader landscape of phosphodiesterase inhibitors.
References
validation of 7-Benzyl-8-(methylthio)theophylline as a selective A1 adenosine antagonist
This guide provides a comparative analysis of selective A1 adenosine receptor antagonists, with a focus on the validation process. While specific experimental data for 7-Benzyl-8-(methylthio)theophylline is not publicly available, we will examine the validation of closely related and well-established A1 antagonists to provide a comprehensive overview of the evaluation process. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the experimental data and protocols crucial for validating the selectivity and performance of these compounds.
Introduction to A1 Adenosine Receptor Antagonism
The A1 adenosine receptor, a member of the G protein-coupled receptor (GPCR) family, plays a critical role in various physiological processes, including cardiovascular function, neuronal activity, and renal regulation. Its activation by endogenous adenosine typically leads to inhibitory effects through coupling with Gi/o proteins, resulting in the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Selective antagonists of the A1 receptor are therefore of significant therapeutic interest for conditions such as heart failure and renal dysfunction.
The validation of a compound as a selective A1 antagonist requires rigorous experimental evaluation to determine its binding affinity, selectivity over other adenosine receptor subtypes (A2A, A2B, and A3), and its functional ability to block the A1 signaling pathway.
Data Presentation: Comparison of Selective A1 Adenosine Antagonists
The following table summarizes the binding affinities (Ki values) of several well-characterized selective A1 adenosine receptor antagonists. The Ki value represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of the agonist, with lower values indicating higher binding affinity. Selectivity is determined by comparing the Ki value for the A1 receptor to those for other adenosine receptor subtypes.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | A1 Selectivity vs. A2A | Species |
| DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) | 3.9[1] | 130[1] | 50[1] | 4000[1] | ~33-fold | Human |
| 0.45[2] | 330[2] | - | - | ~733-fold | Rat | |
| KW-3902 (Rolofylline) | 0.19[3][4] | 170[3][4] | - | >10,000[3][4] | ~890-fold | Rat |
| SLV320 (Derenofylline) | 1[5] | 398[5] | - | 200[5] | ~398-fold | Human |
| BG9928 (Aventri) | Potent & Selective[6][7] | - | - | - | - | Human (in vivo) |
Note: Data for this compound is not available in the public domain. The compounds listed above are established selective A1 antagonists and serve as a benchmark for comparison.
Experimental Protocols
The validation of an A1 adenosine antagonist typically involves two key in vitro assays: a radioligand binding assay to determine affinity and selectivity, and a functional assay to confirm its antagonistic activity.
1. Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor.
-
Objective: To determine the binding affinity (Ki) of the test compound for the A1 adenosine receptor and other adenosine receptor subtypes.
-
Materials:
-
Cell membranes prepared from cells expressing the human A1, A2A, A2B, or A3 adenosine receptor.
-
A selective A1 radioligand, such as [3H]DPCPX (antagonist) or [3H]CCPA (agonist).[8][9]
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters and a cell harvester for filtration.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium (e.g., 60-90 minutes at 30°C).[9]
-
Terminate the reaction by rapid filtration through glass fiber filters to separate the bound and free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
-
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.
2. Functional Assay (cAMP Assay)
This assay measures the functional consequence of receptor activation, which for the A1 receptor is the inhibition of cAMP production.
-
Objective: To confirm that the test compound is an antagonist by measuring its ability to block the agonist-induced inhibition of cAMP production.
-
Materials:
-
Whole cells expressing the A1 adenosine receptor.
-
An A1 receptor agonist (e.g., N6-Cyclopentyladenosine - CPA).[10]
-
A phosphodiesterase inhibitor (to prevent cAMP degradation).[9]
-
Forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels).
-
Test compound.
-
A commercial cAMP detection kit (e.g., LANCE Ultra cAMP).[10]
-
-
Procedure:
-
Pre-incubate the cells with the test compound at various concentrations.
-
Stimulate the cells with a fixed concentration of an A1 agonist (e.g., CPA) in the presence of forskolin.
-
Incubate for a defined period (e.g., 30 minutes at room temperature).[10]
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection method.
-
-
Data Analysis: An antagonist will reverse the agonist-induced decrease in cAMP levels in a dose-dependent manner. The data are used to calculate the IC50 or the antagonist's dissociation constant (KB).[3]
Mandatory Visualizations
Below are diagrams illustrating the A1 adenosine receptor signaling pathway and a typical experimental workflow for validating a selective A1 antagonist.
References
- 1. DPCPX | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]
- 2. 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KW-3902, a selective high affinity antagonist for adenosine A1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tocris.com [tocris.com]
- 5. Adenosine Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. brainkart.com [brainkart.com]
- 7. Effects of multiple oral doses of an A1 adenosine antagonist, BG9928, in patients with heart failure: results of a placebo-controlled, dose-escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assay in Summary_ki [bdb99.ucsd.edu]
- 9. Identification and characterization of adenosine A1 receptor-cAMP system in human glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
Comparative Analysis of Theophylline Derivatives as Adenosine Receptor Antagonists
A Predicted Cross-Reactivity Profile for 7-Benzyl-8-(methylthio)theophylline
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the cross-reactivity profile of this compound is not currently available in the public domain. This guide provides a comparative analysis based on the known activities of its parent molecule, theophylline, and structurally related derivatives. The predicted profile for this compound is inferred from established structure-activity relationships (SAR) for xanthine-based compounds.
Introduction
Theophylline, a methylxanthine, is a well-established non-selective antagonist of adenosine receptors and an inhibitor of phosphodiesterase (PDE) enzymes.[1] Its derivatives are of significant interest in drug discovery for their potential to exhibit enhanced potency and selectivity for specific adenosine receptor subtypes (A1, A2A, A2B, and A3) or PDE isoforms. Understanding the cross-reactivity profile of novel theophylline derivatives is crucial for predicting their therapeutic efficacy and potential side effects. This guide provides a comparative overview of the cross-reactivity of theophylline and its derivatives, with a focus on substitutions at the 7 and 8 positions, to extrapolate a likely profile for this compound.
Predicted Profile of this compound
Based on the structure-activity relationships of theophylline derivatives, the following cross-reactivity profile for this compound can be hypothesized:
-
Adenosine A1 Receptor: The presence of a bulky benzyl group at the 7-position and a methylthio group at the 8-position may influence affinity for the A1 receptor. While 8-phenyl substitution on theophylline is known to increase A1 affinity, the effect of an 8-methylthio group is less predictable without direct experimental data.[2]
-
Adenosine A2A Receptor: Substitutions at the 8-position with bulky groups can impact A2A receptor affinity. The benzyl group at the N7 position is also likely to influence the interaction with this receptor subtype.
-
Adenosine A2B and A3 Receptors: Data for A2B and A3 receptor affinities of 7,8-disubstituted theophyllines is limited, making predictions for these subtypes challenging.
-
Phosphodiesterase (PDE) Inhibition: Theophylline is a non-selective PDE inhibitor. The bulky substituents in this compound may alter its interaction with the catalytic sites of various PDE isoforms.
Quantitative Cross-Reactivity Data of Theophylline and Derivatives
The following table summarizes the binding affinities (Ki) of theophylline and a selection of its derivatives for the four human adenosine receptor subtypes. This data, compiled from various studies, illustrates how substitutions at different positions on the xanthine core can modulate potency and selectivity.
| Compound | A1 (Ki, nM) | A2A (Ki, nM) | A2B (Ki, nM) | A3 (Ki, nM) | Reference(s) |
| Theophylline | 7,000 - 14,000 | 16,000 - 25,000 | >10,000 | >10,000 | [2][3] |
| 8-Phenyltheophylline | 400 | 500 | - | - | [2] |
| 1,3-Dipropyl-8-p-sulfophenylxanthine | 1,200 | 25,000 | - | - | [2] |
| 8-Cyclopentyltheophylline (CPT) | 1.1 | 1,500 | - | 1,900 | [4] |
| 8-(3-Chlorostyryl)caffeine (CSC) | 1,300 | 36 | - | 1,700 | [1] |
| Proxyphylline | 82 | 850,000 | - | - | [5] |
Note: '-' indicates data not available. Ki values can vary between different studies and experimental conditions.
Experimental Protocols
Detailed methodologies are essential for the accurate determination of a compound's cross-reactivity profile. Below are representative protocols for radioligand binding and functional assays.
Radioligand Binding Assay for Adenosine Receptors (A1, A2A, A2B, and A3)
This protocol is a generalized procedure for determining the binding affinity of a test compound to adenosine receptor subtypes expressed in cell membranes.
a. Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).
-
Harvest the cells and homogenize them in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).
b. Binding Assay:
-
For each receptor subtype, set up assay tubes containing:
-
A1 Receptor: Membrane homogenate from CHO-A1R cells, 1 nM [3H]DPCPX (radioligand), and varying concentrations of the test compound. The incubation buffer is 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EDTA, and 2 U/mL adenosine deaminase (ADA).[6]
-
A2A Receptor: Membrane homogenate from HEK293-A2AR cells, 6 nM [3H]CGS21680 (radioligand), and varying concentrations of the test compound. The incubation buffer is 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, and 2 U/mL ADA.[6]
-
A2B Receptor: Membrane homogenate from HEK293-A2BR cells, 5 nM [3H]CPX (radioligand), and varying concentrations of the test compound. The incubation buffer is 10 mM HEPES/Tris (pH 7.0), 1 mM MgCl2, and 1 mM EDTA.[6]
-
A3 Receptor: Membrane homogenate from HEK293-A3R cells, 0.15 nM [125I]AB-MECA (radioligand), and varying concentrations of the test compound. The incubation buffer is 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EDTA, and 2 U/mL ADA.[6]
-
-
Define non-specific binding using a high concentration of a known non-selective adenosine receptor ligand (e.g., 10 µM NECA).
-
Incubate the assay tubes at room temperature for 60-120 minutes.[6]
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C).
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
c. Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.
-
Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay (GloSensor™ Assay)
This assay measures the ability of a compound to antagonize the agonist-induced changes in intracellular cyclic AMP (cAMP) levels, providing a functional measure of its activity at Gs- or Gi-coupled adenosine receptors.
a. Cell Preparation:
-
Seed HEK293 cells stably expressing the adenosine receptor of interest (e.g., A2A-Gs coupled, or A1-Gi coupled) in a 96-well plate.
-
Transfect the cells with a pGloSensor™-cAMP plasmid.
-
Incubate the cells to allow for receptor and sensor expression.
b. Assay Procedure:
-
Remove the culture medium and add a GloSensor™ cAMP reagent-containing equilibration medium to each well.
-
Incubate the plate for 2 hours at room temperature in the dark.
-
Add varying concentrations of the test compound (potential antagonist) to the wells and incubate for a short period.
-
Add a known agonist for the specific adenosine receptor subtype (e.g., NECA for A2A).
-
Measure the luminescence signal at different time points using a luminometer.
c. Data Analysis:
-
For antagonists, the data will show a concentration-dependent inhibition of the agonist-induced luminescence signal.
-
Plot the response (luminescence) against the logarithm of the antagonist concentration.
-
Determine the IC50 value from the resulting inhibition curve.
Signaling Pathways and Visualization
Theophylline and its derivatives primarily exert their effects by antagonizing adenosine receptors, which are G-protein coupled receptors (GPCRs). The A1 and A3 subtypes are typically coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Conversely, the A2A and A2B subtypes are coupled to Gs proteins, which activate adenylyl cyclase and increase cAMP levels.[7] The antagonism of these receptors by a theophylline derivative would block these downstream signaling events.
Caption: Adenosine receptor signaling pathways and antagonism by theophylline derivatives.
The experimental workflow for determining the cross-reactivity profile of a test compound is a multi-step process that involves both binding and functional assays.
Caption: Experimental workflow for determining the cross-reactivity profile.
References
- 1. The role of adenosine receptors in the action of theophylline on human peripheral blood mononuclear cells from healthy and asthmatic subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 5. adooq.com [adooq.com]
- 6. Assay in Summary_ki [bindingdb.org]
- 7. Introduction to Adenosine Receptors as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel Xanthine Derivatives in Asthma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of novel xanthine derivatives—doxofylline, enprofylline, and bamifylline—against the traditional xanthine, theophylline, in preclinical and clinical asthma models. The information is supported by experimental data to aid in research and development decisions.
Executive Summary
Novel xanthine derivatives have been developed to improve upon the therapeutic window of theophylline by offering comparable or enhanced efficacy with a better safety profile. The primary mechanisms of action for these derivatives, like theophylline, involve the inhibition of phosphodiesterase (PDE) enzymes and modulation of adenosine receptors. However, their selectivity for specific PDE isoenzymes and adenosine receptor subtypes differs, leading to variations in their clinical effects and adverse event profiles.
-
Doxofylline demonstrates similar bronchodilatory effects to theophylline but with a significantly better safety profile, particularly regarding cardiovascular and central nervous system side effects. This is attributed to its low affinity for adenosine A1 and A2 receptors.[1]
-
Enprofylline is a potent bronchodilator that largely lacks the adenosine receptor antagonism seen with theophylline, which may contribute to its reduced central nervous system stimulant effects.[2]
-
Bamifylline acts as a selective adenosine A1 receptor antagonist and has shown comparable efficacy to theophylline in preventing allergen-induced bronchospasm.[3]
Data Presentation: Preclinical and Clinical Efficacy and Safety
The following tables summarize the quantitative data from various studies comparing the effects of novel xanthine derivatives with theophylline in both animal models of asthma and human clinical trials.
Table 1: Preclinical Data in Ovalbumin-Induced Asthma Models
| Parameter | Theophylline | Doxofylline | Enprofylline | Bamifylline |
| Airway Hyperresponsiveness (AHR) | Significant Reduction | Significant Reduction | Significant Reduction | Significant Reduction |
| Airway Resistance (RI) | - | Attenuated increase in a dose-dependent manner[4] | - | - |
| Inflammatory Cell Infiltration (BAL Fluid) | ||||
| Total Leukocytes | Reduction | Significant Reduction[5] | - | - |
| Eosinophils | Reduction | Significant Reduction[5][6] | - | - |
| Neutrophils | Reduction | Reduction | - | - |
| Macrophages | - | Significant Reduction[6] | - | - |
| Pro-inflammatory Cytokines (BAL Fluid) | ||||
| IL-4 | Reduction | Significant Reduction[5][7] | - | - |
| IL-5 | Reduction | Significant Reduction[7] | - | - |
| IL-13 | Reduction | Significant Reduction[7] | - | - |
| TNF-α | Reduction | Significant Reduction[6] | - | - |
| IFN-γ | - | Significant Reduction[6] | - | - |
Data for Enprofylline and Bamifylline in comprehensive ovalbumin-induced asthma models with these specific parameters are limited in the reviewed literature.
Table 2: Clinical Trial Data in Asthmatic Patients
| Parameter | Theophylline | Doxofylline | Enprofylline | Bamifylline |
| Forced Expiratory Volume in 1s (FEV1) | +17.4% from baseline[8] | +14.9% from baseline[8] | +0.30 L increase[9] | Comparable to Theophylline |
| Peak Expiratory Flow (PEF) | +23% increase[3] | - | +21% increase[3] | - |
| Asthma Attack Rate | Significant Reduction[8] | Significant Reduction[8] | - | - |
| Adverse Events (vs. Theophylline) | Higher Incidence | Significantly Lower (RR: 0.76)[10][11] | Fewer CNS excitatory effects[12] | Better Tolerability[13] |
| Drop-out rate due to adverse events | 31.4%[8] | 11.4%[8] | - | No drop-outs reported[13] |
Signaling Pathways and Mechanisms of Action
The differential effects of these xanthine derivatives can be attributed to their distinct interactions with key signaling pathways in asthma.
Caption: Comparative signaling pathways of xanthine derivatives.
Experimental Workflow
The evaluation of novel anti-asthmatic compounds typically follows a standardized workflow, from in vitro characterization to in vivo efficacy studies in animal models.
Caption: A typical experimental workflow for evaluating anti-asthma drugs.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Ovalbumin-Induced Murine Model of Allergic Asthma
This model is widely used to screen for anti-asthmatic drugs and mimics the eosinophilic inflammation characteristic of allergic asthma.[14][15][16]
-
Sensitization: Mice (e.g., BALB/c strain) are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide. A typical protocol involves injections on day 0 and day 14.[15]
-
Challenge: Following sensitization, mice are challenged with aerosolized OVA for a set duration (e.g., 20-30 minutes) on consecutive days (e.g., days 21-23).[15]
-
Treatment: The novel xanthine derivatives or theophylline are administered to the treatment groups, typically prior to each OVA challenge. A vehicle control group receives the delivery vehicle alone.
-
Endpoint Analysis: 24-48 hours after the final OVA challenge, various parameters are assessed, including airway hyperresponsiveness, bronchoalveolar lavage fluid analysis, and lung histology.
Measurement of Airway Hyperresponsiveness (AHR)
AHR is a key feature of asthma and is measured by assessing the degree of airway narrowing in response to a bronchoconstrictor, such as methacholine.[1][17]
-
Invasive Measurement: Anesthetized and tracheostomized mice are mechanically ventilated. Lung resistance and compliance are measured at baseline and after exposure to increasing concentrations of aerosolized methacholine.[1]
-
Non-invasive Measurement: Conscious, unrestrained mice are placed in a whole-body plethysmography chamber. The enhanced pause (Penh), an index of airway obstruction, is measured before and after methacholine challenge.[1]
Bronchoalveolar Lavage (BAL) Fluid Analysis
BAL fluid is collected to analyze the inflammatory cell infiltrate in the airways.
-
Procedure: Post-mortem, the lungs are lavaged with a fixed volume of sterile saline via a tracheal cannula.
-
Total and Differential Cell Counts: The collected BAL fluid is centrifuged, and the cell pellet is resuspended. Total cell numbers are determined using a hemocytometer. For differential counts, cells are cytospun onto slides, stained (e.g., with Wright-Giemsa), and different cell types (eosinophils, neutrophils, macrophages, lymphocytes) are counted under a microscope.[18]
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
ELISA is used to quantify the levels of specific cytokines in the BAL fluid supernatant to assess the type and magnitude of the inflammatory response.
-
Procedure: The supernatant from the centrifuged BAL fluid is collected. Commercially available ELISA kits for specific cytokines (e.g., IL-4, IL-5, IL-13, TNF-α) are used according to the manufacturer's instructions.
-
Quantification: The optical density is read using a microplate reader, and cytokine concentrations are determined by comparison to a standard curve.
References
- 1. What is the mechanism of Doxofylline? [synapse.patsnap.com]
- 2. Enprofylline - Wikipedia [en.wikipedia.org]
- 3. Selective activity of bamifylline on adenosine A1-receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. todayspractitioner.com [todayspractitioner.com]
- 6. veterinaryworld.org [veterinaryworld.org]
- 7. Protective activity of asatone against ovalbumin-induced allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent adenosine receptor antagonists that are selective for the A1 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Doxofylline | C11H14N4O4 | CID 50942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. The role of adenosine receptors in the action of theophylline on human peripheral blood mononuclear cells from healthy and asthmatic subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Effects of enprofylline on A1 and A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rolofylline: a selective adenosine 1 receptor antagonist for the treatment of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. abcfarmaceutici.it [abcfarmaceutici.it]
- 15. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 16. Eosinophils and the ovalbumin mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
- 18. researchgate.net [researchgate.net]
Unveiling the Molecular Target of 7-Benzyl-8-(methylthio)theophylline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Theophylline Derivatives
The following table summarizes the binding affinities (Ki) for various adenosine receptor subtypes and the half-maximal inhibitory concentrations (IC50) for phosphodiesterase of theophylline and a selection of its 8-substituted derivatives. This comparative data allows for an informed estimation of the potential activity of 7-Benzyl-8-(methylthio)theophylline.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | PDE IC50 (µM) |
| Theophylline | 13,000 | 25,000 | 17,000 | >100,000 | ~100-1000 (non-selective) |
| 8-Phenyltheophylline | 18 | 1,200 | - | - | Ineffective |
| 8-Cyclopentyltheophylline (CPT) | 0.5 | 150 | - | - | - |
| 1,3-Diethyl-8-phenylxanthine | - | 200 | - | - | - |
| 3-Isobutyl-1-methylxanthine (IBMX) | - | - | - | - | ~2-50 (non-selective) |
| Thiotheophylline | - | - | - | - | More potent than Theophylline |
Based on the structure-activity relationships of related compounds, this compound, with substitutions at both the 7 and 8 positions, is predicted to be a potent antagonist of adenosine receptors. The 8-methylthio group may also confer inhibitory activity against phosphodiesterases, potentially with greater potency than the parent theophylline molecule.
Signaling Pathways and Experimental Workflow
To understand the mechanism of action, it is crucial to visualize the relevant signaling pathways and the experimental procedures used to determine the molecular targets.
Caption: Adenosine and Phosphodiesterase Signaling Pathways.
The diagram above illustrates the canonical adenosine receptor signaling cascade and the role of phosphodiesterase in regulating cyclic AMP (cAMP) levels. This compound is hypothesized to act as an antagonist at adenosine receptors and as an inhibitor of PDE.
Caption: Radioligand Binding Assay Workflow.
This workflow outlines the key steps in a competitive radioligand binding assay, a standard method to determine the binding affinity of a compound for a specific receptor.
Experimental Protocols
Below are detailed methodologies for the key experiments used to characterize the molecular targets of theophylline derivatives.
Adenosine Receptor Binding Assay (Radioligand Competition Assay)
Objective: To determine the binding affinity (Ki) of this compound for the A1, A2A, A2B, and A3 adenosine receptor subtypes.
Materials:
-
Cell membranes from stable cell lines overexpressing a single human adenosine receptor subtype (A1, A2A, A2B, or A3).
-
Radioligand specific for each receptor subtype (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known non-radioactive antagonist).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend them in the assay buffer to a final protein concentration of 50-100 µg/mL.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of varying concentrations of this compound (typically a serial dilution).
-
50 µL of the specific radioligand at a concentration near its Kd.
-
50 µL of the prepared cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Phosphodiesterase (PDE) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various PDE isoforms.
Materials:
-
Recombinant human PDE enzymes (e.g., PDE1, PDE2, PDE3, PDE4, PDE5).
-
Substrate: cyclic AMP (cAMP) or cyclic GMP (cGMP).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2).
-
Detection reagents (e.g., a kit utilizing a phosphatase to convert the product AMP/GMP to a detectable signal).
-
Microplate reader.
Procedure:
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
Varying concentrations of this compound.
-
The specific PDE enzyme.
-
-
Pre-incubation: Pre-incubate the plate for 10-15 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the substrate (cAMP or cGMP) to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 30°C.
-
Termination and Detection: Stop the reaction and add the detection reagents according to the manufacturer's instructions. This typically involves an enzymatic step to convert the product (AMP or GMP) into a signal (e.g., colorimetric, fluorescent, or luminescent) that can be measured.
-
Measurement: Read the signal using a microplate reader at the appropriate wavelength.
-
Data Analysis:
-
Calculate the percentage of PDE inhibition for each concentration of this compound compared to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
By following these protocols, researchers can definitively determine the molecular target and potency of this compound and compare its activity to other relevant compounds in the field of drug discovery.
independent replication of 7-Benzyl-8-(methylthio)theophylline findings
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 8-substituted theophylline derivatives, offering insights into their biological activities and mechanisms of action. While independent replication data for the specific compound 7-Benzyl-8-(methylthio)theophylline is not publicly available, this guide synthesizes findings on the broader class of 8-substituted theophyllines to inform future research and development.
Theophylline, a methylxanthine compound, has long been a cornerstone in the treatment of respiratory diseases due to its bronchodilator and anti-inflammatory effects.[1] Its derivatives, particularly those with substitutions at the 8-position, have been extensively explored to enhance potency and selectivity for various biological targets.[2][3] This guide summarizes key findings on these derivatives, presents comparative data on their biological activities, details common experimental protocols, and visualizes relevant biological pathways and synthetic workflows.
Comparative Biological Activities of 8-Substituted Theophylline Derivatives
The primary mechanism of action for theophylline and its derivatives involves the non-selective inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors (A1, A2, and A3).[4][5][6] Modifications at the 8-position of the theophylline scaffold have yielded compounds with varied and sometimes enhanced biological profiles, including bronchodilator, antibacterial, and selective adenosine receptor antagonist activities.[7][8]
Below is a summary of the reported biological activities for various 8-substituted theophylline derivatives compared to the parent compound, theophylline, and a common clinical alternative, aminophylline.
| Compound/Derivative Class | Primary Biological Activity | Potency/Efficacy Comparison | Key Findings |
| Theophylline | Bronchodilator, Anti-inflammatory | Baseline for comparison | Non-selective PDE inhibitor and adenosine receptor antagonist.[4][5] |
| Aminophylline | Bronchodilator | Standard clinical comparator | A 2:1 complex of theophylline and ethylenediamine. |
| 8-Aryl Theophyllines | Adenosine Receptor Antagonist | 30- to 60-fold greater potency at A1 receptors than unsubstituted theophylline.[2] | The aryl group significantly enhances affinity for adenosine receptors.[2] |
| 8-Cycloalkyl Theophyllines | A1-Selective Adenosine Antagonist | High affinity and selectivity for A1 receptors.[2] | The size and nature of the cycloalkyl group influence selectivity.[2] |
| 8-(1,2,4-triazol-3-ylmethylthio) Theophyllines | Bronchodilator, Antibacterial | Some compounds showed bronchodilator activity similar to aminophylline and more potent antibacterial activity than ampicillin.[8] | Compound 8c, in one study, demonstrated a promising combination of both activities.[8] |
| 6-(4-substituted phenyl)thiazolo[2,3-f]theophyllines | Bronchodilator, Antibacterial | Moderate to good bronchodilator activity, with some compounds comparable to aminophylline.[8] | Offers a dual-action potential for respiratory diseases with a bacterial component.[8] |
| 8-Anilide Theophyllines | Bronchodilator, Antibacterial | Significant anti-bronchoconstrictive activity compared to aminophylline; some derivatives showed notable antibacterial effects.[7] | The anilide substitution provides a scaffold for developing dual-action agents.[7] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for evaluating the biological activity of theophylline derivatives.
Bronchodilator Activity Assessment (In Vivo)
This protocol is based on the acetylcholine-induced bronchospasm model in guinea pigs.[7][8]
-
Animal Model: Male Dunkin-Hartley guinea pigs are typically used.
-
Anesthesia: Animals are anesthetized, commonly with urethane.
-
Surgical Preparation: The jugular vein is cannulated for drug administration, and the trachea is cannulated and connected to a respiratory pump and a transducer to record respiratory pressure changes.
-
Induction of Bronchoconstriction: A stable bronchoconstriction is induced by an intravenous infusion of an agonist like acetylcholine or histamine.
-
Drug Administration: The test compounds (theophylline derivatives) and standard drugs (e.g., aminophylline) are administered intravenously at various doses.
-
Measurement: The percentage of protection against the induced bronchoconstriction is calculated by comparing the pressure changes before and after drug administration.
Adenosine Receptor Binding Assay
This protocol is a standard method to determine the affinity of compounds for adenosine receptors.[2]
-
Tissue Preparation: Rat brain membranes are commonly used as a source of A1 adenosine receptors.
-
Radioligand: A radiolabeled ligand, such as [3H]N6-phenylisopropyladenosine, is used to bind to the receptors.
-
Competition Assay: The prepared membranes are incubated with the radioligand and varying concentrations of the test compounds.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The radioactivity of the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibition constant (Ki).
Antibacterial Activity Assessment (In Vitro)
The antibacterial activity of theophylline derivatives is often evaluated using the agar well diffusion method.[7][8]
-
Bacterial Strains: A panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are used.
-
Culture Preparation: The bacterial strains are cultured in a suitable broth to a specific turbidity.
-
Agar Plate Inoculation: The surface of Mueller-Hinton agar plates is uniformly inoculated with the bacterial suspension.
-
Well Preparation: Wells are created in the agar using a sterile borer.
-
Compound Application: A defined volume of the test compound solution (at a specific concentration) is added to each well. A standard antibiotic (e.g., ampicillin) and a solvent control are also included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.
Visualizing Mechanisms and Workflows
To better understand the cellular mechanisms of theophylline and the general process of synthesizing its derivatives, the following diagrams are provided.
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. 8-SUBSTITUTED XANTHINES AS ANTAGONISTS AT A1- AND A2-ADENOSINE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Theophylline - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Theophylline? [synapse.patsnap.com]
- 6. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Design and synthesis of new 8-anilide theophylline derivatives as bronchodilators and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of some new theophylline derivatives with bronchodilator and antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bronchodilator Effects of Theophylline Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bronchodilator effects of theophylline and its analogues, supported by experimental data. The information is intended to assist researchers and professionals in the field of respiratory drug development in understanding the pharmacological nuances of these compounds.
Executive Summary
Theophylline has long been a cornerstone in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its bronchodilator and anti-inflammatory effects are well-documented. However, its narrow therapeutic index and associated side effects have driven the development of various analogues aimed at improving its efficacy and safety profile. This guide delves into a comparative analysis of prominent theophylline analogues—doxofylline, bamifylline, acebrophylline, and enprofylline—evaluating their bronchodilator potency, mechanisms of action, and clinical effectiveness relative to the parent compound.
Data Presentation: Comparative Bronchodilator Potency
The following table summarizes the in vitro bronchodilator potency of theophylline and its analogues, primarily expressed as EC50 values obtained from guinea pig tracheal relaxation assays. Lower EC50 values indicate higher potency.
| Compound | EC50 (μM) | Species/Tissue | Notes |
| Theophylline | 162 ± 17[1] | Guinea Pig Trachea | Standard reference compound. |
| Doxofylline | ~15 times higher than aminophylline | Guinea Pig Trachea | EC50 for inhibiting adenosine-induced relaxation was ~15 times greater than aminophylline, suggesting lower adenosine receptor antagonism.[2] |
| Bamifylline | More potent than theophylline | Guinea Pig Lung | At 1 x 10⁻³ M, bamifylline was 2.7 times more potent than theophylline in reducing histamine release.[3] |
| 1,3-di-n-propylxanthine | ~2 times more active than theophylline | Guinea Pig Trachea | A potent theophylline analog.[1] |
| 3-Isobutyl-1-methylxanthine | 7.1 ± 1.8 | Guinea Pig Trachea | Among the most potent tracheal relaxants identified in the study.[1] |
| Enprofylline | 56 ± 9[1] | Guinea Pig Trachea | A xanthine derivative with weak adenosine receptor antagonism.[4][5] |
Signaling Pathways and Mechanisms of Action
The bronchodilator effect of theophylline and its analogues is primarily mediated through the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent relaxation of airway smooth muscle.[6] However, theophylline also acts as a non-selective adenosine receptor antagonist, which is linked to some of its adverse effects.[7] Many of its analogues have been designed to minimize this activity.
Figure 1: Signaling pathway of theophylline-induced bronchodilation.
Experimental Protocols
1. In Vitro Bronchodilator Assay: Guinea Pig Tracheal Ring Preparation
This protocol is a standard method for assessing the direct relaxant effect of compounds on airway smooth muscle.
-
Tissue Preparation:
-
Male Dunkin-Hartley guinea pigs (250-350 g) are euthanized.
-
The trachea is excised and placed in Krebs-Henseleit solution (composition in mM: NaCl 118.0, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25.0, and glucose 11.1).[8]
-
The trachea is cleaned of adhering connective tissue and cut into rings, typically 2-3 mm in width.[9]
-
-
Organ Bath Setup:
-
Tracheal rings are suspended between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.[8]
-
One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.
-
An optimal resting tension of 1 g is applied to the rings, and they are allowed to equilibrate for at least 60 minutes, with the buffer being replaced every 15 minutes.
-
-
Experimental Procedure:
-
After equilibration, the tracheal rings are contracted with a submaximal concentration of a contractile agent, such as carbachol (1 µM) or histamine (1 µM), to induce a stable tonic contraction.[8]
-
Once a stable contraction plateau is reached, cumulative concentration-response curves are generated by adding increasing concentrations of the test compounds (theophylline or its analogues) to the organ bath.
-
The relaxant effect is measured as the percentage reversal of the induced contraction.
-
The EC50 (the concentration of the compound that produces 50% of its maximal relaxant effect) is calculated from the concentration-response curve.
-
2. In Vivo Assessment of Bronchodilation: Animal Models
In vivo studies in animal models, such as guinea pigs or mice, are used to evaluate the bronchodilator effects in a more complex physiological system.
-
Animal Model:
-
Measurement of Airway Resistance:
-
Experimental Procedure:
-
A baseline measurement of airway function is established.
-
Bronchoconstriction is induced by administering a bronchoconstrictor agent via inhalation or intravenous injection.
-
The test compound (theophylline or analogue) is administered (e.g., intravenously, intraperitoneally, or by inhalation) prior to or after the bronchoconstrictor challenge.[10]
-
Changes in airway resistance and compliance are recorded to determine the protective or reversal effect of the test compound.
-
References
- 1. Activities of caffeine, theophylline, and enprofylline analogs as tracheal relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Doxofylline and theophylline are xanthines with partly different mechanisms of action in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological activity of bamifylline on lung anaphylaxis: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of bronchoconstrictors and bronchodilators on a novel human small airway preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enprofylline - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - Sumarelli Albuquerque - Annals of Translational Medicine [atm.amegroups.org]
- 10. A Novel in vivo System to Test Bronchodilators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discriminating measures of bronchodilator drug efficacy and potency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Immunomodulatory Landscape of Xanthine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the immunomodulatory properties of commonly studied xanthine derivatives: caffeine, theophylline, pentoxifylline, and 3-isobutyl-1-methylxanthine (IBMX). The information presented is intended to assist researchers in selecting the appropriate xanthine derivative for their studies and to provide a foundational understanding of their differential effects on the immune system.
Core Mechanisms of Immunomodulation
Xanthine derivatives primarily exert their immunomodulatory effects through two key mechanisms:
-
Non-selective inhibition of phosphodiesterases (PDEs): This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a critical second messenger that generally has immunosuppressive effects.[1]
-
Antagonism of adenosine receptors: By blocking adenosine receptors, particularly A1 and A2A, xanthine derivatives can interfere with the immunomodulatory signals of endogenous adenosine.[2]
The balance between these two mechanisms, along with other potential off-target effects, contributes to the distinct immunomodulatory profiles of each xanthine derivative.
Comparative Data on Xanthine Derivatives
The following tables summarize quantitative data on the inhibitory activities of xanthine derivatives against phosphodiesterase isoforms and their binding affinities for adenosine receptor subtypes.
Table 1: Inhibitory Activity of Xanthine Derivatives against Phosphodiesterase (PDE) Isoforms (IC50, µM)
| Derivative | PDE1 | PDE2 | PDE3 | PDE4 | PDE5 |
| Caffeine | ~130 | ~230 | ~160 | ~200 | ~40 |
| Theophylline | ~100 | ~100 | ~30 | ~100 | ~100 |
| Pentoxifylline | >100 | >100 | ~100 | ~100 | ~100 |
| IBMX | 18 | 37 | 45 | 11 | 3.2 |
| Propentofylline | - | 20 | >100 | >100 | - |
| Torbafylline | Selectivity for PDE I | - | >100 | >100 | - |
| Albifylline | - | - | >100 | >100 | - |
Data compiled from various sources.[3][4] Note: IC50 values can vary depending on the experimental conditions.
Table 2: Binding Affinity of Xanthine Derivatives for Adenosine Receptor Subtypes (Ki, µM)
| Derivative | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor |
| Caffeine | 29 | 45 | >100 | >100 |
| Theophylline | 13 | 25 | >100 | >100 |
| Pentoxifylline | >100 | >100 | >100 | >100 |
| IBMX | 14 | 30 | 50 | >100 |
| 8-Phenyltheophylline | 0.009 | 6.3 | - | - |
| 1,3-Diethyl-8-phenylxanthine | 0.044 | 0.2 | - | - |
Data compiled from various sources.[5][6] Note: Ki values can vary depending on the experimental conditions and tissue source.
Effects on Immune Cells and Cytokine Production
The following table summarizes the observed effects of different xanthine derivatives on various immune cell functions and cytokine production.
Table 3: Immunomodulatory Effects of Xanthine Derivatives on Immune Cells and Cytokines
| Derivative | Immune Cell Type | Effect | Cytokine Modulation |
| Caffeine | Macrophages, Monocytes, T-cells, Neutrophils | Inhibition of chemotaxis, reduced T-cell proliferation, suppression of antibody production.[7][8][9] | Decreased TNF-α, IL-2, IFN-γ, IL-4, IL-5, IL-10.[7][8][9] In some contexts, can enhance IL-8, IL-6, and IL-1β in M-MΦs.[10] |
| Theophylline | T-cells, Eosinophils, Neutrophils | Inhibition of T-cell proliferation, induction of eosinophil apoptosis, inhibition of neutrophil degranulation.[1][11] | Decreased IL-2, IFN-γ, IL-4, IL-5, and TNF-α. Increased IL-10.[11][12][13] |
| Pentoxifylline | Neutrophils, Mononuclear cells | Inhibition of neutrophil chemotaxis and respiratory burst.[7][14] | Decreased TNF-α and IFN-γ.[15] |
| IBMX | Myeloid-derived suppressor cells (MDSCs) | Enhanced immunosuppressive activity of MDSCs. | Decreased IL-1β and IL-10 in some contexts.[16] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The primary signaling pathway modulated by xanthine derivatives involves the inhibition of phosphodiesterases, leading to an accumulation of intracellular cAMP. This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets to mediate immunosuppressive effects, such as the inhibition of NF-κB activation and subsequent reduction in pro-inflammatory cytokine production.
Figure 1: Simplified signaling pathway of xanthine derivatives via PDE inhibition.
Another key mechanism is the antagonism of adenosine receptors. Adenosine, acting through its receptors, can have both pro- and anti-inflammatory effects depending on the receptor subtype and cell type. By blocking these receptors, xanthine derivatives can modulate these downstream signaling events.
Figure 2: Mechanism of xanthine derivatives through adenosine receptor antagonism.
Experimental Workflow: Cytokine Measurement by ELISA
A common workflow to assess the effect of xanthine derivatives on cytokine production involves isolating immune cells, stimulating them in the presence of the compound, and then measuring cytokine levels in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Figure 3: Experimental workflow for measuring cytokine production by ELISA.
Detailed Experimental Protocols
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Blood Collection: Collect whole blood from healthy donors in tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Dilution: Dilute the blood with an equal volume of phosphate-buffered saline (PBS).
-
Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque) in a conical tube.
-
Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Harvesting: After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing the PBMCs.
-
Washing: Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
Cell Counting: Resuspend the cell pellet in culture medium and count the cells using a hemocytometer or an automated cell counter. Adjust the cell concentration as needed for the specific experiment.[10][17][18][19]
Measurement of Cytokine Production by ELISA
-
Plate Coating: Coat a 96-well high-binding microplate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature to prevent non-specific binding.
-
Sample Incubation: Add cell culture supernatants (collected as described in the workflow) and standards to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate as described in step 2.
-
Detection Antibody: Add a biotinylated detection antibody specific for the cytokine of interest and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate as described in step 2.
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes at room temperature in the dark.
-
Washing: Wash the plate as described in step 2.
-
Substrate Addition: Add a substrate solution (e.g., TMB) and incubate until a color change is observed.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[8][20][21][22][23]
Measurement of Intracellular cAMP Levels
-
Cell Stimulation: Culture immune cells in the presence of the xanthine derivative and a stimulant (e.g., forskolin, an adenylate cyclase activator).
-
Cell Lysis: Lyse the cells using a lysis buffer to release intracellular cAMP.
-
Competitive Immunoassay: Use a commercial cAMP assay kit, which typically involves a competitive binding immunoassay. In this assay, cAMP from the sample competes with a labeled cAMP (e.g., alkaline phosphatase-conjugated) for binding to a limited amount of anti-cAMP antibody.
-
Detection: The amount of labeled cAMP bound to the antibody is inversely proportional to the amount of cAMP in the sample. The signal is then detected using a suitable substrate and a luminometer or spectrophotometer.[13][24][25][26]
Neutrophil Chemotaxis Assay (Boyden Chamber)
-
Neutrophil Isolation: Isolate neutrophils from whole blood using density gradient centrifugation.
-
Chamber Setup: Place a chemoattractant (e.g., IL-8 or fMLP) in the lower chamber of a Boyden chamber. Place a microporous membrane (typically 3-5 µm pore size) over the lower chamber.
-
Cell Seeding: Add the isolated neutrophils, pre-incubated with or without the xanthine derivative, to the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a specified time (e.g., 60-90 minutes) to allow for cell migration.
-
Cell Staining and Counting: After incubation, remove the membrane, fix, and stain the cells that have migrated to the underside of the membrane. Count the migrated cells in several high-power fields under a microscope.[7][14][27][28][29]
Measurement of Reactive Oxygen Species (ROS) Production
-
Cell Preparation: Isolate neutrophils or other phagocytes and resuspend them in a suitable buffer.
-
Probe Loading: Incubate the cells with a fluorescent probe that is sensitive to ROS, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is non-fluorescent until it is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
-
Treatment: Treat the cells with the xanthine derivative and then stimulate ROS production with an agent like phorbol 12-myristate 13-acetate (PMA).
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorometer, fluorescence microscope, or flow cytometer. The intensity of the fluorescence is proportional to the amount of ROS produced.[3][15][30][31]
Western Blot Analysis of STAT1 Phosphorylation
-
Cell Treatment and Lysis: Treat cells (e.g., PBMCs) with the xanthine derivative and a stimulant (e.g., IFN-γ). Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT1 (p-STAT1) overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Washing: Wash the membrane with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system. The intensity of the bands corresponds to the level of STAT1 phosphorylation.[5][32][33][34]
Histone Deacetylase (HDAC) Activity Assay
-
Nuclear Extract Preparation: Isolate nuclear extracts from cells treated with the xanthine derivative.
-
HDAC Assay: Use a commercial HDAC activity assay kit. These kits typically provide a fluorescently labeled acetylated peptide substrate.
-
Enzymatic Reaction: Incubate the nuclear extracts with the substrate. HDACs in the extract will deacetylate the substrate.
-
Developer Addition: Add a developer solution that specifically cleaves the deacetylated substrate, releasing the fluorescent molecule.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer. The fluorescence intensity is directly proportional to the HDAC activity.[2][9][11][12][35]
References
- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. HDAC Activity Assay Kit | 566328 [merckmillipore.com]
- 3. Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry [protocols.io]
- 4. Intracellular Cytokine Staining Protocol [anilocus.com]
- 5. Immunoblot analysis of STAT1 phosphorylation. [bio-protocol.org]
- 6. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 7. criver.com [criver.com]
- 8. novamedline.com [novamedline.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Isolation of Human PBMCs [bio-protocol.org]
- 11. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abcam.com [abcam.com]
- 13. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 14. Neutrophil Chemotaxis Assays [bio-protocol.org]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. med.virginia.edu [med.virginia.edu]
- 17. Human PBMC isolation and cell culture [bio-protocol.org]
- 18. reprocell.com [reprocell.com]
- 19. sanguinebio.com [sanguinebio.com]
- 20. protocols.io [protocols.io]
- 21. 3.7. Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 [bio-protocol.org]
- 22. Determination of IL-10, IL-6 and TNF-α levels by enzyme-linked immunosorbent assay [bio-protocol.org]
- 23. mabtech.com [mabtech.com]
- 24. content.abcam.com [content.abcam.com]
- 25. resources.rndsystems.com [resources.rndsystems.com]
- 26. Intracellular cAMP measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 27. 3.2. Neutrophil Chemotaxis Assay [bio-protocol.org]
- 28. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pubcompare.ai [pubcompare.ai]
- 30. tandfonline.com [tandfonline.com]
- 31. youtube.com [youtube.com]
- 32. pubcompare.ai [pubcompare.ai]
- 33. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 34. researchgate.net [researchgate.net]
- 35. Histone Deacetylase Activity Assay | Springer Nature Experiments [experiments.springernature.com]
Comparative Analysis of Side-Effect Profiles: 7-Benzyl-8-(methylthio)theophylline vs. Aminophylline
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative assessment of the side-effect profiles of the established bronchodilator, aminophylline, and a novel xanthine derivative, 7-Benzyl-8-(methylthio)theophylline. While extensive clinical data is available for aminophylline, the profile for this compound is hypothesized based on structure-activity relationships (SAR) of theophylline derivatives. This document is intended to guide preclinical and clinical research by outlining known toxicities and predicting the potential safety profile of a new chemical entity.
Introduction
Aminophylline, a 2:1 complex of theophylline and ethylenediamine, is a well-established methylxanthine drug used for treating airway obstruction in conditions like asthma and COPD.[1][2] Its use is often limited by a narrow therapeutic index and a significant side-effect profile, primarily driven by the theophylline component.[3][4] Theophylline's adverse effects stem from its non-selective inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors (A1, A2A, A2B, A3).[3][5][6]
This compound is a synthetic derivative of theophylline. While no direct pharmacological data for this specific compound is publicly available, its structure suggests a modified interaction with biological targets. Substitutions on the xanthine core, particularly at the C8 position, are known to significantly alter affinity and selectivity for adenosine receptor subtypes.[7][8][9] This guide hypothesizes that the 8-(methylthio) and 7-Benzyl substitutions may modulate the side-effect profile compared to the parent compound, theophylline.
Comparative Side-Effect Profiles
The side effects of aminophylline are well-documented and primarily relate to the systemic effects of theophylline.[10] The profile for this compound remains predictive and requires experimental validation.
Table 1: Comparison of Known and Hypothesized Side-Effect Profiles
| System Affected | Side Effect | Aminophylline (Theophylline-Mediated) | This compound (Hypothesized) |
| Cardiovascular | Tachycardia, Arrhythmias, Hypotension | Mechanism: Non-selective antagonism of A1 adenosine receptors in the heart and inhibition of PDE3.[5] This leads to increased heart rate and contractility.[3] | Hypothesis: The 8-(methylthio) group may confer selectivity, potentially reducing affinity for cardiac A1 receptors. This could lead to a reduced risk of tachycardia and arrhythmias . The large benzyl group at N7 might also alter receptor interaction. |
| Central Nervous System (CNS) | Headache, Insomnia, Irritability, Dizziness, Seizures (in toxicity) | Mechanism: Antagonism of A1 and A2A adenosine receptors in the brain, leading to CNS stimulation.[3][4] Seizures can occur in severe toxicity.[3] | Hypothesis: CNS stimulant effects are likely to persist due to A2A receptor antagonism. However, altered blood-brain barrier penetration due to the benzyl and methylthio groups could either increase or decrease these effects. Seizure threshold may be different and requires evaluation. |
| Gastrointestinal (GI) | Nausea, Vomiting, Increased Gastric Acid Secretion | Mechanism: PDE inhibition and possibly central effects are responsible for nausea and vomiting.[1][5] Increased gastric acid is also a known effect.[1] | Hypothesis: GI side effects are common to xanthine derivatives and are likely to be present. The severity may be altered depending on the compound's potency and local irritant effects. |
| Metabolic | Hypokalemia, Hyperglycemia | Mechanism: Caused by catecholamine release.[10][11] These are more common in acute toxicity.[11] | Hypothesis: The potential for metabolic disturbances is likely retained, as this is a class effect of xanthines. The magnitude may differ based on the overall pharmacological potency. |
| Allergic | Hypersensitivity Reactions | Mechanism: Primarily attributed to the ethylenediamine component of aminophylline.[1] | Hypothesis: As a single chemical entity without ethylenediamine, this compound would not pose a risk for ethylenediamine-specific hypersensitivity . |
Mechanistic Pathways of Side Effects
The diagrams below illustrate the established mechanism of aminophylline and the hypothesized mechanism for this compound, highlighting the potential for altered receptor selectivity.
Caption: Mechanism of Aminophylline's actions and side effects.
Caption: Hypothesized mechanism with potential for altered selectivity.
Proposed Experimental Protocols for Comparative Assessment
To validate the hypothesized side-effect profile, a series of preclinical experiments are necessary. The following protocols outline a standard workflow for a head-to-head comparison.
In Vitro Target Engagement and Selectivity
-
Objective: To determine the binding affinity and functional activity of this compound and theophylline (as the active component of aminophylline) at key targets.
-
Methodology:
-
Adenosine Receptor Binding Assays:
-
Utilize competitive radioligand binding assays with membrane preparations from cells expressing human recombinant A1, A2A, A2B, and A3 adenosine receptors.[7]
-
Calculate the inhibition constant (Ki) for each compound at each receptor subtype to determine affinity and selectivity.
-
-
Phosphodiesterase (PDE) Inhibition Assays:
-
Employ enzymatic assays to measure the inhibition of major PDE isoenzymes (e.g., PDE3, PDE4, PDE5) by each compound.
-
Determine the IC50 values to quantify inhibitory potency.
-
-
In Vivo Cardiovascular Safety Pharmacology
-
Objective: To assess and compare the cardiovascular side effects of both compounds in a relevant animal model.
-
Methodology:
-
Animal Model: Anesthetized rats or guinea pigs instrumented for hemodynamic monitoring.[12]
-
Procedure:
-
Administer increasing intravenous doses of aminophylline and this compound.
-
Continuously monitor key parameters: electrocardiogram (ECG) for heart rate and arrhythmias, and arterial blood pressure.[12]
-
Analyze dose-response curves for changes in heart rate, blood pressure, and the incidence of cardiac arrhythmias.
-
-
In Vivo Central Nervous System (CNS) Safety Assessment
-
Objective: To evaluate the potential for CNS stimulation and pro-convulsant activity.
-
Methodology:
-
Locomotor Activity:
-
Administer compounds to conscious rodents and measure spontaneous locomotor activity using automated activity monitors. An increase in activity suggests a CNS stimulant effect.
-
-
Seizure Threshold Test:
-
Administer a sub-convulsive dose of a chemical convulsant (e.g., pentylenetetrazol) to animals pre-treated with the test compounds or vehicle.
-
A reduction in the dose of convulsant required to induce seizures, or an increase in seizure severity, indicates a pro-convulsant effect.
-
-
The workflow for this comprehensive preclinical assessment is visualized below.
Caption: Preclinical workflow for comparative side-effect profiling.
Conclusion and Future Directions
Aminophylline remains a useful therapeutic agent, but its clinical utility is hampered by a well-known side-effect profile driven by the non-selective actions of theophylline. The novel derivative, this compound, presents a theoretical opportunity for an improved safety profile. The substitution at the C8 position is a key strategy in medicinal chemistry for enhancing selectivity towards adenosine receptor subtypes.[7][9][13] If the 8-(methylthio) group confers reduced affinity for cardiac A1 receptors while maintaining affinity for A2B receptors involved in bronchodilation, a significant reduction in cardiotoxicity could be achieved.
The proposed experimental plan provides a clear path to empirically test this hypothesis. By directly comparing the in vitro selectivity and in vivo safety of this compound against aminophylline, researchers can generate the critical data needed to determine if this novel compound represents a meaningful therapeutic advancement over existing methylxanthine-based therapies.
References
- 1. Aminophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Aminophylline - Wikipedia [en.wikipedia.org]
- 3. Theophylline - Wikipedia [en.wikipedia.org]
- 4. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Adenosine receptor - Wikipedia [en.wikipedia.org]
- 7. 8-Substituted xanthines as antagonists at A1- and A2-adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Theophylline Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. dynamed.com [dynamed.com]
- 12. Evidence That a Novel 8-Phenyl–Substituted Xanthine Derivative is a Cardioselective Adenosine Receptor Antagonist In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 7-Benzyl-8-(methylthio)theophylline: A Guide for Laboratory Professionals
Researchers and drug development professionals handling 7-Benzyl-8-(methylthio)theophylline must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step information for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Prior to handling or disposal, it is crucial to be aware of the potential hazards associated with this compound and related compounds. Based on data from similar molecules like theophylline, acute toxicity upon ingestion is a primary concern.
Personal Protective Equipment (PPE) is mandatory. Always wear appropriate PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves. If there is a risk of generating dust, a NIOSH-approved respirator is necessary.
In the event of a spill, immediately evacuate the area. For small spills, carefully sweep the solid material, avoiding dust formation, and place it into a designated, labeled container for hazardous waste. Ensure the area is then decontaminated. For large spills, contact your institution's environmental health and safety (EHS) department.
Disposal Workflow
The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and prevents environmental contamination. The following workflow outlines the necessary procedures from initial waste generation to final disposal.
Detailed Disposal Procedures
The disposal of this compound should be managed as a hazardous chemical waste. Do not dispose of this compound in the regular trash or down the drain.
-
Waste Segregation : All solid waste contaminated with this compound, including unused product, contaminated personal protective equipment (gloves, etc.), and labware (e.g., weigh boats, filter paper), must be segregated from non-hazardous waste.[1][2]
-
Containerization :
-
Labeling :
-
The waste container must be clearly labeled as "Hazardous Waste."
-
The label should also include the full chemical name: "this compound."
-
Attach any relevant hazard pictograms (e.g., acute toxicity).
-
-
Storage :
-
Disposal :
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1]
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Quantitative Data Summary
| Property | Theophylline | 8-Benzyltheophylline |
| Molecular Formula | C₇H₈N₄O₂ | C₁₄H₁₄N₄O₂ |
| Molecular Weight | 180.16 g/mol | 270.28 g/mol |
| Appearance | White crystalline powder | Off-white to yellow powder |
| Melting Point | 270-274 °C | 204-208 °C |
| Primary Hazard | Toxic if swallowed | Data not available |
Experimental Protocols
This document focuses on disposal procedures. For experimental protocols involving the use of this compound, please refer to your specific research or development protocols and conduct a thorough risk assessment before beginning any work. Always consult the relevant Safety Data Sheets for all chemicals used in your experiments.
References
Personal protective equipment for handling 7-Benzyl-8-(methylthio)theophylline
Disclaimer: No specific Safety Data Sheet (SDS) for 7-Benzyl-8-(methylthio)theophylline was found. The following guidance is based on the safety information for the closely related compound 8-Benzyl Theophylline and general safety protocols for handling theophylline derivatives. Researchers should always perform a thorough risk assessment before handling any chemical.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes immediate operational and disposal plans to ensure laboratory safety and compliance.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Hand Protection | Gloves | Chemically resistant, inspected prior to use. Follow proper glove removal technique.[1] |
| Body Protection | Lab Coat | Fire/flame resistant and impervious clothing. |
| Respiratory Protection | Respirator | Use in a well-ventilated area. If ventilation is inadequate, a suitable respirator should be worn.[2] A full-face supplied air respirator is necessary if it's the sole means of protection. |
Operational Plan: Safe Handling Procedure
Adherence to a strict operational plan is vital to safely manage this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or fumes.[2]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Keep the chemical away from incompatible materials such as strong oxidizing agents.[1]
2. Handling:
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[2]
-
Wear the appropriate PPE as detailed in the table above.
-
Do not eat, drink, or smoke in the handling area.[2]
-
Keep the container tightly closed when not in use.
3. In Case of a Spill:
-
For minor spills, clean up waste regularly. Avoid breathing dust and generating dust. Use dry clean-up procedures.[2]
-
For major spills, evacuate the area and move upwind.[2]
-
Prevent spillage from entering drains or water courses.[1]
The following workflow diagram illustrates the key steps for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization and Segregation:
-
All waste, including unused product and contaminated PPE, must be handled in accordance with local, state, and federal regulations.[2]
-
Pharmaceutical waste should be segregated from general waste.
Disposal Procedure:
-
Collection: Collect waste in designated, properly labeled, and sealed containers.
-
Storage: Store waste containers in a secure, designated area away from incompatible materials.
-
Treatment and Disposal:
The logical flow for the disposal of this compound is outlined below.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
